molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridine CAS No. 273-62-1

Oxazolo[5,4-B]pyridine

Cat. No.: B1602731
CAS No.: 273-62-1
M. Wt: 120.11 g/mol
InChI Key: BFPLMTPHDFFMTG-UHFFFAOYSA-N
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Description

Oxazolo[5,4-B]pyridine is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPLMTPHDFFMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600419
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-62-1
Record name [1,3]Oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the (1,3)Oxazolo(5,4-b)pyridine Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1,3)Oxazolo(5,4-b)pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a structural isostere of purine bases, this fused ring system has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, its unique photophysical characteristics have garnered attention for applications as organic luminophores and biomarkers. This technical guide provides a comprehensive overview of the (1,3)oxazolo(5,4-b)pyridine core, detailing its fundamental structure and properties, established synthetic methodologies, and its burgeoning role in the development of novel therapeutic agents. Particular emphasis is placed on the structure-activity relationships of its derivatives and the underlying mechanisms of their biological action. This document serves as an essential resource for researchers engaged in the exploration and application of this versatile heterocyclic system.

Core Structure and Physicochemical Properties

The fundamental structure of (1,3)oxazolo(5,4-b)pyridine consists of a pyridine ring fused to an oxazole ring. The specific arrangement of the heteroatoms in the oxazole ring and its fusion to the pyridine core at the 5,4-b positions impart distinct electronic and conformational properties to the molecule.

Basic Structural and Physical Data

The parent (1,3)oxazolo(5,4-b)pyridine is a solid at room temperature with the following key properties:

PropertyValueSource
Molecular Formula C₆H₄N₂OPubChem
Molecular Weight 120.11 g/mol PubChem
CAS Number 273-62-1PubChem
Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆), δ, ppm: 2.71 (6H, s, 5-CH₃, 5'-CH₃); 7.59 (2H, d, ³J = 7.3 Hz, H-4, 4'Ph); 7.66 (4H, t, ³J = 7.3 Hz, H-3, 3',5, 5' Ph); 7.86 (2H, s, H-6,6'); 8.26 (2H, d, ³J = 7.3 Hz, H-2, 2', 6, 6' Ph)[1].

  • ¹³C NMR (DMSO-d₆), δ, ppm: 24.2 (5-CH₃, 5'-CH₃); 119.4 (C-6, C-6'); 127.6 (C-7a, C-7a'); 128.9 (C-4,4',6,6' Ph); 130.1 (C-4,4' Ph); 129.0 (C-2, 2', 6, 6' Ph); 133.6 (C-1,1' Ph); 141.0 (C-7, C-7'); 150.2 (C-5, C-5'); 157.6 (C-3a, 3a'); 159.4 (C-2, 2')[1].

  • IR (KBr), ν, cm⁻¹: 1608, 1675[1].

Photophysical Properties

Derivatives of (1,3)oxazolo(5,4-b)pyridine often exhibit interesting photoluminescent properties. For instance, certain 2,2'-bisoxazolo[5,4-b]pyridines luminesce with a bluish-blue color and display maximum absorption wavelengths in the range of 299–333 nm in acetonitrile and 281–317 nm in toluene, which is associated with a π–π* electron transition[1]. These compounds can also exhibit a significant Stokes shift (83–128 nm) and high quantum yields (φ ≈ 0.70–0.82), making them promising candidates for use as effective fluorophores[1].

Synthetic Methodologies

The synthesis of the (1,3)oxazolo(5,4-b)pyridine core typically involves the construction of the oxazole ring onto a pre-existing pyridine scaffold. A common and effective strategy utilizes 3-aminopyridin-2(1H)-ones as key starting materials.

General Synthetic Approach: Cyclization of 3-Aminopyridin-2(1H)-one Derivatives

A prevalent method for the synthesis of 2-substituted (1,3)oxazolo[5,4-b]pyridines involves the acylation of a 3-aminopyridin-2(1H)-one followed by intramolecular cyclization. The choice of acylating agent determines the substituent at the 2-position of the final product.

Synthetic_Scheme A 3-Aminopyridin-2(1H)-one C Intermediate Amide A->C Acylation B Acylating Agent (e.g., Diethyl oxalate) D (1,3)Oxazolo(5,4-b)pyridine Derivative C->D Intramolecular Cyclization (e.g., POCl₃)

General synthetic route to (1,3)Oxazolo(5,4-b)pyridines.
Experimental Protocol: Synthesis of Symmetrical 2,2'-bis-(1,3)Oxazolo[5,4-b]pyridines

This protocol describes the synthesis of symmetrical bis-derivatives of (1,3)oxazolo[5,4-b]pyridine from 3-aminopyridin-2(1H)-ones and diethyl oxalate[1].

Step 1: Acylation (Aminolysis)

  • In a round-bottom flask, combine the desired 3-aminopyridin-2(1H)-one with a 1.5-fold excess of diethyl oxalate.

  • Heat the reaction mixture without solvent to 150 °C.

  • Maintain the temperature and stir for a sufficient time to allow for the formation of the intermediate oxalic acid diamide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude diamide can be purified by recrystallization or used directly in the next step.

Step 2: Intramolecular Cyclization

  • To the crude or purified diamide, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture under reflux for several hours (e.g., 9 hours)[1].

  • After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Treat the reaction mixture with cold distilled water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and air-dry to obtain the crude 2,2'-bis-(1,3)this compound derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., 2-propanol-DMF)[1].

Self-Validation: The success of the synthesis is confirmed at each stage. The formation of the intermediate amide can be verified by the disappearance of the starting amine spot on TLC and the appearance of a new, less polar spot. The final cyclized product will have a significantly different Rf value and can be fully characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure.

Applications in Medicinal Chemistry and Drug Development

The (1,3)oxazolo(5,4-b)pyridine scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Its structural similarity to endogenous purines allows for interactions with numerous biological targets.

Anticancer Activity

Derivatives of the isomeric oxazolo[5,4-d]pyrimidine system, which shares structural similarities with the (1,3)oxazolo(5,4-b)pyridine core, have shown significant potential as anticancer agents. These compounds are thought to act as antimetabolites, interfering with nucleic acid synthesis.

Mechanism of Action: A key mechanism of action for some oxazolopyrimidine derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase in angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis. Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.

Structure-Activity Relationship (SAR): For the related oxazolo[5,4-d]pyrimidine series, SAR studies have revealed that the nature of the substituent at the 7-position significantly influences cytotoxic activity. For instance, a 3-(N,N-dimethylamino)propyl substituent at this position has been found to be particularly potent against the HT29 human colon adenocarcinoma cell line, with a CC₅₀ value of 58.4 µM[2]. In contrast, derivatives with hydroxyalkyl substituents at the same position showed a lack of cytotoxic activity[3].

SAR_Anticancer Core (1,3)this compound Core Substituent Substituent at Key Position Core->Substituent Functionalization Activity Anticancer Activity Substituent->Activity Modulates

Influence of substituents on anticancer activity.
Anti-inflammatory and Other Biological Activities

Derivatives of (1,3)oxazolo(5,4-b)pyridine have also been investigated for their anti-inflammatory properties. The structural framework is amenable to the introduction of acidic and basic side chains, which are often features of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, various derivatives have been reported to possess antimicrobial and antidiabetic activities.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol: [3][4][5][6]

  • Cell Seeding: Plate the desired cancer cell line (e.g., HT29) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (1,3)oxazolo(5,4-b)pyridine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add a specific volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent (e.g., 100-200 µL of isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can then be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570-590 nm) F->G H Calculate Cell Viability and CC₅₀ G->H

Workflow for the MTT cytotoxicity assay.

Future Perspectives

The (1,3)oxazolo(5,4-b)pyridine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: Investigating the specific molecular targets and signaling pathways modulated by (1,3)oxazolo(5,4-b)pyridine derivatives to better understand their therapeutic potential.

  • Expansion of the Chemical Space: The synthesis and screening of new libraries of derivatives with diverse substitutions to explore a wider range of biological activities.

  • Development of More Potent and Selective Agents: Utilizing structure-based drug design and medicinal chemistry strategies to optimize the potency and selectivity of lead compounds for specific therapeutic targets.

  • Applications in Materials Science: Further exploration of the unique photophysical properties of these compounds for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.

References

The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds. Among these, fused heterocyclic systems have garnered significant attention due to their structural rigidity, three-dimensional complexity, and ability to engage with biological targets with high affinity and specificity. The oxazolo[5,4-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of the this compound core in medicinal chemistry.

The Strategic Advantage of the this compound Core

The this compound scaffold is an isostere of purine, a fundamental component of nucleic acids and a key player in numerous biochemical processes. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, including kinases, enzymes, and receptors that recognize purine-based substrates. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic environment, influencing the molecule's reactivity, solubility, and pharmacokinetic properties. The pyridine nitrogen can act as a hydrogen bond acceptor, enhancing interactions with target proteins. Furthermore, the scaffold's planarity allows for effective π-π stacking interactions within protein binding sites. These inherent properties make the this compound core a fertile ground for the development of novel therapeutics across various disease areas.

Synthetic Strategies: Building the Core

The construction of the this compound core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclization of substituted 2-aminopyridin-3-ols.

General Synthetic Workflow

The synthesis of bioactive this compound derivatives typically follows a structured workflow, from the initial construction of the core to the final biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-aminopyridin-3-ols) B Cyclization Reaction (e.g., with carboxylic acid derivatives) A->B C Purification (e.g., Column Chromatography) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Purity Assessment (HPLC) D->E F In vitro Assays (e.g., Kinase Inhibition, MIC) E->F G Cell-based Assays (e.g., Cytotoxicity) F->G H In vivo Studies (if applicable) G->H

A typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

This protocol outlines a general procedure for the synthesis of 2-substituted oxazolo[5,4-b]pyridines from 2-amino-3-hydroxypyridine and a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[1]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted carboxylic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid trimethylsilyl ester (PPSE) or Polyphosphoric acid (PPA)

  • Anhydrous toluene (if using PPSE)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Addition of Cyclizing Agent:

    • Using PPSE: Add anhydrous toluene to the flask, followed by the addition of PPSE (prepared in situ or commercially available). The amount of PPSE will depend on the scale of the reaction and the specific substrates used.

    • Using PPA: Add polyphosphoric acid directly to the mixture of the amine and carboxylic acid.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours (e.g., 3 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for using high temperatures is to overcome the activation energy required for the condensation and subsequent intramolecular cyclization, driving the reaction towards the formation of the thermodynamically stable fused ring system. PPSE and PPA act as both the solvent and the dehydrating agent, facilitating the removal of water formed during the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-substituted this compound.[1]

Medicinal Chemistry Applications of the this compound Scaffold

The versatility of the this compound core has led to its exploration in a multitude of therapeutic areas.

Oncology: Targeting Kinase Signaling

A significant area of investigation for this compound derivatives is in the development of kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structural similarity of the this compound scaffold to the ATP purine ring allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.

One key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3] Inhibition of VEGFR-2 can thus stifle tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Oxazolo This compound Derivative Oxazolo->VEGFR2 Inhibition PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

Inhibition of the VEGFR-2 signaling pathway by an this compound derivative.

Compound ClassTarget KinaseExample IC50 ValuesCell LineReference
Oxazolo[5,4-d]pyrimidinesVEGFR-210⁻⁷ M (HUVEC proliferation)HUVEC[4]
Oxazolo[5,4-d]pyrimidinesAurora A< 100 nMHCT116[4]
Thiazolo[5,4-b]pyridinesc-KIT9.87 µM-[5]
Oxazolo[4,5-b]pyridinesGSK-3β0.34 µM-[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Studies on the closely related oxazolo[5,4-d]pyrimidine scaffold have provided valuable SAR insights that can be extrapolated to the this compound core. For instance, substitution at the 2-position of the scaffold with a phenyl ring bearing electron-withdrawing groups like 4-Cl or a methylpiperazine moiety has been shown to be favorable for antiproliferative activity.[4] Conversely, the introduction of a methoxy group at the 4-position of the phenyl ring was found to be detrimental to activity.[4] These findings suggest that both electronic and steric factors play a crucial role in the interaction of these compounds with their target kinases.

Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. The this compound scaffold has shown promise in this area. For example, a series of sulfonamide isthis compound derivatives have demonstrated antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[7][8]

CompoundTarget OrganismActivityReference
N-isthis compound-3-yl-benzenesulfonamideP. aeruginosa, E. coliActive at 125, 250, and 500 µg[7][8]
N-isthis compound-3-yl-4-methylbenzenesulfonamideP. aeruginosa, E. coliActive at 125, 250, and 500 µg[7][8]

The exact mechanism of action for these antibacterial compounds is still under investigation, but it is hypothesized that their structural similarity to purines may lead to the inhibition of essential bacterial enzymes involved in nucleic acid synthesis.

Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. The this compound scaffold is being explored for its potential in developing therapeutics for these conditions. One promising target is Glycogen Synthase Kinase-3β (GSK-3β) , an enzyme implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[6]

A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as GSK-3β inhibitors. Several of these compounds displayed potent inhibitory activity with IC50 values in the sub-micromolar range.[6]

Future Perspectives and Conclusion

The this compound core scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and inherent drug-like properties have fueled its exploration in a wide range of therapeutic areas. While significant progress has been made, particularly in the development of kinase inhibitors for oncology, the full potential of this scaffold is yet to be realized.

Future research should focus on:

  • Elucidation of Mechanisms of Action: For many of the reported biological activities, the precise molecular mechanisms remain to be fully elucidated. Understanding how these compounds interact with their targets at a molecular level will be crucial for rational drug design.

  • Optimization of Pharmacokinetic Properties: While the scaffold possesses favorable properties, further optimization of ADME (absorption, distribution, metabolism, and excretion) profiles will be necessary to translate in vitro activity into in vivo efficacy.

  • Exploration of New Therapeutic Areas: The broad biological activity of this compound derivatives suggests that they may have applications in other disease areas, such as viral infections and inflammatory disorders.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to natural purine bases. This bioisosterism has led to the discovery of a wide array of derivatives with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel this compound derivatives. It is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this important class of compounds.

Introduction: The Significance of the this compound Core

The fusion of an oxazole ring with a pyridine ring gives rise to the this compound heterocyclic system. Its significance in drug discovery is largely attributed to its function as a purine isostere, where the imidazole ring of purine is replaced by an oxazole ring.[1][2] This structural mimicry allows these compounds to interact with biological targets that recognize purines, such as kinases and other enzymes involved in nucleic acid synthesis.[1][2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antidiabetic properties.[3][4]

The versatility of the this compound core allows for chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has made it an attractive scaffold for the development of targeted therapies.

Synthetic Strategies for this compound Derivatives

The construction of the this compound ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Synthesis from Aminopyridinols

A common and historically significant method involves the use of 3-aminopyridin-2(1H)-ones or 2-amino-3-hydroxypyridines as key precursors.[5] The synthesis typically proceeds in two main steps:

  • N-Acylation: The amino group of the pyridin-2(1H)-one is acylated with a suitable carboxylic acid, acid chloride, or anhydride.

  • Cyclization: The resulting amide intermediate undergoes intramolecular cyclization to form the oxazole ring. This step often requires a dehydrating agent and heat.

Historically, harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus pentoxide at high temperatures (180-200°C) were employed.[5] However, modern methodologies often utilize milder reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid trimethylsilyl ester (PPSE) to improve yields and substrate scope.[4][6][7]

Workflow for Synthesis from 3-Aminopyridin-2(1H)-ones

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives starting from 3-aminopyridin-2(1H)-ones.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 3-Aminopyridin-2(1H)-one Derivative C Acylation (e.g., with Triethylamine) A->C B Carboxylic Acid Derivative (e.g., Dicarboxylic Acid Dichloride) B->C D Intermediate Diamide C->D Formation E Intramolecular Cyclization (e.g., POCl₃, Heat) D->E Input F Substituted this compound Derivative E->F Yields

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines

This protocol is adapted from a method used for synthesizing terpyridine-inspired fluorophores and demonstrates a practical application of the principles discussed.[8][9]

Step 1: Acylation to form Diamide Intermediate

  • To a solution of a 4-aryl-substituted 3-aminopyridin-2(1H)-one (1.0 mmol) in a suitable solvent, add triethylamine (2.2 mmol).

  • Slowly add a solution of pyridine-2,6-dicarboxylic acid dichloride (0.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Isolate the resulting diamide product by filtration and wash with a suitable solvent.

Step 2: Cyclization to form the Final Product

  • Suspend the dried diamide intermediate (1.0 mmol) in phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivative.

Self-Validation: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.[8][10]

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound derivatives spans multiple disease areas, with a significant focus on oncology.

Anticancer Activity: Targeting Kinase Signaling

Many oxazolo[5,4-b]pyrimidine derivatives (a closely related scaffold) have been identified as potent inhibitors of various kinases involved in cancer progression.[1][2] A prime target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can block the signaling cascade that promotes angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[1]

Other kinases targeted by this class of compounds include Janus kinases (JAK1, JAK2) and Aurora A kinase.[1]

VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram illustrates the role of VEGFR-2 in angiogenesis and its inhibition by this compound derivatives.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Oxazolo This compound Derivative Oxazolo->VEGFR2 Inhibits Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Pathway Activates Response Cellular Response Pathway->Response Angiogenesis Angiogenesis (Tumor Growth) Response->Angiogenesis Leads to

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Other Biological Activities

Beyond their anticancer properties, various derivatives have shown:

  • Immunosuppressive and Anti-inflammatory Effects: Some compounds strongly inhibit the proliferation of lymphocytes and suppress the production of inflammatory cytokines like TNF-α.[11][12]

  • Antiviral Activity: Certain derivatives have demonstrated the ability to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1).[11][12]

  • Fluorescent Properties: The rigid, planar structure of some oxazolo[5,4-b]pyridines gives them interesting photophysical properties, making them potential candidates for use as organic luminophores, biomarkers, or fluorophores in organic electronics.[4][7][13]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds.

  • Substituents at Position 2: The nature of the substituent at the 2-position of the oxazolo ring is critical. For example, the presence of a pharmacologically favorable isoxazole moiety has been linked to potent anticancer and immunosuppressive activities.[1]

  • Substituents at Position 7: For oxazolo[5,4-d]pyrimidine derivatives, aliphatic amino chains at the 7-position have been shown to be important for anticancer activity.[1][14] For instance, a 3-(N,N-dimethylamino)propyl substituent resulted in a compound with potent activity against a colon adenocarcinoma cell line.[14]

  • Substitution on the Pyridine Ring: Functionalization of the pyridine ring can also modulate activity. For example, electrophilic substitution tends to occur at the C-6 position, allowing for the introduction of various functional groups that can be further elaborated.

Data on Biological Activity

The following table summarizes the cytotoxic activity of selected oxazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDSubstituent at Position 7Target Cell LineActivity (CC₅₀ in µM)Reference Drug (CC₅₀ in µM)
3g 3-(N,N-dimethylamino)propylHT29 (Colon Adenocarcinoma)58.4Cisplatin (47.2), Fluorouracil (381.2)
SCM9 Not specified in detailHT-29 (Colon Adenocarcinoma)~30% growth inhibition at 12.5 µMCisplatin

Data sourced from references[12][14].

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable framework in the field of medicinal chemistry. Its structural similarity to purines provides a solid foundation for its diverse biological activities. While significant progress has been made in synthesizing and evaluating derivatives, particularly as anticancer agents targeting VEGFR-2, there remain ample opportunities for further research.

Future efforts should focus on:

  • Developing more efficient and greener synthetic methodologies.

  • Expanding the diversity of substituents to explore new structure-activity relationships.

  • Investigating novel biological targets beyond kinases.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutics for a range of human diseases.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Oxazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[5,4-b]pyridine Core - A Scaffold of Significance

The this compound ring system is a fused heterocyclic scaffold of considerable interest in contemporary drug discovery and materials science. As structural isosteres of purine bases like adenine and guanine, these compounds are recognized for their potential to interact with biological systems, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their conjugated electronic structure also lends them to applications as effective fluorophores.[1][3][4]

The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of this compound derivatives. We will move beyond rote data reporting to explain the causality behind spectral features and experimental choices, equipping researchers with the field-proven insights necessary for confident structural assignment.

Below is the fundamental structure of the this compound core with standard IUPAC numbering, which will be referenced throughout this guide.

G cluster_0 ¹H NMR Interpretation Workflow A Acquire Spectrum B Identify Solvent & TMS Peaks A->B C Integrate All Signals B->C D Analyze Chemical Shifts (Aromatic vs. Aliphatic) C->D E Analyze Splitting Patterns (J-coupling) D->E F Assign Protons to Structure E->F G Verify with 2D NMR (COSY, HSQC) if needed F->G Ambiguity? H Final Structure Confirmation F->H G->H G cluster_1 Plausible MS Fragmentation Pathway M [M+H]⁺ This compound F1 Loss of CO M->F1 F2 Loss of R-CN (from C2 substituent) M->F2 F3 Pyridine Ring Fragmentation F1->F3 F2->F3

References

The Multifaceted Biological Activities of Oxazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of oxazolopyridine derivatives, with a primary focus on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. We will delve into the molecular mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in the design and evaluation of novel oxazolopyridine-based therapeutic agents.

Introduction: The Oxazolopyridine Scaffold - A Versatile Pharmacophore

Oxazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of an oxazole ring and a pyridine ring. Their structural resemblance to purine nucleobases has made them compelling candidates for investigation as modulators of various biological processes.[1] This structural analogy allows them to interact with a wide array of enzymes and receptors, often by acting as ATP-competitive inhibitors in the case of kinases.[2] The versatility of the oxazolopyridine core allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore the key therapeutic areas where oxazolopyridines have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of oxazolopyridines is their potential as anticancer agents.[3][4] These compounds have been shown to inhibit various enzymes and signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[3][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which oxazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] For instance, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine has demonstrated significant inhibitory activity against both VEGFR-2 kinase and Human Umbilical Vein Endothelial Cells (HUVEC).[3] In silico modeling suggests that the oxazolo[5,4-d]pyrimidine core binds to the ATP-binding site of VEGFR-2, forming hydrogen bonds with key amino acid residues like Lys-868 and Asp-1046.[3]

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P1 P1 VEGFR2->P1 Activates VEGF VEGF VEGF->VEGFR2 Binds Oxazolopyridine Oxazolopyridine Inhibitor Oxazolopyridine->VEGFR2 Inhibits (ATP-competitive) ATP ATP ATP->P1 Phosphate Donor ADP ADP P1->ADP P2 P2 P1->P2 Initiates P3 P3 P2->P3 Promotes

Oxazolopyridine derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:

  • Aurora A Kinase (AURKA): Certain N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea derivatives are potent in vitro inhibitors of AURKA.[3]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 activation is linked to several cancers. 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been evaluated for their FGFR1-inhibitory potential.[3]

  • p38 Mitogen-Activated Protein Kinase: Triazolopyridine-oxazole based compounds have been identified as p38 inhibitors.[7]

Other Anticancer Mechanisms

Beyond kinase inhibition, oxazolopyridines exhibit anticancer activity through other mechanisms:

  • BCL-2 Inhibition: Some oxazolo[5,4-d]pyrimidine derivatives with an isoxazole substituent can inhibit the anti-apoptotic protein BCL-2, thereby promoting cancer cell death.[3]

  • Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Oxazolo[4,5-b]pyridine-based triazoles have shown potential as inhibitors of hDHODH, an enzyme linked to cancer cell proliferation.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for optimizing the anticancer potency of oxazolopyridines. For example, in a series of oxazolo[5,4-d]pyrimidines targeting AURKA, a pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position were found to be crucial for activity.[3] Conversely, the introduction of a halogen atom in the N'-phenylurea moiety led to reduced activity.[3]

Compound ClassTargetKey SAR ObservationsReference
Oxazolo[5,4-d]pyrimidinesAURKAPyridyl at C(2) and N'-phenylurea at C(7) are important for activity.[3]
Oxazolo[5,4-d]pyrimidinesVEGFR-2Aromatic substituents at C(2) are favored over aliphatic ones.[3]
Oxazolo[4,5-b]pyridine-triazoleshDHODHSpecific aryl substitutions on the triazole ring enhance activity.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Objective: To determine the concentration of an oxazolopyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, PC3)[6][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Oxazolopyridine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazolopyridine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start step1 Seed cells in 96-well plate start->step1 end End step2 Incubate 24h step1->step2 step3 Treat with oxazolopyridine derivatives (serial dilutions) step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate 2-4h step5->step6 step7 Add solubilization solution step6->step7 step8 Measure absorbance (570 nm) step7->step8 step9 Calculate IC50 step8->step9 step9->end

Anti-inflammatory Activity

Certain oxazolopyridine derivatives have demonstrated promising anti-inflammatory properties, with some exhibiting efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but potentially without the associated gastrointestinal side effects.[11][12]

Mechanism of Action: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) has been identified as a pro-inflammatory enzyme.[11] A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of GSK-3β.[11] By inhibiting this kinase, these compounds can control inflammation. Furthermore, these compounds have been observed to substantially inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 ex vivo.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]

Objective: To assess the ability of an oxazolopyridine derivative to reduce acute inflammation.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Oxazolopyridine compound

  • Reference drug (e.g., Indomethacin, 5 mg/kg)[14]

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Compound Administration:

    • Administer the oxazolopyridine compound and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[12][14] The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6][14]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group.

Antibacterial and Antiviral Activities

The structural similarity of oxazolopyridines to purines also suggests their potential as antimicrobial and antiviral agents.[1][15]

Antibacterial Activity

Some sulfonamide isoxazolo[5,4-b]pyridine derivatives have shown antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[9] Fused polyheterocyclic derivatives based on a tetramate scaffold have also exhibited activity against Gram-negative bacteria.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][17]

Objective: To determine the MIC of an oxazolopyridine derivative against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)[9]

  • Mueller-Hinton Broth (MHB)[3]

  • 96-well microtiter plates

  • Oxazolopyridine compound stock solution

  • Bacterial inoculum standardized to ~1.5 × 10^8 CFU/mL[3]

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the oxazolopyridine compound in MHB in the wells of a 96-well plate.[3]

  • Inoculation:

    • Add the standardized bacterial suspension to each well.[3]

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.[17]

  • MIC Determination:

    • Visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Antiviral Activity

Certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated in vitro antiviral activity against Human Herpes Virus type-1 (HHV-1).[15] Some studies have also explored the antiviral potential of oxazolopyrimidines against Chikungunya virus by targeting the viral capping enzyme nsP1.[18]

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[15][16][19]

Objective: To determine the concentration of an oxazolopyridine derivative that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Susceptible host cell line (e.g., A-549 for HHV-1)[15]

  • Virus stock

  • Culture medium

  • Oxazolopyridine compound

  • Overlay medium (e.g., containing agarose or carboxymethyl cellulose)[15]

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding:

    • Seed host cells in 24-well plates and grow to confluence.[18]

  • Virus Incubation with Compound:

    • Prepare serial dilutions of the oxazolopyridine compound.

    • Incubate the virus with each compound dilution for a specific time (e.g., 1-2 hours).

  • Infection:

    • Inoculate the confluent cell monolayers with the virus-compound mixtures.[18]

    • Allow the virus to adsorb for 90 minutes.[18]

  • Overlay and Incubation:

    • Remove the inoculum and add the overlay medium containing the corresponding compound concentration.[16][18]

    • Incubate until plaques are visible in the control wells.

  • Plaque Visualization and Counting:

    • Fix and stain the cells to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value.[16]

Other Biological Activities

The therapeutic potential of oxazolopyridines extends beyond the areas detailed above. For instance, oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S receptor (NPSR), suggesting their potential in treating substance abuse disorders.[13][20]

Conclusion and Future Perspectives

The oxazolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer properties, particularly as kinase inhibitors, has paved the way for the exploration of their utility in other disease areas. The structure-activity relationships established to date provide a solid foundation for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activities of their synthesized compounds. Future research should continue to explore the vast chemical space of oxazolopyridines, focusing on the identification of novel molecular targets and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro and in vivo activities into clinically effective drugs.

References

Potential therapeutic targets of oxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targets of Oxazolo[5,4-b]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

The oxazolopyridine scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines and its ability to engage with a wide array of biological targets through diverse non-covalent interactions. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound derivatives and their isomers, synthesizing data from preclinical research to illuminate their promise in oncology, inflammation, and neurodegenerative disorders. We will dissect the molecular mechanisms, present key structure-activity relationship (SAR) insights, detail relevant experimental protocols, and offer a forward-looking perspective on the drug development potential of this versatile chemical class.

The this compound Scaffold: A Privileged Framework in Drug Discovery

The fusion of an oxazole ring with a pyridine ring gives rise to several isomers, including this compound, oxazolo[4,5-b]pyridine, and the closely related oxazolo[5,4-d]pyrimidine. These scaffolds are of significant interest as they are bioisosteres of purine bases like adenine and guanine.[1][2] This mimicry allows them to function as antimetabolites or competitive inhibitors for enzymes and receptors that normally bind purines, a cornerstone of their application in anticancer therapies.[2][3] The inherent chemical stability and synthetic tractability of the oxazolopyridine core allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic properties and target specificity. This guide will delve into the specific molecular targets that have been successfully modulated by this class of compounds.

Oncology: A Primary Therapeutic Landscape for Oxazolopyridine Derivatives

The development of selective compounds that exploit specific molecular targets is a central challenge in modern cancer therapy.[4][5] Oxazolopyridine derivatives have emerged as potent agents against a variety of cancers by inhibiting key proteins involved in tumor growth, proliferation, and survival.

Angiogenesis Inhibition via Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGFR-2 signaling pathway. Overexpression of VEGFR-2 is common in various tumors, making it a prime target for cancer therapy.[4]

Mechanism & Rationale: Oxazolo[5,4-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[4][6] Molecular docking studies reveal that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain. Key interactions often involve the formation of hydrogen bonds with amino acid residues in the hinge region of the protein, such as Cys919, while other parts of the molecule occupy an allosteric pocket formed by hydrophobic amino acids.[4] This dual interaction can lead to high efficacy and selectivity.

Quantitative Data: Cytotoxic Activity of VEGFR-2-Targeted Derivatives

Compound IDTarget Cell LineCC50 (µM)Reference DrugRef. Drug CC50 (µM)Citation
3g HT29 (Colon Adenocarcinoma)58.4Cisplatin47.2[4][6]
3g HT29 (Colon Adenocarcinoma)58.45-Fluorouracil381.2[4][6]
General HepG2, U25110-100Sunitinib8.4-9.0[2]

CC50: 50% cytotoxic concentration

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Activates Transcription Factors OxazoloPyridine This compound Derivative OxazoloPyridine->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling cascade and the inhibitory action of oxazolopyridine derivatives.

Kinase Inhibition in Cancer Therapy

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The oxazolopyridine scaffold has proven to be an effective framework for developing inhibitors against several oncogenic kinases.

AURKA is a serine/threonine kinase essential for mitotic progression. Its overexpression is linked to aneuploidy and tumorigenesis, making it a validated target in oncology.[2] Certain fused multicyclic compounds, including oxazolo[5,4-d]pyrimidines, have been identified as potent AURKA inhibitors, demonstrating cytotoxicity in human colorectal carcinoma (HCT116) cells with IC50 values below 100 nM.[2]

The c-KIT receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST). While imatinib is a first-line treatment, resistance often develops through secondary mutations. The thiazolo[5,4-b]pyridine scaffold, a close structural analog of oxazolopyridine, has yielded potent c-KIT inhibitors capable of overcoming imatinib resistance.[7][8] Derivative 6r from this class was found to be potent against the imatinib-resistant c-KIT V560G/D816V double mutant.[7] This highlights the potential of the broader (th/ox)azolo[5,4-b]pyridine class in targeting drug-resistant cancers.

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Thiazolo[5,4-b]pyridine analogues have been developed as highly potent PI3K inhibitors, with compound 19a showing an IC50 of 3.6 nM against PI3Kα.[9] Structure-activity relationship (SAR) studies revealed that a sulfonamide group and a pyridyl unit attached to the core scaffold were critical for potent inhibitory activity.[9]

Signaling Pathway: Simplified PI3K/AKT Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream ThiazoloPyridine Thiazolo/Oxazolo Pyridine Derivative ThiazoloPyridine->PI3K Inhibits

Caption: Inhibition of the oncogenic PI3K/AKT signaling pathway.

Anti-inflammatory Applications

Chronic inflammation is a key factor in numerous diseases. Oxazolopyridine derivatives have shown potential in controlling inflammation by inhibiting key pro-inflammatory enzymes.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Recent studies have implicated GSK-3β as a pro-inflammatory enzyme.[10] A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and found to be potent GSK-3β inhibitors with significant in vivo anti-inflammatory effects.[10]

Quantitative Data: GSK-3β Inhibition and Anti-inflammatory Activity

Compound IDGSK-3β IC50 (µM)In Vivo Paw Edema Inhibition (5h, %)Citation
7d 0.3465.91[10]
7e 0.39-[10]
7g 0.47-[10]
Indomethacin N/A79.54[10]

These compounds also significantly reduced the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 without showing signs of gastric ulceration, a common side effect of traditional NSAIDs.[10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10][11]

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compounds) and fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compounds, vehicle (control), or standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Neurodegenerative Disorders: Targeting Monoamine Oxidase B (MAO-B)

In Parkinson's disease, motor impairments are primarily caused by the progressive loss of dopaminergic neurons. Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, providing symptomatic relief.[12][13]

Mechanism & Rationale: Oxazolopyridine and the bioisosteric thiazolopyridine scaffolds have been developed as MAO-B inhibitors.[12] SAR studies revealed that replacing the oxazolopyridine core with a thiazolopyridine core significantly improved activity. For instance, compound 1n (a thiazolopyridine) showed a potent IC50 value of 26.5 nM.[12] Molecular docking studies suggest that the enhanced activity is due to favorable van der Waals interactions in the MAO-B active site.[12]

Experimental Workflow: In Vitro MAO-B Inhibition Assay

MAOB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, MAO-B Enzyme, Substrate (e.g., Kynuramine), Test Compounds Incubation Incubate MAO-B with Test Compound (Inhibitor) Reagent_Prep->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Quench Stop Reaction (e.g., with NaOH) Reaction->Quench Measure Measure Product Formation (e.g., 4-hydroxyquinoline fluorescence) Quench->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for determining MAO-B inhibitory activity in vitro.

Conclusion and Future Directions

The this compound scaffold and its close relatives are exceptionally versatile frameworks for the design of targeted therapeutics. The evidence strongly supports their potential in:

  • Oncology: Primarily as kinase inhibitors (VEGFR-2, AURKA, c-KIT, PI3K) targeting angiogenesis, cell cycle progression, and survival signaling.

  • Inflammation: Through the inhibition of pro-inflammatory enzymes like GSK-3β.

  • Neurodegenerative Disease: By modulating neurotransmitter levels via MAO-B inhibition.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance safety profiles. Further exploration of their pharmacokinetic and pharmacodynamic properties is essential for advancing promising leads toward clinical development. The continued application of structure-based drug design and combinatorial chemistry will undoubtedly uncover new derivatives with enhanced potency and novel mechanisms of action, solidifying the role of oxazolopyridines in the future of targeted medicine.

References

An In-Depth Technical Guide to the In Silico Analysis and Molecular Docking of Oxazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Oxazolo[5,4-d]pyrimidines in Modern Drug Discovery

The oxazolo[5,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry.[1][2] Its structural similarity to endogenous purine bases allows it to act as an antimetabolite, interfering with nucleic acid synthesis and various enzymatic pathways.[1][3] This mimicry has positioned oxazolo[5,4-d]pyrimidine derivatives as promising candidates for a range of therapeutic applications, most notably in oncology.[1][3][4][5][6]

These compounds have demonstrated a wide spectrum of biological activities, including the inhibition of crucial enzymes and signaling pathways implicated in carcinogenesis.[1][6] Derivatives of this scaffold have been identified as inhibitors of key targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAK1/JAK2), Aurora A kinase, and adenosine kinase.[3][7] The versatility of the oxazolo[5,4-d]pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against specific targets.[1]

The main challenge in contemporary anticancer therapy is the development of selective agents that target specific molecular entities within cancer cells, thereby minimizing off-target effects and toxicity to healthy tissues.[3][4] In silico analysis and molecular docking have emerged as indispensable tools in this endeavor, providing a rational, cost-effective, and rapid approach to the design and optimization of novel therapeutic agents.[8][9][10] By simulating the interactions between a ligand (the oxazolo[5,4-d]pyrimidine derivative) and its protein target at an atomic level, we can predict binding affinities, identify key intermolecular interactions, and guide the synthetic efforts toward more potent and selective compounds.[9][11][12]

This guide provides a comprehensive overview of the in silico workflow for the analysis of oxazolo[5,4-d]pyrimidine derivatives, from initial ligand and protein preparation to the execution of molecular docking simulations and the subsequent analysis of the results. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate their discovery programs.

The Strategic Framework: A Step-by-Step In Silico Workflow

The in silico analysis of oxazolo[5,4-d]pyrimidines follows a structured, multi-step process designed to systematically evaluate their potential as therapeutic agents. This workflow is an iterative cycle of prediction, analysis, and refinement, aimed at prioritizing the most promising candidates for synthesis and biological evaluation.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Refinement Phase cluster_decision Decision & Synthesis Target_ID Target Identification & Validation Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Select Target Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Library Design & Preparation Ligand_Prep->Docking Input Ligands Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Generate Poses Scoring Scoring & Ranking Pose_Analysis->Scoring Analyze Interactions ADMET_Pred ADMET Prediction Scoring->ADMET_Pred Rank Candidates Lead_Selection Lead Candidate Selection ADMET_Pred->Lead_Selection Filter by Drug-Likeness Lead_Selection->Ligand_Prep Iterative Refinement G cluster_docking Molecular Docking Engine Receptor Prepared Protein Receptor Search_Algorithm Conformational Search Algorithm (e.g., Genetic Algorithm, Monte Carlo) Receptor->Search_Algorithm Input Target Ligand Prepared Ligand Ligand->Search_Algorithm Input Ligand Scoring_Function Scoring Function (e.g., Force-Field based, Empirical) Search_Algorithm->Scoring_Function Generate Poses Scoring_Function->Search_Algorithm Evaluate Poses Output Ranked Binding Poses (Binding Energy/Score) Scoring_Function->Output Final Ranking

References

The Ascendance of Oxazolo[5,4-b]pyridine: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can address complex challenges in medicine and materials science is a perpetual driver of innovation in organic synthesis. Among the myriad of heterocyclic systems, the oxazolo[5,4-b]pyridine core has emerged as a privileged scaffold, demonstrating remarkable versatility and significant potential across diverse scientific disciplines. Its unique electronic properties, structural rigidity, and capacity for tailored functionalization have positioned it as a cornerstone for the development of next-generation therapeutics and advanced functional materials. This technical guide provides a comprehensive exploration of the this compound system, from its fundamental synthetic strategies and reactivity patterns to its burgeoning applications in medicinal chemistry and beyond.

Strategic Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several strategic approaches, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and effective strategy involves the cyclization of appropriately substituted 3-aminopyridin-2(1H)-one precursors.

One of the most robust methods involves the reaction of 3-aminopyridin-2(1H)-ones with dicarboxylic acid derivatives, followed by a cyclizing dehydration step. This approach offers a high degree of control over the final structure and is amenable to the introduction of various substituents.[1][2]

Experimental Protocol: Synthesis of Symmetrical Bis-derivatives of this compound[1][2]

Step 1: Aminolysis of Diethyl Oxalate

  • A mixture of a 4-substituted 3-aminopyridin-2(1H)-one and a 1.5-fold excess of diethyl oxalate is prepared.

  • The mixture is heated to 150°C without a solvent and boiled.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the intermediate oxalic acid diamide is isolated. In some cases, the monoamide intermediate can also be identified.

Step 2: Intramolecular Cyclization

  • The isolated oxalic acid diamide is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated under reflux for several hours (typically 9 hours).[1]

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with cold water or ice.

  • The resulting precipitate, the symmetrical bis-derivative of this compound, is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., isopropanol-DMF).

Causality Behind Experimental Choices: The initial aminolysis is conducted at a high temperature without a solvent to drive the reaction towards the formation of the amide bond. Phosphorus oxychloride is a powerful dehydrating agent, facilitating the intramolecular cyclization to form the stable oxazole ring. The workup procedure with cold water is crucial for hydrolyzing any remaining POCl₃ and precipitating the final product.

A visual representation of a common synthetic workflow is provided below:

G cluster_synthesis General Synthetic Pathway 3-Aminopyridin-2(1H)-one 3-Aminopyridin-2(1H)-one Intermediate Diamide Intermediate Diamide 3-Aminopyridin-2(1H)-one->Intermediate Diamide Acylation Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->Intermediate Diamide This compound This compound Intermediate Diamide->this compound Cyclization (e.g., POCl3) G cluster_pathway Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Signaling->Angiogenesis Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

References

An In-depth Technical Guide to the Chemical Space of Substituted Oxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The oxazolo[5,4-b]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases, the fundamental components of DNA and RNA, makes it a compelling starting point for the design of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the chemical space surrounding substituted oxazolo[5,4-b]pyridines, offering insights into their synthesis, biological significance, and the methodologies used to unlock their full therapeutic potential. We will delve into the intricacies of designing and synthesizing libraries of these compounds, navigating the complexities of structure-activity relationships, and leveraging computational tools to accelerate discovery.

Chapter 1: The this compound Core: Physicochemical Properties and Biological Significance

The unique arrangement of nitrogen and oxygen atoms within the fused ring system imparts distinct physicochemical properties to the this compound scaffold. The pyridine ring acts as a hydrogen bond acceptor, while the oxazole ring can participate in various non-covalent interactions. This dual nature, coupled with the rigid, planar structure, allows for specific and high-affinity binding to biological targets.

The biological significance of this scaffold is vast and continually expanding. Derivatives of this compound have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Inhibition of various kinases involved in cancer progression, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1 and JAK2).[1] Their structural similarity to purines also positions them as potential antimetabolites that can interfere with nucleic acid synthesis in rapidly dividing cancer cells.[1]

  • Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.[3][4]

  • Antimicrobial and Antiviral: Activity against various pathogens has been reported.[3][5][6]

  • Neuroprotective: Certain analogs have been investigated as inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease.

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in treating diabetes, as anticoagulants, and as modulators of calcium channel activity.[3]

Beyond their therapeutic applications, some this compound derivatives exhibit interesting photophysical properties, making them promising candidates for use as fluorophores and in organic electronics.[7][8][9]

Chapter 2: Synthetic Strategies for Library Generation

The exploration of the chemical space of oxazolo[5,4-b]pyridines is critically dependent on robust and versatile synthetic methodologies. The most common approach involves the cyclization of substituted 3-aminopyridin-2(1H)-ones or related precursors.

Classical Cyclization Methods

A prevalent strategy involves the reaction of 3-aminopyridin-2(1H)-ones with various reagents to construct the oxazole ring. For instance, aminolysis of diethyl oxalate with 3-aminopyridin-2(1H)-ones, followed by intramolecular cyclization using a dehydrating agent like phosphorus oxychloride, yields symmetrical bis-derivatives of this compound.[7][8]

Modern Synthetic Approaches

More contemporary methods focus on efficiency and the ability to introduce a wide range of substituents. These can include:

  • One-Pot Syntheses: Streamlining multi-step sequences into a single reaction vessel to improve yields and reduce purification efforts.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and often improve yields.

  • Combinatorial Synthesis: Employing parallel synthesis techniques to rapidly generate large libraries of analogs with diverse substitution patterns.

A key consideration in any synthetic strategy is the ability to introduce diversity at various positions of the scaffold. This allows for a systematic exploration of structure-activity relationships.

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

This protocol outlines a general approach for the synthesis of 2-substituted oxazolo[5,4-b]pyridines starting from a 3-amino-2-hydroxypyridine derivative.

Step 1: Acylation of 3-Amino-2-hydroxypyridine

  • To a solution of 3-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., pyridine, DMF), add the desired acyl chloride or carboxylic acid (1.1 eq).

  • If starting with a carboxylic acid, a coupling agent such as EDC or HATU (1.2 eq) and a base like DIPEA (2.0 eq) are required.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide intermediate by column chromatography.

Step 2: Cyclodehydration to form the Oxazole Ring

  • Dissolve the purified amide from Step 1 in a high-boiling solvent such as toluene or xylene.

  • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 2-substituted this compound product by column chromatography or recrystallization.

Self-Validation: The structure and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 3: Exploring the Chemical Space: A Multi-pronged Approach

A systematic exploration of the chemical space of substituted oxazolo[5,4-b]pyridines requires a combination of synthetic, biological, and computational strategies.

Combinatorial Synthesis and High-Throughput Screening (HTS)

To efficiently probe the vast chemical space, combinatorial synthesis is employed to generate large libraries of compounds. This involves systematically varying the substituents at different positions of the this compound core. The resulting libraries are then subjected to high-throughput screening (HTS) against a specific biological target to identify initial "hits."

HTS_Workflow Compound_Library This compound Library HTS High-Throughput Screening Compound_Library->HTS Assay_Development Assay Development & Validation Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation Lead_Generation Lead Generation Hit_Validation->Lead_Generation

Caption: High-Throughput Screening Workflow.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a more focused synthetic effort is undertaken to establish a clear structure-activity relationship (SAR). This involves systematically modifying the structure of the hit compounds and evaluating the impact of these changes on their biological activity.

Key SAR Insights for Oxazolo[5,4-d]pyrimidines:

A review of the literature on oxazolo[5,4-d]pyrimidines, a closely related scaffold, highlights that the nature of the substituent at position 7 significantly influences cytotoxic activity. The size and functional groups of the substituent are critical determinants of potency.[1]

Substituent at C7 General Activity Trend
Small aliphatic chainsModerate activity
Longer aliphatic chains with terminal amino groupsIncreased activity
Aromatic ringsVariable, depends on substitution

This table is a generalized representation and specific SAR will vary depending on the biological target.

In Silico Modeling and Virtual Screening

Computational chemistry plays a pivotal role in modern drug discovery. In the context of oxazolo[5,4-b]pyridines, in silico techniques can be used to:

  • Predict Physicochemical Properties: Calculate properties like solubility, lipophilicity (logP), and metabolic stability to guide compound design.

  • Virtual Screening: Dock large virtual libraries of this compound derivatives into the active site of a target protein to prioritize compounds for synthesis.

  • Elucidate Binding Modes: Molecular docking studies can provide insights into how these compounds interact with their biological targets at the atomic level, guiding further optimization.[1]

Computational_Experimental_Cycle cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry Virtual_Screening Virtual Screening & Docking Synthesis Synthesis of Prioritized Compounds Virtual_Screening->Synthesis Prioritize Compounds Model_Refinement Model Refinement Model_Refinement->Virtual_Screening Improve Predictions Biological_Testing Biological Testing Synthesis->Biological_Testing Generate Compounds Biological_Testing->Model_Refinement Generate Data

Caption: Integrated Computational and Experimental Workflow.

Chapter 4: Analytical and Characterization Techniques

The unambiguous characterization of newly synthesized compounds is paramount for ensuring the reliability of biological data. A suite of analytical techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

  • Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the purity of the synthesized compounds, which is crucial for accurate biological evaluation.

Chapter 5: Case Studies: Successful Drug Discovery Campaigns

While a comprehensive review of all drug discovery programs involving this scaffold is beyond the scope of this guide, it is instructive to highlight some key examples. For instance, the development of oxazolopyridines as nonacidic anti-inflammatory agents demonstrates the therapeutic potential of this class of compounds.[4] Furthermore, the design of oxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of VEGFR-2 showcases the application of this scaffold in oncology.[1]

Conclusion: A Scaffold with a Bright Future

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemists. The continued integration of advanced synthetic methodologies, high-throughput screening, and computational chemistry will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines: A Detailed Guide to Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features and electronic properties make it a cornerstone for the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, their inherent fluorescence has led to their exploration as molecular probes and imaging agents.

This application note provides a comprehensive guide to the synthesis of 2-substituted oxazolo[5,4-b]pyridines, focusing on a robust and widely applicable intramolecular cyclization strategy. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol for the synthesis of a representative compound, 2-methyl-oxazolo[5,4-b]pyridine, and provide guidance on the characterization of the final product.

The Synthetic Strategy: A Two-Step Approach to the this compound Core

The synthesis of 2-substituted oxazolo[5,4-b]pyridines is efficiently achieved through a two-step sequence commencing with the readily available 2-amino-3-hydroxypyridine. The overall transformation involves:

  • N-Acylation: The selective acylation of the amino group of 2-amino-3-hydroxypyridine to yield a 2-acylamino-3-hydroxypyridine intermediate.

  • Intramolecular Cyclization: A dehydration-mediated cyclization of the 2-acylamino-3-hydroxypyridine intermediate to form the fused oxazole ring.

This strategy offers a versatile and modular approach, allowing for the introduction of various substituents at the 2-position of the this compound ring by simply varying the acylating agent used in the first step.

Mechanistic Insights: The Role of Phosphorus Oxychloride in Intramolecular Cyclization

The key transformation in this synthetic sequence is the intramolecular cyclization of the 2-acylamino-3-hydroxypyridine intermediate. This reaction is typically facilitated by a strong dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice. The mechanism, often referred to as a Bischler-Napieralski-type cyclization, can be rationalized as follows:

  • Activation of the Amide Carbonyl: The lone pair of electrons on the oxygen atom of the amide carbonyl in the 2-acylamino-3-hydroxypyridine attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, forming a highly reactive phosphoryl-activated intermediate.

  • Intramolecular Nucleophilic Attack: The hydroxyl group at the 3-position of the pyridine ring then acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon of the activated amide.

  • Cyclization and Aromatization: This attack leads to the formation of a five-membered oxazoline intermediate. Subsequent elimination of dichlorophosphoric acid and a proton results in the formation of the aromatic oxazole ring, yielding the final 2-substituted this compound product.

G cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 2-Acylamino-3-hydroxypyridine 2-Acylamino-3-hydroxypyridine Activated_Intermediate Phosphoryl-Activated Intermediate 2-Acylamino-3-hydroxypyridine->Activated_Intermediate Reaction with POCl3 POCl3 POCl3 POCl3->Activated_Intermediate Oxazoline_Intermediate Oxazoline Intermediate Activated_Intermediate->Oxazoline_Intermediate Nucleophilic Attack by Hydroxyl Group Final_Product 2-Substituted This compound Oxazoline_Intermediate->Final_Product Elimination & Proton Loss

Experimental Protocol: Synthesis of 2-Methyl-oxazolo[5,4-b]pyridine

This protocol provides a detailed procedure for the synthesis of 2-methyl-oxazolo[5,4-b]pyridine as a representative example.

Materials:

  • 2-Amino-3-hydroxypyridine (98%)

  • Acetic anhydride (≥99%)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Pyridine (anhydrous, 99.8%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and hexanes for chromatography

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [1][2][3][4][5] All manipulations involving POCl₃ must be carried out in a well-ventilated chemical fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2][3] Ensure an emergency shower and eyewash station are readily accessible.[3]

  • Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Part 1: Synthesis of 2-Acetamido-3-hydroxypyridine (Intermediate)

G Start Start Dissolve Dissolve 2-amino-3-hydroxypyridine in anhydrous pyridine Start->Dissolve Cool Cool the solution to 0 °C Dissolve->Cool Add_Anhydride Add acetic anhydride dropwise Cool->Add_Anhydride Stir Stir at room temperature for 2-4 hours Add_Anhydride->Stir Quench Quench with water and extract with DCM Stir->Quench Wash Wash organic layer with brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify End Intermediate Purify->End

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamido-3-hydroxypyridine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Part 2: Intramolecular Cyclization to 2-Methyl-oxazolo[5,4-b]pyridine

Procedure:

  • Place the purified 2-acetamido-3-hydroxypyridine (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Under a fume hood , carefully add phosphorus oxychloride (3-5 eq) to the flask. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-methyl-oxazolo[5,4-b]pyridine.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Data Interpretation and Characterization

The successful synthesis of 2-methyl-oxazolo[5,4-b]pyridine should be confirmed by standard analytical techniques. Below is a table summarizing expected characterization data.

Analysis Expected Results for 2-Methyl-oxazolo[5,4-b]pyridine
Appearance White to off-white solid
¹H NMR Signals corresponding to the methyl group and the three aromatic protons on the pyridine ring.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyridine ring, and the carbons of the oxazole ring.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
IR Absence of N-H and O-H stretching bands from the starting material. Presence of characteristic C=N and C-O-C stretching frequencies of the oxazole ring.

Conclusion

The intramolecular cyclization of 2-acylamino-3-hydroxypyridines is a powerful and versatile method for the synthesis of 2-substituted oxazolo[5,4-b]pyridines. This application note provides a detailed and practical guide for researchers in the field, from understanding the reaction mechanism to executing the synthesis and characterizing the final product. By following the outlined protocols and adhering to the necessary safety precautions, scientists can efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

Application Notes & Protocols for the Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides detailed experimental protocols and scientific rationale for the synthesis of oxazolo[5,4-b]pyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals. We will detail two primary, field-proven synthetic routes starting from the key precursor, 2-amino-3-hydroxypyridine. The protocols are designed to be self-validating, with in-depth explanations for procedural choices, troubleshooting, and methods for analytical confirmation. The core structure is a valuable building block for developing novel therapeutics, including non-opiate analgesics and anti-inflammatory agents, and also serves as a platform for creating advanced organic fluorophores.[1][2][3]

The Scientific Foundation: Rationale and Strategy

The synthesis of the oxazolo[5,4-b]pyridin-2(1H)-one core relies on a fundamental organic transformation: the intramolecular cyclization of a 2-amino-3-hydroxypyridine backbone. This reaction forms a stable, five-membered oxazolone ring fused to the pyridine ring. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and conditions.

Our strategic approach is to present two robust methods:

  • Protocol A: The Classical Carbonylation Route. This method utilizes a carbonylating agent to directly bridge the amino and hydroxyl groups of 2-amino-3-hydroxypyridine. It is a direct and efficient pathway to the target molecule.

  • Protocol B: The Modern Acylation-Cyclization Route. This newer, one-pot method involves the reaction of a 3-aminopyridin-2(1H)-one derivative with a dicarboxylic anhydride, which undergoes a spontaneous intramolecular cyclization.[3] This approach offers an alternative pathway that avoids more hazardous carbonylating agents.

Visualizing the Synthetic Strategy

The overall workflow from precursor synthesis to the final, characterized product is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Validation Furfural Furfural AHP_sulfonate 2-Amino-3-hydroxypyridine Sulfonate Furfural->AHP_sulfonate Ring Opening + NH2SO3NH4 AHP 2-Amino-3-hydroxypyridine (AHP) AHP_sulfonate->AHP Alkaline Hydrolysis Protocol_A Protocol A: Direct Carbonylation of AHP AHP->Protocol_A Target Oxazolo[5,4-b]pyridin-2(1H)-one Protocol_A->Target Protocol_B Protocol B: Acylation-Cyclization Protocol_B->Target NMR NMR (1H, 13C) Target->NMR MS Mass Spectrometry Target->MS IR IR Spectroscopy Target->IR MP Melting Point Target->MP

Caption: General workflow for the synthesis and validation of oxazolo[5,4-b]pyridin-2(1H)-one.

Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine

The availability of high-purity 2-amino-3-hydroxypyridine is critical for success. While commercially available, it can also be synthesized from inexpensive starting materials like furfural.[4][5]

Principle

This synthesis involves a ring-opening reaction of furfural with chlorine or bromine, followed by a reaction with an ammonium sulfamate solution to form the pyridine ring. The resulting sulfonate salt is then hydrolyzed under basic conditions to yield the final product.[4]

Step-by-Step Protocol
  • Ring Opening: In a well-ventilated fume hood, dissolve furfural (1.0 eq) in water. Cool the solution to 0-10°C in an ice bath. Slowly bubble chlorine gas (or add bromine) into the solution while maintaining the temperature. The reaction is exothermic and should be controlled carefully.

  • Cyclization: Transfer the resulting mixture to a second reaction vessel. Cool to 0°C and slowly add a pre-prepared aqueous solution of ammonium sulfamate. Adjust the pH to 1.5-2.0 with a base (e.g., NaOH solution) while keeping the temperature below 10°C. Stir for several hours. The product, 2-amino-3-hydroxypyridine sulfonate, will precipitate.

  • Hydrolysis: Filter the sulfonate salt and wash with cold water. Resuspend the solid in water and heat to 80-90°C. Add a base (e.g., 10% NaOH solution) to adjust the pH to 8-9.[4] Maintain the temperature for 30-60 minutes.

  • Isolation: Cool the mixture to 35-40°C and stir for 1 hour to allow the brown 2-amino-3-hydroxypyridine to crystallize. Filter the solid, wash with a minimal amount of cold water, and dry under vacuum. Purity is typically around 96% at this stage and can be improved by recrystallization.[4]

Protocol A: Direct Carbonylation Synthesis

This method is a robust and high-yielding route to the target compound. It uses 1,1'-Carbonyldiimidazole (CDI) as a safe and effective alternative to phosgene for installing the carbonyl group.

Mechanistic Rationale

CDI is an excellent electrophile. The reaction proceeds via a two-step mechanism. First, either the hydroxyl or the amino group of 2-amino-3-hydroxypyridine attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an activated intermediate. This is followed by a rapid intramolecular nucleophilic attack by the remaining heteroatom (amino or hydroxyl) onto the newly formed carbonyl group, closing the five-membered ring and eliminating the second imidazole molecule.

G AHP 2-Amino-3-hydroxypyridine Intermediate Activated Intermediate (N-acyl imidazole) AHP->Intermediate + CDI - Imidazole CDI CDI Target Oxazolo[5,4-b]pyridin- 2(1H)-one Intermediate->Target Intramolecular Cyclization Imidazole Imidazole (byproduct) Intermediate->Imidazole - Imidazole

Caption: Reaction pathway for the CDI-mediated cyclization of 2-amino-3-hydroxypyridine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Amino-3-hydroxypyridine110.111.10 g10.0Starting Material
1,1'-Carbonyldiimidazole (CDI)162.151.78 g11.0Carbonylating Agent
Tetrahydrofuran (THF)-50 mL-Anhydrous Solvent
Hydrochloric Acid (1M)-As needed-Work-up
Saturated NaCl Solution-As needed-Work-up
Ethyl Acetate-As needed-Extraction
Anhydrous MgSO₄-As needed-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous THF to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes.

    • Scientist's Note: Anhydrous THF is crucial as CDI is highly moisture-sensitive. The reaction is run under nitrogen to prevent atmospheric moisture from quenching the CDI. A slight excess of CDI ensures complete conversion of the starting material.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl to quench any unreacted CDI and protonate the imidazole byproduct.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Scientist's Note: The product is organic-soluble. The acidic wash removes the water-soluble imidazole hydrochloride, simplifying purification.

  • Washing: Combine the organic layers and wash with saturated NaCl solution (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure oxazolo[5,4-b]pyridin-2(1H)-one as a white or off-white solid. Expected yield: 80-90%.

Protocol B: One-Pot Acylation and Intramolecular Cyclization

This protocol describes a modern approach using 3-aminopyridin-2(1H)-one and a cyclic anhydride. The reaction proceeds through a monoamide intermediate that cyclizes in situ.[3]

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the amino group of 3-aminopyridin-2(1H)-one on one of the carbonyl carbons of the cyclic anhydride (e.g., succinic anhydride). This ring-opens the anhydride to form a monoamide intermediate bearing a terminal carboxylic acid. The subsequent intramolecular cyclization is driven by the proximity of the pyridone's ring-nitrogen (acting as a nucleophile after tautomerization or deprotonation) or the exocyclic amide nitrogen attacking the newly formed carboxylic acid, leading to the formation of the oxazolone ring and elimination of water. The choice of anhydride allows for the introduction of a carboxylic acid linker on the final molecule.[3]

G Start 3-Aminopyridin-2(1H)-one + Succinic Anhydride Intermediate Monoamide Intermediate (with terminal COOH) Start->Intermediate Acylation (Ring Opening) Target 2-(2-carboxyethyl)oxazolo[5,4-b] pyridin-2(1H)-one analog Intermediate->Target Intramolecular Cyclization (-H2O)

Caption: Pathway for synthesis via acylation-cyclization.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Aminopyridin-2(1H)-one110.111.10 g10.0Starting Material
Succinic Anhydride100.071.10 g11.0Acylating/Cyclizing Agent
Acetic Acid-20 mL-Solvent/Catalyst
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-aminopyridin-2(1H)-one (1.10 g, 10.0 mmol) and succinic anhydride (1.10 g, 11.0 mmol, 1.1 eq).

  • Solvent Addition: Add 20 mL of glacial acetic acid.

    • Scientist's Note: Acetic acid serves as both a solvent and a catalyst for the cyclization step by facilitating proton transfer.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, slowly add the mixture to 100 mL of cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a wash with a cold non-polar solvent like diethyl ether to aid in drying. The product can be further purified by recrystallization if necessary.

Product Characterization and Validation

To ensure the successful synthesis and purity of oxazolo[5,4-b]pyridin-2(1H)-one, a combination of analytical techniques is required.

  • ¹H NMR: Will confirm the presence of the pyridine ring protons with characteristic chemical shifts and coupling constants. The N-H proton of the oxazolone ring will appear as a broad singlet.

  • ¹³C NMR: Will show a characteristic peak for the carbonyl carbon (C=O) of the oxazolone ring, typically in the range of 150-160 ppm, in addition to the signals for the pyridine ring carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₆H₄N₂O₂ = 136.11 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will display a strong absorption band for the C=O stretch of the cyclic carbamate (lactone) around 1750-1780 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.

  • Melting Point (M.p.): A sharp melting point indicates high purity of the crystalline product.

References

Application of Oxazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of oxazolo[5,4-b]pyridine derivatives as kinase inhibitors. Leveraging insights from closely related heterocyclic scaffolds, this guide details the rationale, synthesis, and comprehensive protocols for the evaluation of these promising therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pursuit of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The this compound core is an intriguing heterocyclic scaffold that holds significant potential for the development of novel kinase inhibitors. While direct literature on this compound derivatives as kinase inhibitors is emerging, extensive research on the closely related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine scaffolds provides a strong rationale for its exploration.[2][3][4][5][6] These related compounds have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).[2][5][7][8][9]

The structural features of the this compound core, including its hydrogen bonding capabilities and rigid framework, make it an ideal starting point for the design of ATP-competitive kinase inhibitors. This guide will provide the foundational knowledge and practical protocols to empower researchers to explore this promising chemical space.

General Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from substituted aminopyridines. A common approach involves the condensation of an aminopyridinol with a carboxylic acid or its derivative to form the oxazole ring. The subsequent functionalization of the pyridine and oxazole rings allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. While specific synthetic schemes can vary, a generalizable multi-step synthesis provides a framework for accessing a library of derivatives for screening.

In Vitro Evaluation of Kinase Inhibitory Activity

The initial assessment of a compound's potential as a kinase inhibitor is typically performed using in vitro biochemical assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used and robust method is the luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[1]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an this compound derivative against a target kinase.

I. Materials and Reagents:

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to ensure optimal kinase activity.

  • Test Compound: this compound derivative dissolved in DMSO.

  • Luminescence-based Kinase Assay Kit: (e.g., Kinase-Glo® Max, Promega).

  • White, opaque 96- or 384-well plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

II. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the test compound from the serial dilution plate. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the purified kinase to all wells except the negative control.

    • Add the substrate to all wells.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of IC50 for ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.[11]

  • Detection:

    • Equilibrate the luminescence-based kinase assay reagent to room temperature.

    • Add the reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.[1]

III. Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (Luminescence_inhibitor - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Assay_Setup Set up Assay Plate: Buffer, Compound, Kinase, Substrate Compound_Prep->Assay_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction with ATP Assay_Setup->Reaction_Start Add ATP Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Luminescence Reagent Incubation->Detection Data_Acquisition Measure Luminescence Detection->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cellular Activity of this compound Derivatives

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess factors such as cell permeability, target engagement within the cell, and effects on downstream signaling pathways.

Protocol 2: Cell Viability Assay (MTT/XTT)

This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.

I. Materials and Reagents:

  • Cancer Cell Line: A cell line known to be dependent on the target kinase (e.g., a cancer cell line with an activating mutation in the kinase).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound derivative dissolved in DMSO.

  • MTT or XTT Reagent.

  • Solubilization Solution (for MTT assay).

  • 96-well clear-bottom plates.

  • Spectrophotometer (plate reader).

II. Experimental Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[12]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.

    • For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

III. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 * (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)

  • Determine GI50/IC50: Plot the percent viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilution of Test Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Reagent_Addition Add MTT or XTT Reagent Incubation->Reagent_Addition Data_Acquisition Measure Absorbance Reagent_Addition->Data_Acquisition Data_Analysis Calculate % Viability and Determine GI50/IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a cell viability assay (MTT/XTT).

Target Engagement and Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to investigate the compound's impact on the relevant signaling pathway. Western blotting is a standard technique used to measure the phosphorylation status of the target kinase and its downstream substrates.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the VEGFR2 signaling pathway.

Summary of Inhibitory Activities of Related Heterocyclic Compounds

As a reference for researchers entering this field, the following table summarizes the reported inhibitory activities of some oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives against various kinases. This data highlights the potential of the broader oxazolopyridine scaffold.

Compound ScaffoldTarget KinaseIC50 / ActivityReference
Oxazolo[5,4-d]pyrimidineVEGFR-20.33 µM[2]
Oxazolo[5,4-d]pyrimidineHUVEC proliferation0.29 µM[2]
Thiazolo[5,4-b]pyridinePI3Kα3.6 nM[5][9]
Thiazolo[5,4-b]pyridinePI3Kγ1.8 nM[8]
Thiazolo[5,4-b]pyridinePI3Kδ2.5 nM[8]
Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V)4.77 µM[13]
Thiazolo[5,4-b]pyridineEGFR-TK (HCC827 cells)0.010 µM[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the knowledge gained from related heterocyclic systems and employing the robust protocols detailed in this guide, researchers can effectively synthesize, screen, and characterize new derivatives with therapeutic potential. The combination of in vitro biochemical assays and cell-based functional assays provides a comprehensive framework for advancing promising lead compounds through the drug discovery pipeline.

References

Application Note: High-Throughput Screening for Novel p38α MAPK Inhibitors Within Oxazolo[5,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazolo[5,4-b]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1][2] This scaffold is a key component in compounds demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

One particularly promising area of investigation is the development of this compound derivatives as kinase inhibitors.[4] Kinases are crucial regulators of most aspects of cell biology, and their dysregulation is a hallmark of many diseases, especially cancer and inflammatory disorders.[5] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress and pro-inflammatory stimuli.[6] The p38α isoform, in particular, is a well-validated therapeutic target for inflammatory diseases and certain cancers.[7][8] The development of pyridinylimidazole-based p38 inhibitors has paved the way for exploring related heterocyclic systems, like oxazolo[5,4-b]pyridines, as novel therapeutic agents.[7][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel p38α MAPK inhibitors from this compound chemical libraries. We will detail a luminescence-based biochemical assay, outline rigorous quality control procedures, and provide a step-by-step protocol for implementation.

Assay Selection and Principles: A Luminescence-Based Approach

For screening large chemical libraries against a purified enzyme target like p38α MAPK, a biochemical assay is the most direct and efficient approach. Among the various formats, luminescence-based assays offer high sensitivity, a wide dynamic range, and are less prone to interference from fluorescent compounds.[10]

We will focus on an ATP-depletion assay format, such as the Kinase-Glo™ Luminescent Kinase Assay.[11] The principle is straightforward and elegant:

  • Kinase Reaction: The p38α kinase catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate.[5]

  • ATP Consumption: In the presence of an active kinase, ATP is consumed, and its concentration decreases over time.

  • Inhibitor Effect: A compound from the this compound library that inhibits p38α will prevent or reduce ATP consumption, leaving a higher concentration of ATP in the reaction well.

  • Luminescent Readout: After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a light signal (luminescence).[5][11]

  • Signal Correlation: The luminescent signal is directly proportional to the amount of ATP remaining and, therefore, inversely proportional to the kinase activity.[5][12] A high luminescent signal indicates potent inhibition of p38α MAPK.

This "mix-and-read" format is highly amenable to automation and the high-density plates (e.g., 384- or 1536-well) used in HTS.[13]

HTS Workflow and Quality Control

A successful HTS campaign is built on a foundation of rigorous quality control (QC) to ensure the data is reliable and reproducible. The overall workflow, from library preparation to hit confirmation, is a multi-step process that requires careful planning and execution.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & QC cluster_2 Phase 3: Hit Validation A Compound Library Plating (Oxazolo[5,4-b]pyridines) B Assay Miniaturization (384-well format) A->B C Pilot Screen (~2,000 compounds) B->C D Full Library HTS C->D E Raw Data Acquisition (Luminescence Reading) D->E F Data Normalization (% Inhibition Calculation) E->F G QC Assessment (Z'-Factor > 0.5) F->G H Hit Identification (>3 SD from control) G->H I Hit Confirmation (Dose-Response Curve) H->I J Orthogonal Assays (e.g., different detection tech) I->J K Interference Assays (Rule out false positives) J->K L Preliminary SAR K->L

Caption: High-Throughput Screening (HTS) workflow for inhibitor discovery.

Data Analysis and Quality Control Metrics

The reliability of an HTS assay is paramount. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an assay by measuring the separation between the positive and negative control signals.[14][15]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., full inhibition with a known inhibitor).

Z'-Factor ValueAssay Quality InterpretationRecommendation
> 0.5Excellent AssayProceed with HTS.[15][16]
0 to 0.5Marginal AssayAssay requires optimization before full screen.[15][16]
< 0Unacceptable AssayThe assay is not suitable for screening.[15][16]

For a screen to be considered valid, a Z'-factor of > 0.5 is required for each assay plate.[17] Hits are typically identified as compounds that produce a signal greater than three standard deviations from the mean of the neutral (DMSO) controls.[17]

Detailed Protocol: Luminescence-Based p38α MAPK HTS Assay

This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.

Reagents and Materials
ReagentSupplierPurpose
Recombinant Human p38α MAPKCommercial VendorEnzyme Target
ATF2 (1-109)Commercial VendorKinase Substrate
SB 202190Commercial VendorPositive Control Inhibitor[18]
Kinase-Glo™ Max Assay KitPromegaLuminescence Detection
ATP, MgCl₂, DTT, HEPESSigma-AldrichBuffer Components
Low-Volume 384-Well PlatesGreiner Bio-OneAssay Plates
This compound LibraryIn-house/CommercialTest Compounds
DMSO (Assay Grade)Sigma-AldrichCompound Solvent

Assay Workflow Diagram

Assay_Protocol A 1. Dispense Compounds (50 nL of 10 mM stock) B 2. Add p38α Enzyme (5 µL of 2X solution) A->B C 3. Pre-incubation (15 min at RT) B->C D 4. Initiate Reaction (5 µL of 2X Substrate/ATP mix) C->D E 5. Kinase Reaction (60 min at RT) D->E F 6. Add Kinase-Glo™ (10 µL of 1X reagent) E->F G 7. Signal Stabilization (10 min at RT) F->G H 8. Read Luminescence (Plate Reader) G->H

Caption: Step-by-step biochemical assay workflow.

Step-by-Step Protocol

1. Compound Plating: a. Using an acoustic liquid handler, transfer 50 nL of each this compound compound from the library source plate into the wells of a 384-well assay plate. b. For control wells, dispense 50 nL of DMSO (neutral control) or 50 nL of a 10 mM stock of SB 202190 (positive control inhibitor).

2. Enzyme Addition: a. Prepare a 2X p38α enzyme solution in kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT). The final enzyme concentration should be empirically determined to yield ~50-80% ATP consumption in the assay window.[13] b. Dispense 5 µL of the 2X enzyme solution to all wells of the assay plate. The final compound concentration will be 10 µM in 0.1% DMSO.

3. Pre-incubation: a. Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. b. Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

4. Reaction Initiation: a. Prepare a 2X Substrate/ATP solution containing ATF2 peptide and ATP in kinase reaction buffer. The final concentration of ATP should be at or near its Kₘ for p38α to ensure sensitivity to competitive inhibitors. b. Add 5 µL of the 2X Substrate/ATP solution to all wells to initiate the kinase reaction. The total reaction volume is now 10 µL.

5. Kinase Reaction Incubation: a. Centrifuge the plates briefly. b. Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the kinase reaction.

6. Detection Reagent Addition: a. Prepare the Kinase-Glo™ reagent according to the manufacturer's instructions. b. Add 10 µL of the Kinase-Glo™ reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.

7. Signal Stabilization and Measurement: a. Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[11] b. Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Hit Confirmation and Secondary Assays

Hits identified from the primary screen require rigorous validation to eliminate false positives and confirm their mechanism of action.[19]

  • Re-testing and Dose-Response: Confirmed hits should be re-purchased or re-synthesized and tested in the primary assay to generate a full dose-response curve and determine their IC₅₀ value.[20]

  • Orthogonal Assays: It is crucial to confirm hits using an assay with a different detection modality.[21] For example, a mobility-shift assay or a high-content imaging assay that measures the phosphorylation of a downstream substrate in a cellular context can be used.[22]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to confirm direct binding of the compound to the p38α protein and determine binding kinetics and affinity.[23]

  • Counter-Screens: Compounds should be tested in a counter-screen against the luciferase enzyme to identify any that directly inhibit the detection system, which would be a source of false positives.[13]

Conclusion

This application note provides a robust framework for conducting a high-throughput screen to identify novel p38α MAPK inhibitors from this compound libraries. By employing a sensitive luminescence-based assay, adhering to strict quality control standards, and implementing a thorough hit validation cascade, researchers can confidently identify high-quality lead compounds for further optimization in drug discovery programs. The combination of a privileged chemical scaffold with a well-validated therapeutic target presents a promising strategy for the development of next-generation therapeutics.

References

The Versatile Role of 5-Bromooxazolo[5,4-b]pyridine in Modern Synthetic Chemistry: A Guide to Transition Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The oxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to purine bases make it a "privileged structure" in the design of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[2][3] The strategic functionalization of this core is paramount to exploring its full potential. 5-Bromothis compound serves as a key building block, offering a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this versatile substrate in several seminal C-C and C-N bond-forming reactions, complete with detailed protocols and expert insights for researchers in drug discovery and organic synthesis.

The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This reactivity is the cornerstone of its utility in creating libraries of compounds for screening and lead optimization.[4]

Core Applications in Cross-Coupling Chemistry

This section details the application of 5-bromothis compound in several key transition metal-catalyzed reactions. The protocols provided are based on established methodologies for structurally similar heteroaromatic systems and are intended to serve as a robust starting point for experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[5][6] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[7]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos often enhance catalytic activity, particularly for challenging substrates.

  • Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[5] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for the solubility of the inorganic base and plays a role in the catalytic cycle.

Workflow for Suzuki-Miyaura Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-bromothis compound, arylboronic acid, base, and Pd catalyst in a reaction vessel B Add solvent mixture (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., Ar sparging) B->C D Heat to reaction temperature (e.g., 85-100 °C) with stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Perform aqueous work-up (e.g., extraction with EtOAc) F->G H Purify by column chromatography G->H cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-bromothis compound, Pd precatalyst, ligand, and base in a reaction vessel B Add anhydrous solvent (e.g., Toluene) A->B C Add amine B->C D Heat to reaction temperature (e.g., 80-110 °C) with stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Quench and perform aqueous work-up F->G H Purify by column chromatography G->H cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 5-bromothis compound, Pd catalyst, CuI, and solvent in a reaction vessel B Add amine base and terminal alkyne A->B C Degas the mixture B->C D Stir at room temperature or with gentle heating C->D E Monitor reaction progress (TLC, LC-MS) D->E F Filter off salts E->F G Perform aqueous work-up F->G H Purify by column chromatography G->H

References

Bioassay development for testing the anticancer activity of oxazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Bioassay Development for Testing the Anticancer Activity of Oxazolo[5,4-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Oxazolo[5,4-d]pyrimidines

The oxazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Structurally, it can be considered a purine analog where the imidazole ring is replaced by an oxazole ring, a feature that positions it within the antimetabolite class of anticancer agents.[1][2][3] Antimetabolites function by mimicking naturally occurring molecules, thereby interfering with essential biosynthetic processes or signaling pathways within cancer cells.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of key enzymes and pathways implicated in tumorigenesis and cancer progression.[1] Notably, various oxazolo[5,4-d]pyrimidine compounds have been identified as inhibitors of crucial protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAK1/JAK2).[4] Inhibition of these pathways can disrupt tumor angiogenesis, cell division, and inflammatory signaling. Furthermore, some derivatives have been shown to inhibit the anti-apoptotic protein BCL-2 and activate the caspase cascade, directly inducing programmed cell death (apoptosis) in cancer cells.[1][4][5]

Given this promising polypharmacology, a systematic and robust bioassay strategy is essential to identify and characterize the anticancer potential of novel oxazolo[5,4-d]pyrimidine derivatives. This guide provides a hierarchical framework for screening and mechanistic evaluation, progressing from broad cytotoxicity assessments to specific assays for apoptosis and cell cycle disruption. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

A Hierarchical Strategy for Bioassay Development

A tiered approach is the most efficient strategy for anticancer drug discovery, allowing for the rapid screening of many compounds and the detailed characterization of the most promising leads.[6][7][8] This workflow prioritizes resources by eliminating inactive or overly toxic compounds early in the process.

Bioassay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Mechanistic Deep Dive T1 Initial Compound Library (Oxazolo[5,4-d]pyrimidines) T1_Assay Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50/CC50 T1->T1_Assay Broad-spectrum toxicity screen T2_Assay Apoptosis Assays (Annexin V / PI Staining) Quantify programmed cell death T1_Assay->T2_Assay Active Compounds (IC50 < Threshold) T3_Assay Cell Cycle Analysis (PI Staining for DNA Content) Identify cell cycle arrest points T2_Assay->T3_Assay Pro-apoptotic Compounds GO_NO Lead Candidate for further preclinical studies T3_Assay->GO_NO Characterized Lead Candidate

Caption: Hierarchical workflow for screening oxazolo[5,4-d]pyrimidines.

Tier 1: Primary Screening for Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill or inhibit the proliferation of cancer cells.[9][10] These assays provide a quantitative measure, typically the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which is essential for comparing the potency of different compounds.[2][11]

Protocol 1: MTT/MTS Cell Viability Assay

The MTT and MTS assays are highly reliable, colorimetric methods for assessing cell viability.[12][13] They are widely used for high-throughput screening due to their simplicity and cost-effectiveness.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of light at a specific wavelength.

Materials:

  • Cancer cell lines (see Table 1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at the predetermined density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazolo[5,4-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance on a plate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Recommended Cancer Cell Lines and Seeding Densities

Cell LineCancer TypeRecommended Seeding Density (cells/well)Notes
HT-29 Colorectal Adenocarcinoma5,000 - 10,000Shown to be sensitive to oxazolo[5,4-d]pyrimidines.[2][14]
A549 Lung Carcinoma3,000 - 8,000A standard line for general cytotoxicity screening.[11]
MCF-7 Breast Adenocarcinoma5,000 - 10,000Represents hormone-responsive breast cancer.[11]
LoVo Metastatic Colon Adenocarcinoma7,000 - 12,000Can be used to assess activity against metastatic cells.[2][11]
NHDF Normal Human Dermal Fibroblasts3,000 - 7,000Crucial control to assess selectivity for cancer cells over healthy cells.[11]

Tier 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[15][16]

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[17][18][19]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17][20]

Apoptosis_Quadrants Flow Cytometry Output for Apoptosis origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1: Late Apoptotic / Necrotic (Annexin V+/PI+) Q2 Q2: Necrotic (Primary) (Annexin V-/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells (1-5 x 10⁶ cells per sample)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Culture and treat cells with the oxazolo[5,4-d]pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like trypsinization. Combine all cells from each sample.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[17][20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[19] Be sure to include controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set proper compensation and gates.

Tier 3: Investigating Effects on Cell Cycle Progression

Many effective anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[21] Analyzing the DNA content of a cell population allows for the determination of the percentage of cells in each phase (G0/G1, S, and G2/M).

Protocol 3: Cell Cycle Analysis by PI Staining

This is a robust and widely used flow cytometry method to assess the cell cycle distribution of a cell population.[22]

Principle: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA. Therefore, the amount of fluorescence emitted from stained cells is directly proportional to their DNA content. Cells in the G0/G1 phase have a normal (2n) amount of DNA, cells in the G2/M phase have double the amount (4n), and cells in the S phase (DNA synthesis) have an intermediate amount.

Materials:

  • Flow cytometer

  • Cold 70% ethanol (for fixation)

  • PI staining solution (containing PI, RNase A, and a detergent like Triton X-100)

  • Cold PBS

  • Treated and control cells

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after treatment with the test compound.

  • Washing: Wash the cells with cold PBS and centrifuge at 300-400 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.[21] This step is critical to prevent cell clumping.

  • Incubation: Incubate the cells for at least 2 hours at -20°C (or overnight at 4°C).[21][23]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial for degrading RNA, which PI can also bind to, ensuring that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software like ModFit LT or FlowJo is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

CellCycle_Histogram cluster_0 Typical Cell Cycle Histogram G1 G0/G1 Peak (2n DNA) S S Phase (DNA Synthesis) G2M G2/M Peak (4n DNA) start p1_start p1_peak p1_start->p1_peak p1_end p1_peak->p1_end p2_start p1_end->p2_start p2_peak p2_start->p2_peak p2_end p2_peak->p2_end end xaxis_start xaxis_end xaxis_start->xaxis_end DNA Content (Fluorescence Intensity) → yaxis_start yaxis_end yaxis_start->yaxis_end Cell Count →

Caption: Idealized histogram from cell cycle analysis via PI staining.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying this three-tiered bioassay cascade, researchers can efficiently screen novel oxazolo[5,4-d]pyrimidine derivatives and build a comprehensive profile of their anticancer activity. An ideal lead candidate will exhibit potent cytotoxicity against a panel of cancer cell lines (Tier 1), induce a high percentage of apoptosis (Tier 2), and demonstrate a clear effect on cell cycle progression, such as arrest in the G2/M or S phase (Tier 3). This integrated data provides a strong foundation for further preclinical development, including target identification, in vivo efficacy studies, and toxicological assessment.

References

Application Notes and Protocols for the Heck Reaction in the Functionalization of the Oxazolo[4,5-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle

The oxazolo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, often recognized for its role as an analogue for purine bases like adenine and guanine.[1] Its derivatives have been investigated for a range of biological activities, including potential antimicrobial properties through the inhibition of nucleic acid synthesis or DNA gyrase.[1] The ability to selectively introduce functional groups onto this ring system is paramount for developing novel therapeutic agents and functional materials. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for forging carbon-carbon bonds, specifically by coupling unsaturated halides with alkenes.[2] This application note provides a detailed guide for researchers on the strategic use of the Heck reaction for the functionalization of the oxazolo[4,5-b]pyridine core, focusing on practical protocols, mechanistic insights, and optimization strategies.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide or triflate and an alkene in the presence of a base.[2] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-Cl) of the oxazolo[4,5-b]pyridine, forming a Pd(II) complex.[2][3]

  • Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by a syn-addition of the palladium and the aryl group across the double bond.[2][3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[2][3] This step is typically regioselective, favoring the formation of the more stable, trans-substituted alkene.[4]

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle.[2]

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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X(L₂)\n(Aryl-Palladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkeneCoordination [label="Alkene Coordination\n& Migratory Insertion", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyl [label="R-CH(Ar)-CH₂-Pd(II)-X(L₂)\n(Alkyl-Palladium Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaHydrideElimination [label="β-Hydride Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Hydride [label="H-Pd(II)-X(L₂)\n(Palladium Hydride Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive Elimination\n(Base)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxidativeAddition [label="+ Ar-X"]; OxidativeAddition -> PdII_Aryl; PdII_Aryl -> AlkeneCoordination [label="+ Alkene"]; AlkeneCoordination -> PdII_Alkyl; PdII_Alkyl -> BetaHydrideElimination; BetaHydrideElimination -> PdII_Hydride [label="+ Substituted Alkene\n(Product)"]; PdII_Hydride -> ReductiveElimination [label="+ Base"]; ReductiveElimination -> Pd0 [label="- Base-H-X"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 1: Catalytic Cycle of the Heck Reaction.", fontcolor="#202124", fontsize=12, labelloc="b"]; } enddot Caption: Catalytic cycle of the Heck reaction.

Application Protocol: Vinylation of 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

This protocol is adapted from the work of Grumel, Mérour, and Guillaumet (2001) for the introduction of a methyl acrylate moiety onto the oxazolo[4,5-b]pyridine core.[5] This reaction serves as a foundational example for further derivatization.

Materials and Reagents
  • 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01-0.05 eq) and tri-o-tolylphosphine (0.02-0.10 eq). The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting its activity.[6] Tri-o-tolylphosphine, a bulky electron-rich ligand, is often effective in Heck couplings.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. The choice of a polar aprotic solvent like DMF is common for Heck reactions as it helps to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.[7] Subsequently, add the base (e.g., triethylamine, 1.5 eq) and methyl acrylate (1.2-1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C in DMF) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is generally complete within 24 hours.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and the base salt.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired vinylated oxazolo[4,5-b]pyridine. The product is typically obtained as the thermodynamically more stable E-isomer.[4][5]

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// Nodes Start [label="Start: Dry Schlenk Flask"]; AddReactants [label="Add 5-bromo-oxazolopyridine,\nPd(OAc)₂, P(o-tol)₃"]; InertAtmosphere [label="Evacuate & Backfill\nwith Inert Gas (3x)"]; AddSolventsReagents [label="Add Anhydrous DMF,\nBase (Et₃N), and\nMethyl Acrylate"]; HeatReflux [label="Heat to Reflux (100-120 °C)\nwith Stirring"]; Monitor [label="Monitor by TLC/LC-MS\n(approx. 24h)"]; Workup [label="Cool, Dilute,\nand Wash"]; Purify [label="Dry, Concentrate,\nand Purify by\nColumn Chromatography"]; Product [label="Final Product:\n(E)-methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> AddReactants; AddReactants -> InertAtmosphere; InertAtmosphere -> AddSolventsReagents; AddSolventsReagents -> HeatReflux; HeatReflux -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product;

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 2: Experimental Workflow for Heck Reaction.", fontcolor="#202124", fontsize=12, labelloc="b"]; } enddot Caption: Experimental workflow for the Heck reaction.

Key Parameters and Optimization

The success of the Heck reaction on the oxazolo[4,5-b]pyridine ring depends on the careful selection of several parameters.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Source Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8] Other sources like PdCl₂(PPh₃)₂ can also be used.Catalyst decomposition can lead to the formation of palladium black and a stalled reaction. Ensure strictly anaerobic conditions.
Ligand Electron-rich, bulky phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ often accelerate the rate-limiting oxidative addition step.[9] N-heterocyclic carbenes (NHCs) can also be highly effective ligands.[10]Ligandless conditions can sometimes be effective, especially with highly reactive aryl iodides, but may lead to lower yields or catalyst decomposition with less reactive bromides.[11]
Base An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[2]A base that is too weak may result in a slow reaction. A base that is too strong could lead to side reactions with sensitive functional groups.
Solvent Polar aprotic solvents such as DMF, DMA, or NMP are generally preferred to ensure solubility of all components and to facilitate the ionic steps of the mechanism.[12]High boiling point solvents can be difficult to remove during work-up. Consider the thermal stability of the substrates and products.
Temperature Reactions are typically run at elevated temperatures (80-140 °C) to overcome the activation energy barriers of the catalytic cycle.[11]Temperatures that are too high can cause thermal decomposition of reactants, products, or the catalyst.
Alkene Substrate Electron-deficient alkenes (e.g., acrylates, styrenes) are classic substrates for the Heck reaction.[4]Sterically hindered alkenes may react more slowly or require more forcing conditions.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst loading (up to 5 mol%), screening different ligands (both phosphines and NHCs), or using a more reactive halide (iodide > bromide > chloride). The electronic nature of the oxazolopyridine ring can influence its reactivity; electron-withdrawing groups may necessitate more robust catalytic systems.[13]

  • Side Reactions: A common side reaction is the formation of a "reductive Heck" product, where the double bond of the alkene is reduced instead of undergoing elimination.[6] This can sometimes be mitigated by adjusting the base, solvent, or temperature.

  • Regioselectivity: While the Heck reaction typically yields the trans isomer, the regioselectivity of the addition to the alkene can sometimes be an issue. For neutral palladium complexes, steric factors usually dictate that the aryl group adds to the less substituted carbon of the alkene.[8]

Conclusion

The Heck reaction is a highly effective method for the C-C functionalization of the oxazolo[4,5-b]pyridine ring system, providing a direct route to vinylated derivatives that can be further elaborated. By understanding the underlying mechanism and carefully optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently synthesize a diverse range of functionalized oxazolopyridines for applications in drug discovery and materials science. This protocol provides a robust starting point for such investigations, empowering scientists to explore the chemical space around this important heterocyclic core.

References

Preparation of oxazolo[5,4-b]pyridine derivatives for in vitro cytotoxicity studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preparation of Oxazolo[5,4-b]pyridine Derivatives for In Vitro Cytotoxicity Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Structurally, these compounds are bioisosteres of purine bases, allowing them to function as potential antimetabolites by interfering with nucleic acid synthesis.[1] This mimicry has positioned them as compelling candidates for anticancer drug development. Derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinases crucial to cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of angiogenesis and cell proliferation.[2][3]

The initial phase of developing novel anticancer agents involves a two-pronged approach: efficient chemical synthesis of a library of derivatives followed by robust in vitro screening to assess their cytotoxic effects.[4] This document provides a comprehensive guide for researchers, detailing a field-proven synthetic route to obtain this compound derivatives and standardized protocols for evaluating their cytotoxicity using established cell-based assays.

Part 1: Synthesis of this compound Derivatives

The successful synthesis of a compound library hinges on a reliable and versatile chemical strategy. The chosen method should be robust, amenable to substituent variation, and proceed with reasonable yields. One effective method for constructing the this compound core involves the reaction of 3-aminopyridin-2(1H)-ones with an oxalate source, followed by an intramolecular cyclization.[5][6]

Synthetic Strategy: Cyclization of Oxalic Acid Diamides

The rationale for this approach lies in its straightforward two-step process using commercially available starting materials. The initial step involves an aminolysis reaction between a substituted 3-aminopyridin-2(1H)-one and diethyl oxalate. This reaction, typically performed at elevated temperatures, forms an intermediate oxalic acid diamide. The subsequent and key step is an intramolecular cyclization, which is efficiently promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the target this compound scaffold.[5] This method is particularly effective for creating symmetrical 2,2'-bis(this compound) structures.

Synthetic_Workflow Start 3-Aminopyridin-2(1H)-one + Diethyl Oxalate Intermediate Intermediate: Oxalic Acid Diamide Start->Intermediate  Aminolysis  (Heat, 150°C) Final Final Product: This compound Derivative Intermediate->Final  Intramolecular Cyclization  (POCl₃)

A generalized workflow for the synthesis of this compound derivatives.
Detailed Protocol: Synthesis of a Symmetrical 2,2'-Bis(this compound)

This protocol describes the synthesis of a representative symmetrical derivative.

Step 1: Aminolysis of 3-Aminopyridin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine the desired 3-aminopyridin-2(1H)-one (1.0 eq) with diethyl oxalate (1.5 eq).

  • Heat the reaction mixture to 150 °C without a solvent and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, allow the mixture to cool to room temperature. The intermediate oxalic acid diamide may crystallize upon cooling.

  • Purify the intermediate product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure diamide.

Step 2: Intramolecular Cyclization

  • Suspend the purified oxalic acid diamide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux gently for 1-2 hours. The reaction should become homogeneous as it proceeds.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography or recrystallization to yield the pure this compound derivative.

Structural Verification

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the formation of the oxazole ring.

Part 2: In Vitro Cytotoxicity Evaluation

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. In vitro cytotoxicity assays are the primary screening tools used to determine a compound's effect on cell viability and proliferation.[7] It is best practice to use at least two different assays that measure distinct cellular parameters to obtain a more complete and reliable cytotoxicity profile.[8]

Assay 1: MTT Assay for Cell Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Principle cluster_0 Viable Cell Mitochondria Active Mitochondria (Dehydrogenase Enzymes) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

The principle of the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT29) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Assay 2: LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme present in all cells. Its release into the medium is an indicator of compromised cell membrane integrity and, therefore, cell lysis.[7]

LDH_Assay_Principle Healthy_Cell Healthy Cell Intact Membrane LDH (retained) Medium Culture Medium Damaged_Cell Damaged Cell Compromised Membrane LDH (released) Damaged_Cell->Medium  LDH Release Assay LDH + Reagent → Colored Product Medium->Assay  Sample Supernatant

The principle of the LDH cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up additional controls for this assay: (a) background control (medium only), (b) low control (untreated cells for spontaneous LDH release), and (c) high control (cells treated with a lysis buffer for maximum LDH release).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, the results are typically expressed as a percentage of the control (untreated cells).

Calculation of Percentage Cytotoxicity: The percentage of cytotoxicity can be calculated using the following formula for the LDH assay: % Cytotoxicity = 100 * [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)]

For the MTT assay, one typically calculates cell viability first: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Control Cells) Then, % Cytotoxicity = 100 - % Viability.

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. This value is a standard measure of a compound's potency. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation: The IC₅₀ values for a series of compounds against different cell lines should be summarized in a table for clear comparison. It is also crucial to test against a non-cancerous cell line (e.g., Normal Human Dermal Fibroblasts - NHDF) to assess selectivity.[1]

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HT29 (Colon Cancer)NHDF (Normal Fibroblasts)Selectivity Index (NHDF/HT29)
OxaPy-1 25.431.218.5>100>5.4
OxaPy-2 15.819.511.385.17.5
OxaPy-3 >100>100>100>100N/A
Doxorubicin 0.80.51.22.52.1

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a normal cell line to that for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Conclusion

This guide outlines a systematic and validated approach for the synthesis and preclinical evaluation of novel this compound derivatives. By combining a robust synthetic strategy with a multi-assay approach to cytotoxicity testing, researchers can efficiently identify lead compounds with potent and selective anticancer activity. This integrated workflow, from chemical synthesis to biological validation, is fundamental to the modern drug discovery pipeline and is essential for advancing promising chemical scaffolds toward clinical development.[11][12]

References

Application Note: A Multi-faceted Analytical Strategy for Purity Assessment of Synthesized Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolopyridine scaffold is a privileged heterocyclic motif integral to numerous active pharmaceutical ingredients (APIs). Ensuring the purity and quality of synthesized oxazolopyridine-based drug substances is paramount for safety and efficacy. This application note presents a comprehensive, multi-technique analytical strategy for the robust purity assessment of these compounds. We move beyond a simple listing of methods to explain the causality behind experimental choices, integrating chromatographic, spectroscopic, and thermal analyses. The protocols herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to provide trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Oxazolopyridine Synthesis

Oxazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their synthesis, however, can yield a complex mixture of the target molecule, process-related impurities (e.g., starting materials, intermediates, by-products), and degradation products. Even trace-level impurities can impact the safety, stability, and therapeutic efficacy of the final drug product, making their detection, identification, and quantification a critical step in the drug development lifecycle.[1][2][3]

A robust purity assessment cannot rely on a single analytical technique. Instead, an orthogonal approach, leveraging the strengths of multiple analytical platforms, is required to build a complete purity profile. This guide details an integrated workflow designed to provide a high degree of confidence in the identity, strength, quality, and purity of synthesized oxazolopyridines.

The Integrated Analytical Workflow

The comprehensive purity assessment of an oxazolopyridine API is a systematic process. It begins with high-resolution separation techniques to quantify the main component and its impurities, followed by spectroscopic methods for structural confirmation and identification, and is complemented by solid-state characterization.

Integrated_Workflow cluster_0 Chromatographic Separation & Quantification cluster_1 Structural Identification & Confirmation cluster_2 Solid-State Characterization cluster_3 Final Purity Profile HPLC HPLC Purity & Impurities MS LC-MS (Impurity ID) HPLC->MS Identify Unknowns Report Certificate of Analysis (CoA) HPLC->Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Report GC GC (Residual Solvents) GC->Report NMR NMR (Structure & Identity) qNMR qNMR (Absolute Purity) NMR->qNMR Orthogonal Assay qNMR->Report DSC DSC (Melting Point, Polymorphism) DSC->Report TGA TGA (Volatiles, Water Content) TGA->Report API Synthesized Oxazolopyridine API API->HPLC Primary Assay API->Chiral_HPLC If Chiral API->GC API->NMR API->DSC API->TGA

Figure 1: Integrated workflow for oxazolopyridine purity assessment.

Chromatographic Techniques: The Foundation of Purity Analysis

Chromatography is the cornerstone of impurity profiling, enabling the physical separation of the main component from impurities.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the principal technique for quantifying organic impurities and degradation products in non-volatile APIs like oxazolopyridines.[1][3] The method's specificity is critical and must be demonstrated through forced degradation studies, which intentionally stress the API to produce potential degradants and prove the method can separate them from the main peak.[4][5][6]

1. Rationale and Causality: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds like oxazolopyridines. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable runtime. The mobile phase buffer (e.g., ammonium acetate) helps maintain a consistent pH to ensure reproducible retention times and peak shapes. UV detection is selected based on the chromophoric nature of the oxazolopyridine ring system.

2. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile (ACN) and water.
  • Ammonium acetate or similar buffer salt, analytical grade.

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh ~10 mg of the synthesized oxazolopyridine and dissolve in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of 0.5 mg/mL in a 20 mL volumetric flask.
  • Reference Standard: Prepare a reference standard of known purity at the same concentration.
  • System Suitability Solution: A solution containing the main compound and known related impurities or degradation products is used to verify the system's performance.

4. Chromatographic Conditions:

ParameterTypical ValueRationale
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0Buffered aqueous phase for reproducible retention.[7]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute compounds from the reverse-phase column.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BEnsures separation of a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing resolution and analysis time.[8]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nm (or λmax of the compound)Most aromatic heterocycles have strong absorbance at or near this wavelength.[9]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

5. Data Analysis and Purity Calculation:

  • System Suitability: Before sample analysis, inject the system suitability solution. The resolution between the main peak and the closest eluting impurity must be >1.5. The tailing factor for the main peak should be <2.0.
  • Purity Calculation: Purity is determined using the area percent method.
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
  • Impurities are quantified relative to the main peak, with limits typically set according to ICH Q3A guidelines.

Chiral HPLC for Enantiomeric Purity

Many oxazolopyridine derivatives are chiral, and different enantiomers can exhibit distinct pharmacological and toxicological profiles.[10] Therefore, it is often a regulatory requirement to control the enantiomeric purity. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this separation.[9][10][11]

1. Rationale and Causality: Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly effective for separating a wide range of enantiomers, including those of heterocyclic compounds.[9][11][12] The choice between normal phase, polar organic, or reversed-phase mode depends on the specific compound's solubility and interaction with the CSP.[9][12]

2. Instrumentation and Consumables:

  • HPLC system with isocratic pump and UV/PDA detector.
  • Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, 4.6 mm x 250 mm).
  • HPLC-grade n-Heptane, Isopropanol (IPA), Ethanol (EtOH).

3. Chromatographic Conditions (Normal Phase Example):

ParameterTypical ValueRationale
Mobile Phase n-Heptane / Isopropanol (e.g., 80:20 v/v)Non-polar/polar solvent mixture for optimal interaction with the CSP.[12]
Flow Rate 1.0 mL/minProvides good resolution and peak shape.
Column Temp. 25 °CTemperature can significantly affect chiral separation; consistency is key.
Detection UV at 254 nmBased on the analyte's chromophore.
Injection Vol. 10 µLStandard injection volume.

4. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2):
  • % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100

Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced during synthesis that are not completely removed.[13] Their levels are strictly controlled by regulatory guidelines (ICH Q3C) due to their potential toxicity.[14][15] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for this analysis.[16][17]

1. Rationale and Causality: Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile API contamination. A polar GC column is often used to achieve good separation of common polar and non-polar solvents. FID provides a robust and near-universal response for organic compounds.

2. Instrumentation and Consumables:

  • GC system with a Headspace Autosampler and FID.
  • GC Column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm).
  • High-purity Nitrogen or Helium as carrier gas.
  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution containing all potential residual solvents at known concentrations in the diluent.
  • Sample Solution: Accurately weigh ~100 mg of the oxazolopyridine API into a 20 mL headspace vial. Add 5.0 mL of diluent and seal immediately.

4. HS-GC Conditions:

ParameterTypical ValueRationale
Vial Equilibration 80 °C for 15 minDrives volatile solvents into the headspace for sampling.
Injector Temp. 200 °CEnsures rapid volatilization of the sample.
Oven Program 40°C (5 min), then 10°C/min to 240°CSeparates solvents based on their boiling points.
Detector Temp. 250 °CMaintains analytes in the gas phase for detection by FID.
Carrier Gas Flow 2.0 mL/minTypical flow for this column dimension.

Spectroscopic Techniques: Confirming Identity

While chromatography separates components, spectroscopy identifies them. These techniques are essential for confirming the structure of the API and elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[18][19][20] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the identity of the synthesized oxazolopyridine.

Furthermore, Quantitative NMR (qNMR) has emerged as a compelling alternative to chromatography for determining absolute purity.[21][22] It is a primary ratio method where the signal area of the analyte is compared directly to that of a certified internal standard of known purity and weight.[23][24]

1. Rationale and Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[23] By adding a known mass of a stable, certified internal standard (with non-overlapping peaks), the purity of the analyte can be calculated without needing a reference standard of the analyte itself.[11]

2. Instrumentation and Consumables:

  • High-resolution NMR spectrometer (≥400 MHz).
  • High-precision analytical balance.
  • Certified Internal Standard (e.g., maleic anhydride, dimethyl sulfone).
  • Deuterated solvent (e.g., DMSO-d₆).

3. Procedure:

  • Accurately weigh ~15 mg of the oxazolopyridine sample into a clean vial.
  • Accurately weigh ~10 mg of the internal standard and add it to the same vial.[11]
  • Dissolve the mixture in a precise volume of deuterated solvent.
  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.
  • Carefully phase and baseline-correct the spectrum.
  • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

4. Purity Calculation:

  • The purity of the analyte is calculated using the following equation:
  • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
  • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Mass Spectrometry (MS)

MS provides crucial molecular weight information and is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS).[2][25] When an unknown impurity is detected in an HPLC run, LC-MS is the next logical step to gain identity information.

This workflow illustrates the logical process of identifying an unknown peak observed during a routine HPLC purity analysis.

Impurity_ID_Workflow A Unknown Peak Detected in HPLC Purity Run B Analyze Sample by LC-MS (using same HPLC method) A->B C Obtain Mass Spectrum of Unknown Peak B->C D Determine Molecular Weight from m/z value C->D E Perform MS/MS Fragmentation (if necessary) C->E for structural clues F Propose Structure Based on: - Molecular Weight - Fragmentation Pattern - Synthetic Pathway Knowledge D->F E->F G Synthesize or Isolate Proposed Impurity F->G H Confirm Structure by NMR & Co-injection with Original Sample G->H I Impurity Identified H->I

Figure 2: Logical workflow for identifying an unknown impurity.

Solid-State Characterization

The solid-state properties of an API can affect its stability, dissolution, and bioavailability.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[26] It is used to determine the melting point, a key indicator of purity. Melting point depression can suggest the presence of impurities.[27] DSC is also the primary tool for identifying and characterizing different polymorphic forms.[28][29]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[26] It is used to quantify the amount of residual volatiles, such as water or solvents, that are not easily detected by other means.[30]

Method Validation: Establishing Trustworthiness

An analytical method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[31][32] The key validation characteristics, as defined by ICH guideline Q2(R1), are summarized below.[33][34]

Validation CharacteristicAssay (Purity)Impurity QuantificationRationale & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[33] Proven via forced degradation.[4]
Linearity The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[33]
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.[33]
Accuracy The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a spiked sample).[33]
Precision The closeness of agreement among a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different days/analysts).
Detection Limit (LOD) -The lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) -The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[33]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).

Conclusion: Building a Complete Quality Picture

The purity assessment of a synthesized oxazolopyridine is a rigorous, multi-step process that requires the intelligent application of orthogonal analytical techniques. A high-resolution HPLC method forms the core of the strategy, providing quantitative data on purity and impurities. This is supported by GC for volatile solvent control and, where necessary, chiral HPLC for enantiomeric separation. Spectroscopic methods, primarily NMR and MS, provide irrefutable proof of structure for the main component and are indispensable for identifying unknown impurities. Finally, thermal analysis characterizes the solid-state properties of the drug substance. By validating each of these methods according to ICH guidelines, a complete and trustworthy purity profile can be established, ensuring the quality and safety of the final pharmaceutical product.

References

Troubleshooting & Optimization

Improving the yield and purity of oxazolo[5,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of oxazolo[5,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The following content, structured in a question-and-answer format, addresses common challenges related to reaction yield and purity, providing field-proven insights and actionable protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: My this compound synthesis suffers from consistently low yields. What are the primary factors I should investigate?

A1: Consistently low yields in this compound synthesis typically stem from one of three areas: the integrity of your starting materials, the efficiency of the cyclization step, or suboptimal reaction conditions.

  • Purity of Starting Materials: The most common precursor, 2-amino-3-hydroxypyridine or its substituted derivatives, is the cornerstone of the synthesis. Impurities in this starting material can inhibit the reaction or lead to intractable side products.

    • Expert Insight: Before starting the main reaction, verify the purity of your 2-amino-3-hydroxypyridine by NMR and melting point. If necessary, purify it via recrystallization or column chromatography. A common synthetic route to this precursor is the reduction of 2-hydroxy-3-nitropyridine.[1]

  • Inefficient Cyclization/Dehydration: The key bond-forming step is the intramolecular cyclization to form the oxazole ring. This step often requires a potent dehydrating agent or activator to proceed efficiently. If this step is sluggish, you will isolate the uncyclized amide intermediate or simply recover starting materials.[2][3]

    • Expert Insight: The choice of cyclizing agent is critical and depends on the substrate's reactivity. Mild conditions may not be sufficient to overcome the activation energy barrier for cyclization. See the table below for a comparison of common reagents.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role. Reactions performed at too low a temperature may not proceed, while excessive heat can cause degradation, especially when using strong acids like Polyphosphoric Acid (PPA).[4]

    • Expert Insight: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. This allows you to distinguish between a slow reaction that needs more time or heat, and a failed reaction where the starting material is degrading. Modern techniques like microwave irradiation or ultrasound can often accelerate the reaction and improve yields under milder conditions.[5][6][7]

Table 1: Comparison of Common Cyclization Reagents for this compound Synthesis

ReagentTypical ConditionsMechanism of ActionAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in neat POCl₃ or in a high-boiling solvent (e.g., toluene) for 2-9 hours.[8][9]Activates the amide carbonyl for intramolecular nucleophilic attack by the hydroxyl group.Effective for many substrates; relatively inexpensive.Highly corrosive and water-sensitive; workup can be challenging.
Polyphosphoric Acid (PPA) Heating at 150-200°C for several hours.[4][10]Acts as both a strong acid catalyst and a powerful dehydrating agent.Excellent for difficult cyclizations; can be used as the solvent.Requires high temperatures; can cause charring/degradation; viscous and difficult to handle.
Polyphosphoric Acid Trimethylsilyl Ester (PPSE) Heating at ~200°C.[4]Milder alternative to PPA, offering better solubility for reactants in organic solvents.Milder conditions than PPA; often gives cleaner reactions.[4]More expensive than PPA; requires anhydrous conditions.
Acetic Anhydride (Ac₂O) Reflux in Ac₂O.Can facilitate cyclization of pre-formed amides, particularly those derived from dicarboxylic acids.[3]Readily available; can act as both solvent and reagent.Can lead to N- or O-acetylation as a side reaction.
Q2: I'm observing multiple spots on my TLC plate, and purification of the final product is proving difficult. What are the likely impurities and how can I minimize them?

A2: The presence of multiple products is a common challenge, usually arising from incomplete reactions or the formation of stable side products. Effective purification requires understanding what these impurities are.

  • Likely Impurities:

    • Unreacted Starting Materials: The 2-amino-3-hydroxypyridine precursor is a common contaminant if the initial acylation step is incomplete.

    • Acyclic Amide Intermediate: This is the product formed after acylation but before the final cyclization and dehydration. These intermediates are often stable and can be the major component if the cyclization conditions are too mild.[2][8]

    • Polymerization/Degradation Products: Particularly when using harsh reagents like PPA at high temperatures, substrates can decompose, leading to a baseline streak on the TLC plate.[4]

  • Minimization & Purification Strategies:

    • Drive the Reaction to Completion: Use TLC or LC-MS to monitor the disappearance of the starting material and the intermediate amide. If the reaction stalls, consider increasing the temperature or adding more cyclizing agent.

    • Optimize Stoichiometry: Ensure a slight excess of the acylating agent is used to fully consume the 2-amino-3-hydroxypyridine precursor, but avoid a large excess which can complicate purification.

    • Purification Protocol: Column chromatography is the most common method for purifying oxazolo[5,4-b]pyridines. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol-DMF) can be highly effective if a crystalline product is obtained.[4][11]

Below is a diagram illustrating the general reaction pathway and the points at which key impurities can arise.

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Points A 2-Amino-3-hydroxypyridine + Acylating Agent B Acyclic Amide Intermediate A->B Acylation I1 Impurity: Unreacted Starting Material A->I1 Incomplete Acylation C Target this compound B->C Cyclization/ Dehydration I2 Impurity: Isolated Intermediate B->I2 Failed Cyclization I3 Impurity: Degradation Products C->I3 Harsh Conditions (e.g., >200°C)

Caption: General synthesis pathway and common impurity formation points.

Troubleshooting Guides
Guide 1: The intramolecular cyclization of my N-(3-hydroxypyridin-2-yl)amide intermediate is not proceeding to completion. How can I drive the reaction forward?

A1: When you have successfully formed the acyclic amide intermediate but the final ring-closing step is failing, a more forceful cyclization strategy is required. Below are two robust, field-tested protocols. The choice depends on your substrate's sensitivity and the equipment available.

This method is effective for a wide range of substrates and relies on the activation of the amide carbonyl.[8][9]

  • Step 1 (Setup): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-(3-hydroxypyridin-2-yl)amide intermediate (1.0 eq).

  • Step 2 (Reagent Addition): Carefully add phosphorus oxychloride (5-10 eq, it can also be used as the solvent) under a nitrogen atmosphere. If the substrate has poor solubility, a high-boiling inert solvent like toluene can be used.

  • Step 3 (Reaction): Heat the mixture to reflux (typically 110-120°C) for 2-9 hours. Monitor the reaction progress by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Step 4 (Workup): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a fume hood. POCl₃ reacts violently with water.

  • Step 5 (Neutralization & Extraction): Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate at this stage. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 6 (Purification): Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

PPA is an excellent choice for thermally stable but unreactive substrates, as it functions as a powerful dehydrating agent.[4]

  • Step 1 (Setup): To a round-bottom flask, add polyphosphoric acid. Heat the PPA to ~80-100°C so that it becomes less viscous and can be stirred effectively.

  • Step 2 (Reagent Addition): Add the N-(3-hydroxypyridin-2-yl)amide intermediate (1.0 eq) to the hot PPA in portions with efficient mechanical stirring.

  • Step 3 (Reaction): Increase the temperature to 150-200°C and maintain for 1-4 hours. The mixture will likely become dark. Monitor the reaction carefully to avoid charring.

  • Step 4 (Workup): Cool the reaction mixture to below 100°C. Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • Step 5 (Neutralization & Isolation): Neutralize the acidic slurry with concentrated ammonium hydroxide or sodium hydroxide solution until basic. The product often precipitates and can be collected by filtration.

  • Step 6 (Purification): Wash the collected solid with water and dry it. Further purification can be achieved by recrystallization from a high-boiling solvent or by column chromatography.

Guide 2: I need to synthesize a substituted 2-amino-3-hydroxypyridine precursor via a C-N bond formation. Should I use a Buchwald-Hartwig or an Ullmann-type reaction?

A2: Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming aryl C-N bonds, but they have distinct advantages and limitations. The choice depends on your substrate's functional group tolerance, cost considerations, and desired reaction conditions.

  • Ullmann Condensation: This is the classical copper-catalyzed reaction.

    • Pros: Uses inexpensive copper catalysts. The procedure is well-established for certain substrates.[12][13]

    • Cons: Typically requires harsh conditions, including high temperatures (>150-200°C) and polar aprotic solvents (DMF, NMP).[12] It often requires stoichiometric amounts of copper and has a reputation for being sensitive to substrate electronics, working best with electron-deficient aryl halides.[14][15]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

    • Pros: Employs much milder reaction conditions (often 80-110°C). It has an exceptionally broad substrate scope and high functional group tolerance.[16][17] The development of specialized phosphine ligands (e.g., XPhos, SPhos) has made this reaction highly reliable and efficient.[18]

    • Cons: Palladium catalysts and the required phosphine ligands are significantly more expensive than copper reagents.[19] Reactions must be run under strictly inert (oxygen-free) conditions.

The following flowchart can guide your decision:

G start Choosing a C-N Coupling Method for Precursor Synthesis q1 Does your aryl halide have sensitive functional groups (e.g., esters, unprotected alcohols)? start->q1 q2 Are cost and catalyst expense a primary concern? q1->q2  No   buchwald Use Buchwald-Hartwig Amination (Milder, broader scope) q1->buchwald  Yes   q3 Is your aryl halide electron-deficient? q2->q3  No   ullmann Use Ullmann Condensation (Harsher, less expensive) q2->ullmann  Yes   q3->buchwald  No   q3->ullmann  Yes   ullmann_consider Consider Ullmann Condensation (May require optimization)

References

Technical Support Center: Crystallization of Novel Oxazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of novel oxazolo[5,4-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex crystallization challenges. The question-and-answer format is structured to address specific issues you may encounter during your experiments, moving from foundational principles to advanced troubleshooting.

Section 1: Foundational Knowledge & Initial Steps

Q1: What are the most critical factors to consider before attempting to crystallize a novel this compound compound?

A1: Success in crystallization begins long before the first vial is prepared. For the this compound scaffold, which possesses a unique combination of aromatic and heteroaromatic rings, the following factors are paramount:

  • Purity of the Starting Material: This is non-negotiable. Impurities can act as inhibitors to nucleation or be incorporated into the crystal lattice, leading to poorly formed or no crystals at all.[1][2][3] Aim for a purity of >95%, as determined by techniques like NMR, LC-MS, and elemental analysis. Even seemingly minor impurities can significantly impact crystal growth kinetics by competing for active sites on the growing crystal surface.[4]

  • Understanding Molecular Properties: The inherent properties of your specific this compound derivative will dictate the crystallization strategy.

    • Solubility: A thorough solubility screen in a range of solvents with varying polarities is essential. The ideal solvent is one in which your compound is moderately soluble.[5][6] If the compound is too soluble, it will be difficult to achieve the necessary supersaturation for crystallization.[7]

    • Hydrogen Bonding Potential: The pyridine nitrogen and the oxazole oxygen can participate in hydrogen bonding. Consider whether a hydrogen-bonding solvent might aid or hinder the formation of a well-ordered crystal lattice.[8]

    • Molecular Shape and Rigidity: The planarity and rigidity of the fused ring system are generally favorable for crystallization. However, flexible side chains can introduce conformational disorder, making crystallization more challenging.

Q2: I'm ready to start. Which crystallization technique should I try first for my this compound derivative?

A2: For a novel compound with limited available material, vapor diffusion is often the most effective starting point.[7] This technique allows for a slow and controlled approach to supersaturation, which is crucial for growing high-quality single crystals.[9]

There are two main setups for vapor diffusion:

  • Hanging Drop: A drop of your sample mixed with a precipitant solution is suspended over a reservoir of the same precipitant at a higher concentration.[10]

  • Sitting Drop: The sample drop rests on a pedestal within a sealed chamber containing the precipitant reservoir.[11]

Both methods work on the principle of vapor equilibration, where water or a more volatile solvent from the sample drop gradually diffuses to the reservoir, slowly increasing the concentration of your compound and inducing crystallization.[10][11]

A logical workflow for your initial experiments is illustrated below:

Seeding_Workflow cluster_Preparation Seed Stock Preparation cluster_Application Seeding Application A Obtain initial crystals (even if poor quality) B Transfer to a small volume of mother liquor A->B C Crush crystals to create microseeds B->C E Introduce microseeds into the solution C->E Transfer seeds D Prepare fresh supersaturated solution D->E F Incubate under controlled conditions E->F G Observe for controlled crystal growth F->G

References

Technical Support Center: Optimization of Heck Coupling Reactions on Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the optimization of Heck coupling reactions, with a specific focus on challenging oxazolopyridine substrates. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to empower researchers in overcoming common experimental hurdles. As Senior Application Scientists, we have curated this guide to blend foundational mechanistic understanding with practical, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Heck coupling of oxazolopyridines.

Q1: My Heck reaction with a bromo-oxazolopyridine is showing low to no conversion. What are the primary factors to investigate?

A low-yielding or failed Heck reaction with an oxazolopyridine substrate is often multifactorial. The inherent electron-deficient nature of the pyridine ring can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Key areas to troubleshoot include the catalyst system (palladium precursor and ligand), reaction conditions (base, solvent, temperature), and potential catalyst deactivation.[1]

Q2: How critical is the choice of palladium precatalyst and ligand for this specific substrate class?

The selection of the palladium source and accompanying ligand is paramount for success with heteroaryl halides like oxazolopyridines.

  • Palladium Precatalyst: While standard precursors like Pd(OAc)₂ are common, their in-situ reduction to the active Pd(0) species can be inefficient.[1][2] For challenging substrates, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass potentially problematic reduction steps.[1]

  • Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. The electron-deficient nature of the oxazolopyridine ring often necessitates the use of more electron-rich and sterically bulky phosphine ligands. These ligands facilitate the oxidative addition step and stabilize the catalytically active species.[3][4] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines.[5] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for these challenging couplings.[3][6]

Q3: My reaction has stalled, and I suspect catalyst deactivation. What does this look like and how can I prevent it?

Catalyst deactivation often manifests as the formation of palladium black, a sign that the soluble palladium catalyst has precipitated out of solution.[7] This can be caused by high temperatures, incorrect ligand-to-palladium ratios, or the presence of oxygen.[7] To mitigate this:

  • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Degas all solvents prior to use.[2][8]

  • Optimize the ligand-to-palladium ratio; an excess of phosphine ligand can sometimes prevent catalyst aggregation.

  • Consider lowering the reaction temperature, although this may require longer reaction times.[7]

Q4: I am observing the formation of side products, including homocoupling of my oxazolopyridine. What causes this and how can it be minimized?

Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-couplings. This can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7] Rigorous exclusion of air is crucial. Additionally, carefully controlling the stoichiometry of your reactants can help. The formation of other byproducts might arise from competing reaction pathways. A thorough analysis of the reaction mixture by LC-MS can help identify these impurities and guide further optimization.

Q5: Can the choice of base and solvent significantly impact the reaction outcome?

Absolutely. The base and solvent play crucial roles in the Heck reaction.

  • Base: The base is required to neutralize the hydrogen halide (HX) generated during the reaction and to regenerate the active Pd(0) catalyst.[9][10] Common bases include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3] The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a weaker base may be preferable to avoid side reactions.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system. Common solvents for Heck reactions include polar aprotic solvents like DMF, DMAc, and NMP, as well as acetonitrile.[11][12] The choice of solvent can affect catalyst solubility and stability. It is essential that the solvent is anhydrous and deoxygenated.[2]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific experimental failures.

Problem 1: No Reaction or Very Low Conversion (<10%)

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species.

    • Solution:

      • Protocol 1: Switching to a Pre-formed Pd(0) Catalyst. Substitute Pd(OAc)₂ with an equivalent molar percentage of Pd(PPh₃)₄. This bypasses the in-situ reduction step.

      • Protocol 2: Optimizing the Ligand. If using Pd(OAc)₂, switch to a more electron-rich and sterically bulky ligand. See the Ligand Screening Table below for suggestions.

  • Poor Oxidative Addition:

    • Diagnosis: The C-Br bond of the oxazolopyridine is not readily undergoing oxidative addition to the Pd(0) center. This is common for electron-deficient heteroaryl halides.[3]

    • Solution:

      • Increase Temperature: Incrementally increase the reaction temperature in 10-15 °C intervals. Monitor for product formation and any signs of decomposition.

      • Use a More Active Ligand: Employ ligands known to facilitate the coupling of aryl chlorides, as they are generally more challenging substrates than aryl bromides.[13] Bulky, electron-donating phosphines are excellent candidates.[3][4]

  • Presence of Inhibitors:

    • Diagnosis: Trace impurities in starting materials, solvents, or reagents can poison the catalyst.

    • Solution:

      • Ensure the purity of the oxazolopyridine starting material.

      • Use freshly distilled and degassed solvents.

      • Use high-purity reagents.

Problem 2: Reaction Stalls After Partial Conversion (e.g., 30-50%)

Possible Causes & Step-by-Step Solutions:

  • Catalyst Decomposition:

    • Diagnosis: The formation of palladium black is a visual indicator of catalyst precipitation.[7]

    • Solution:

      • Protocol 3: Ligand Ratio Optimization. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help stabilize the active catalyst.

      • Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it can prolong the catalyst's lifetime.

      • Consider a More Robust Catalyst System: Palladacycles or catalysts with strongly coordinating N-heterocyclic carbene (NHC) ligands can exhibit enhanced stability.[3]

  • Insufficient Base:

    • Diagnosis: The reaction may have consumed all the base, leading to a drop in pH and catalyst deactivation.

    • Solution:

      • Increase the equivalents of base (e.g., from 1.5 to 2.5 equivalents).

      • Consider a stronger or less volatile base if using an amine at high temperatures.

Problem 3: Formation of Significant Side Products

Possible Causes & Step-by-Step Solutions:

  • Reductive Dehalogenation (Loss of Bromine):

    • Diagnosis: The starting bromo-oxazolopyridine is converted to the corresponding debrominated oxazolopyridine.

    • Solution:

      • This can sometimes be caused by hydride sources in the reaction mixture. Ensure the purity of your solvent and base.

      • Lowering the reaction temperature may disfavor this side reaction.

  • Olefin Isomerization or Polymerization:

    • Diagnosis: The desired product is formed along with isomers, or the olefin starting material polymerizes.

    • Solution:

      • Minimize reaction time. Once the starting material is consumed, work up the reaction promptly.

      • Lowering the reaction temperature can reduce the rate of isomerization.

  • Reductive Heck Product Formation:

    • Diagnosis: Instead of the expected substituted alkene, a product resulting from the formal addition of the oxazolopyridine and a hydrogen atom across the double bond is observed. This is more common with certain olefins and reaction conditions.[14]

    • Solution:

      • Avoid hydride-donating solvents or additives unless a reductive Heck reaction is desired.

      • The choice of base can influence the reaction pathway.[14] Screening different bases may be necessary.

Section 3: Experimental Protocols & Data

General Protocol for Heck Coupling on Bromo-oxazolopyridines

This protocol serves as a starting point for optimization.

  • To an oven-dried reaction vessel, add the bromo-oxazolopyridine (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and ligand (e.g., P(o-Tolyl)₃, 0.1 equiv.).[8]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]

  • Add the degassed solvent (e.g., acetonitrile), followed by the alkene (1.5 equiv.) and the base (e.g., triethylamine, 3.0 equiv.) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.[8]

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired product.[8]

Data Presentation: Parameter Screening

The following tables provide a framework for a systematic optimization study.

Table 1: Ligand Screening for Heck Coupling of Bromo-oxazolopyridine with Styrene

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10024Low
2Pd(OAc)₂ (2)P(o-Tolyl)₃ (4)Et₃N (2)DMF10024Moderate
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Dioxane10018High
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Toluene11012High
5Pd(PPh₃)₄ (5)-Et₃N (2)DMF10024Moderate

Table 2: Base and Solvent Optimization

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/P(t-Bu)₃Et₃N (2)DMF10018Moderate
2Pd(OAc)₂/P(t-Bu)₃K₂CO₃ (2)DMF10018High
3Pd(OAc)₂/P(t-Bu)₃K₂CO₃ (2)Dioxane10018High
4Pd(OAc)₂/P(t-Bu)₃Cs₂CO₃ (2)Dioxane10012Very High
5Pd(OAc)₂/P(t-Bu)₃NaOAc (2)DMAc12024Moderate

Section 4: Visualizing the Heck Coupling Mechanism & Troubleshooting

The Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[15]

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Red_Elim Reductive Elimination Pd0->Red_Elim Base, -BH⁺X⁻ OxAdd Oxidative Addition OxAdd->Pd0 Aryl-X PdII_Aryl L₂Pd(II)(Aryl)(X) PdII_Aryl->OxAdd Olefin_Coord Olefin Coordination Olefin_Coord->PdII_Aryl Olefin PdII_Olefin [L₂Pd(II)(Aryl)(Olefin)]⁺X⁻ PdII_Olefin->Olefin_Coord Mig_Ins Migratory Insertion Mig_Ins->PdII_Olefin PdII_Alkyl L₂Pd(II)(Alkyl) PdII_Alkyl->Mig_Ins Beta_Hyd β-Hydride Elimination Beta_Hyd->PdII_Alkyl Pd_Prod [L₂Pd(II)(H)(Product)]⁺X⁻ Pd_Prod->Beta_Hyd Red_Elim->Pd_Prod Product

References

Technical Support Center: Strategies to Avoid Side-Product Formation in Oxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing oxazolopyridine scaffolds. The formation of side-products is a common challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to form an oxazolo[4,5-b]pyridine is plagued by the formation of isomeric impurities and a significant amount of starting material remains unreacted. What are the likely causes and how can I optimize my conditions?

This is a frequent challenge, often stemming from a combination of factors including reaction conditions that are either too harsh or not potent enough to drive the desired cyclization to completion.

Core Problem Analysis:

The formation of isomeric side-products suggests that alternative cyclization pathways are competitive under your current reaction conditions. Incomplete conversion points towards issues with the activation energy of the desired pathway not being sufficiently overcome, or the chosen reagents being unsuitable for your specific substrate.

Expert Recommendations & Troubleshooting Steps:

  • Re-evaluate Your Cyclization Strategy: The choice of condensing or cyclizing agent is paramount. For the synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine, for instance, the reaction conditions can heavily influence the outcome.

    • Harsh Conditions: Strong acids like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition, especially at elevated temperatures.[1][2] This can reduce the yield of your desired product and complicate purification.

    • Milder Alternatives: Consider employing milder reagents that can facilitate cyclization under less forcing conditions. Polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives to strong mineral acids.[1] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA) or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine often provide cleaner reaction profiles.[1]

  • Optimize Reaction Temperature and Time: There is a delicate balance between providing enough energy to drive the reaction forward and preventing thermal degradation of both starting materials and the desired product.

    • Systematic Temperature Screening: Begin with lower temperatures and gradually increase, while closely monitoring the reaction progress.

    • Reaction Monitoring: Utilize techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of your product and any byproducts.[1][3] This will help you determine the optimal reaction time, preventing the formation of degradation products that can arise from prolonged heating.[1][3]

  • Consider Non-Conventional Energy Sources:

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[1][4] This rapid heating can minimize the thermal decomposition of sensitive substrates, often leading to higher yields and cleaner reaction profiles.[1][4]

Question 2: I am attempting a synthesis that involves an intramolecular cyclization to form the oxazole ring, but I'm observing significant byproduct formation that appears to be from intermolecular reactions. How can I favor the desired intramolecular pathway?

This issue is common when the reactive intermediates have an opportunity to react with each other before they can cyclize. The key is to manipulate the reaction conditions to favor the intramolecular process.

Core Problem Analysis:

Intermolecular side-product formation is often a concentration-dependent issue. At high concentrations, reactive intermediates are more likely to encounter and react with each other.

Expert Recommendations & Troubleshooting Steps:

  • High Dilution Conditions: The principle of high dilution is a cornerstone of promoting intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the reactive species, thereby reducing the probability of intermolecular collisions. This gives each molecule a greater opportunity to undergo the desired intramolecular cyclization.

  • Slow Addition of Reagents: Instead of adding a key reagent all at once, employ a syringe pump to introduce it slowly over an extended period. This technique, often used in conjunction with high dilution, maintains a very low instantaneous concentration of the reactive species, further favoring the intramolecular pathway.

  • Choice of Solvent: The solvent can play a crucial role in influencing the reaction pathway. A solvent that can stabilize the transition state of the intramolecular cyclization, perhaps through hydrogen bonding or other non-covalent interactions, can help to favor the desired product.

Question 3: My purification process is challenging due to the presence of a side-product with very similar polarity to my desired oxazolopyridine. What strategies can I employ for effective separation?

The presence of closely eluting impurities is a common frustration in synthetic chemistry. A multi-pronged approach to purification is often necessary.

Core Problem Analysis:

When standard chromatographic methods fail to provide adequate separation, it's necessary to explore alternative purification techniques or modify the properties of the compounds to be separated.

Expert Recommendations & Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System Screening: Don't limit yourself to one eluent system. Systematically screen a range of solvents with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, etc.).

    • Column Chromatography Variations: Consider using different stationary phases. If standard silica gel is not effective, a trial with alumina, or reverse-phase silica could provide the necessary difference in selectivity.

  • Crystallization: This is a powerful purification technique if your desired product is a solid.

    • Solvent Screening for Recrystallization: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[5]

  • Chemical Derivatization: If the side-product possesses a reactive functional group that your desired product lacks (or vice versa), you can selectively react the impurity to dramatically alter its polarity, making it easily separable by extraction or chromatography. After separation, it may be possible to reverse the derivatization if needed, though often the derivatized impurity is simply discarded.

  • Acid-Base Extraction: If your desired product or the impurity has a basic nitrogen (like the pyridine ring), you can often use acid-base extraction to your advantage.[5] By washing an organic solution of your mixture with an aqueous acid, the basic compound will be protonated and move into the aqueous layer. The layers can then be separated, and the desired compound can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Question 4: I'm observing the formation of what appears to be an oxazoline intermediate as a major byproduct. How can I ensure complete dehydration to the desired oxazole?

The formation of an oxazoline suggests that the final dehydration step of the cyclization is incomplete.

Core Problem Analysis:

The conversion of the oxazoline intermediate to the final oxazole requires the elimination of a molecule of water, a process that is often the rate-limiting step and requires an effective dehydrating agent.

Expert Recommendations & Troubleshooting Steps:

  • Increase the Potency of the Dehydrating Agent: If you are using a mild dehydrating agent, switching to a more powerful one may be necessary to drive the reaction to completion.[1] For example, if trifluoroacetic anhydride (TFAA) is proving insufficient, you might consider phosphorus oxychloride (POCl₃) or Eaton's reagent.[1][6]

  • Increase Reaction Time or Temperature: Cautiously increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for the final dehydration step.[3] As always, this should be done with careful monitoring by TLC or LC-MS to avoid product degradation.[3]

  • Ensure Anhydrous Conditions: Water can inhibit the action of many dehydrating agents. Ensure that your solvents and reagents are scrupulously dry. Starting materials should also be thoroughly dried before use.

Visualization of Key Processes

Reaction Pathway and Side-Product Formation

G cluster_main_path Desired Reaction Pathway cluster_side_path Common Side-Product Pathways Start Starting Materials (e.g., 2-Amino-3-hydroxypyridine + Acylating Agent) Intermediate Acyclic Intermediate Start->Intermediate Acylation Decomposition Decomposition Products Start->Decomposition Degradation Cyclized_Intermediate Cyclized Intermediate (e.g., Oxazoline) Intermediate->Cyclized_Intermediate Intramolecular Cyclization Side_Product1 Isomeric Product Intermediate->Side_Product1 Alternative Cyclization Side_Product2 Intermolecular Product Intermediate->Side_Product2 Intermolecular Reaction Product Desired Oxazolopyridine Product Cyclized_Intermediate->Product Dehydration Product->Decomposition Product Degradation

Caption: Desired vs. side-product pathways in oxazolopyridine synthesis.

Troubleshooting Workflow for Low Yield

G cluster_analysis Problem Identification cluster_solutions Potential Solutions Start Low Yield of Oxazolopyridine Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? (Starting Material Remains) Check_Purity->Incomplete_Reaction Side_Products Significant Side-Products? Incomplete_Reaction->Side_Products No Sol_Incomplete Increase Reaction Time/Temp Stronger Reagent Ensure Anhydrous Conditions Incomplete_Reaction->Sol_Incomplete Yes Decomposition Decomposition/Charring? Side_Products->Decomposition No Sol_Side_Products Milder Conditions Optimize Stoichiometry High Dilution Side_Products->Sol_Side_Products Yes Sol_Decomposition Lower Temperature Milder Reagents Shorter Reaction Time Decomposition->Sol_Decomposition Yes Optimize Optimize and Repeat Decomposition->Optimize No Sol_Incomplete->Optimize Sol_Side_Products->Optimize Sol_Decomposition->Optimize

Caption: A systematic workflow for troubleshooting low yields.

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Oxazolopyridine Synthesis

This protocol provides a general framework. Specific temperatures, times, and reagents should be optimized for your particular substrate.

  • Preparation: In a dedicated microwave reaction vessel, combine the appropriate aminopyridine precursor (1.0 eq), the carboxylic acid or its equivalent (1.2 eq), and a suitable dehydrating agent/coupling agent combination (e.g., EDC/HOBt or HATU).

  • Solvent: Add a suitable high-boiling point, microwave-safe solvent (e.g., DMF, NMP, or sulfolane) to achieve the desired concentration.

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction temperature (typically between 120-180°C) and time (usually 10-60 minutes).[4]

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating a basic oxazolopyridine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2-3 times). The basic oxazolopyridine will be protonated and extracted into the aqueous layer.

  • Separation: Separate the aqueous layer containing the product from the organic layer containing neutral or acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8), which will precipitate or dissolve the free-base product.

  • Extraction: Extract the neutralized aqueous layer with fresh organic solvent (2-3 times).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified oxazolopyridine.

Summary of Reagent Choices and Their Impact

Dehydrating AgentTypical ConditionsAdvantagesPotential Drawbacks
Conc. H₂SO₄ High TemperaturePowerful, inexpensiveCharring, low yields, harsh conditions[1][2]
Polyphosphoric Acid (PPA) Moderate to High TempOften gives better yields than H₂SO₄[1][2]Viscous, difficult to stir, challenging workup
POCl₃ RefluxEffective for many substrates[7]Corrosive, moisture-sensitive
Trifluoroacetic Anhydride (TFAA) Room Temp to RefluxMilder conditions, volatile byproductCan be expensive
Burgess Reagent Mild TemperaturesVery mild, high selectivityExpensive, moisture-sensitive
Dess-Martin/I₂, PPh₃ Room TemperatureTwo-step, very mild conditionsStoichiometric byproducts, multiple steps

References

Technical Support Center: Purification of Polar Oxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar oxazolo[5,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often difficult-to-purify heterocyclic compounds. The inherent polarity and basicity of the pyridine nitrogen atom in the this compound scaffold create specific hurdles in traditional chromatography. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to develop robust and efficient purification strategies.

Purification Strategy Selection

Choosing the right purification technique is the most critical step. The high polarity and ionizable nature of oxazolo[5,4-b]pyridines mean that standard protocols for neutral, non-polar compounds often fail. The following decision tree provides a logical workflow for selecting an appropriate starting point for your method development.

G start Start: Crude Sample of Polar this compound prop Assess Compound Properties: pKa, Solubility, Polarity (TLC/Analytical HPLC) start->prop tlc_streak Streaking on Silica TLC with standard eluents? prop->tlc_streak  Initial Screening is_solid Is the compound a solid with high purity (>90%)? prop->is_solid  Purity Check np_mod Normal-Phase Chromatography with Basic Modifiers (e.g., NH4OH, Et3N) tlc_streak->np_mod Yes rp_retain Poor retention on standard C18 column? tlc_streak->rp_retain No / Moderate Polarity rp_options Explore RP Alternatives rp_retain->rp_options Yes crystallize Attempt Recrystallization rp_retain->crystallize No / Good Retention hilic Hydrophilic Interaction Chromatography (HILIC) rp_options->hilic Very Polar, Neutral/Basic mmc Mixed-Mode Chromatography (MMC) rp_options->mmc Polar & Ionizable (Most Versatile) ion_pair Ion-Pairing Chromatography rp_options->ion_pair Ionizable, MS detection not critical is_solid->tlc_streak No / Complex Mixture is_solid->crystallize Yes

Caption: Workflow for selecting a primary purification method.

Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Problems with Normal-Phase (Silica Gel) Chromatography

Q: My highly polar oxazolopyridine derivative is stuck at the baseline on my silica TLC plate, even when using 100% ethyl acetate or 10% methanol in dichloromethane. How can I get it to move?

A: This is a classic sign that your eluent is not polar enough to displace your highly polar compound from the extremely polar silica stationary phase. The pyridine nitrogen, in particular, can interact very strongly with surface silanol groups (Si-OH).

Causality: The fundamental principle of normal-phase chromatography is adsorption, where polar analytes adsorb to the polar stationary phase. To elute the compound, the mobile phase must be polar enough to disrupt this interaction and carry the analyte forward. For very polar or basic compounds, standard solvents like ethyl acetate are often insufficient.

Solutions:

  • Introduce an Alcohol: Gradually increase the percentage of methanol (MeOH) or ethanol (EtOH) in your mobile phase. A gradient of 10% to 20% MeOH in dichloromethane (DCM) is a common starting point for polar compounds.

  • Add a Basic Modifier: The basicity of the pyridine ring leads to strong, often irreversible, binding to the acidic silanol groups on the silica surface, causing streaking and poor recovery. To mitigate this, add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites on the silica.[1][2]

    • Prepare a stock solution of 1-2% triethylamine (Et₃N) in your polar solvent (e.g., 2% Et₃N in MeOH). Use this stock as the polar component in your DCM mobile phase.

    • For very basic compounds, a solution of 1-2% ammonium hydroxide (NH₄OH) in methanol can be even more effective.[2]

Q: My compound moves on the TLC plate, but it produces a long, comet-like streak instead of a compact spot. Why is this happening and how can I fix it?

A: Streaking, or tailing, on silica gel is a hallmark of strong, non-ideal interactions between the analyte and the stationary phase. For oxazolopyridines, this is almost always due to the interaction of the basic nitrogen with acidic silanol groups.

Causality: Instead of a simple equilibrium of binding and releasing, some of your molecules are "stuck" more strongly to the acidic sites, eluting much later than the bulk of the sample and causing the characteristic tail. This leads to poor separation as the tail of your product can overlap with impurities.

Solutions:

  • Deactivate the Silica: As mentioned above, the most effective solution is to add a basic modifier like triethylamine or ammonium hydroxide to your eluent.[1][2] This neutralizes the problematic acidic sites, leading to more symmetrical peak shapes.

  • Use a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[2]

    • Amino-propylated Silica: This is a bonded silica phase where the surface is functionalized with amino groups, creating a weakly basic surface that is ideal for purifying basic compounds without tailing.

Issue 2: Challenges in Reversed-Phase (RP) HPLC

Q: My polar oxazolopyridine derivative shows little to no retention on my C18 column; it elutes in the void volume. How can I make it stick?

A: This is a common failure mode for highly polar compounds in reversed-phase chromatography. The principle of RP is based on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18).[3][4] Your polar compound has a much higher affinity for the polar mobile phase (typically water/acetonitrile) and therefore does not interact with the column.

Causality: Retention in RP-HPLC is directly proportional to the hydrophobicity of the analyte. Highly polar molecules are not "greasy" enough to be retained by the hydrophobic C18 chains.

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating very polar compounds.[5] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer. In HILIC, a water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the aqueous content of the mobile phase decreases retention—the opposite of reversed-phase.[5]

  • Use a Polar-Embedded or Polar-Endcapped RP Column: Many manufacturers offer RP columns with polar groups embedded within the alkyl chains or that have less hydrophobic endcapping. These columns are more stable in highly aqueous mobile phases and can offer alternative selectivity and increased retention for polar molecules.

  • Employ Mixed-Mode Chromatography (MMC): This is arguably the most powerful technique for this class of compounds. MMC columns have stationary phases that exhibit multiple retention mechanisms simultaneously, most commonly reversed-phase and ion-exchange.[6][7] A mixed-mode RP/cation-exchange column can retain your compound via both hydrophobic interactions and electrostatic attraction between the protonated pyridine nitrogen and the negatively charged sites on the stationary phase. This provides excellent retention and unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[8]

Q: I have some retention on my C18 column, but the peak shape is terrible, with significant tailing. What's causing this?

A: This is analogous to streaking on a silica plate. The issue is secondary ionic interactions between your protonated basic compound and residual, un-endcapped silanol groups on the surface of the silica-based C18 packing material. These silanols are acidic and can strongly interact with basic analytes.

Causality: Even on high-quality endcapped C18 columns, some free silanol groups remain. At acidic or neutral pH, your basic oxazolopyridine will be protonated (positively charged) and will interact with the deprotonated (negatively charged) silanols, causing peak tailing.

G start Problem: Peak Tailing in RP-HPLC check_ph Is Mobile Phase pH 2-3 units below compound pKa? start->check_ph adjust_ph Adjust pH with TFA or Formic Acid (0.1%) check_ph->adjust_ph No check_overload Is column overloaded? check_ph->check_overload Yes solution Improved Peak Shape adjust_ph->solution reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or not base-deactivated? check_overload->check_column No reduce_load->solution new_column Use a modern, base-deactivated column or a column with a different stationary phase (e.g., polymer-based) check_column->new_column Yes check_column->solution No, problem persists. Consider MMC or HILIC. new_column->solution

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

Solutions:

  • Lower the Mobile Phase pH: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. At a low pH (e.g., pH 2-3), the residual silanol groups are protonated and neutral, which minimizes the unwanted ionic interactions with your protonated basic analyte, leading to sharper peaks.

  • Use a Polymer-Based Column: These columns are made from polymeric resins instead of silica and are stable across a wide pH range (typically 2-12).[4] This allows you to run your separation at a high pH (e.g., pH 10), where your basic compound is in its neutral form. In its neutral state, it will not interact with any charged sites, eliminating this source of peak tailing.

  • Switch to Mixed-Mode Chromatography (MMC): As described previously, MMC is an excellent solution. The ion-exchange mechanism is controlled and intended, turning the "problem" of ionic interaction into a powerful tool for retention and separation.[6][9]

Key Purification Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is for routine purification of moderately polar, basic oxazolopyridines when high-throughput is needed.

1. Solvent System Selection (TLC):

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop plates in a series of solvent systems. Start with 5% MeOH in DCM. If the Rf is too low, increase to 10%, then 15%.

  • Once you find a system that gives your target compound an Rf value of approximately 0.2-0.3, add 1% triethylamine to the eluent mixture and re-run the TLC. Observe if the spot becomes more compact and less streaky.[10]

2. Column Preparation:

  • Choose an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica:crude compound by weight).

  • Deactivation (Optional but Recommended): Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[10] Flush the packed column with 2-3 column volumes of this deactivating solvent.

  • Equilibrate the column by flushing with 3-5 column volumes of your initial elution solvent (the one determined by TLC, including the 1% triethylamine).

3. Sample Loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or DCM. If solubility is an issue, you can add a small amount of methanol, but keep the volume as low as possible.[11]

  • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a good solvent (e.g., MeOH, acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.[11] Carefully add this powder to the top of your prepared column.

4. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined by TLC.

  • If necessary, you can gradually increase the polarity (e.g., increase the percentage of the MeOH/Et₃N mixture) to elute more polar compounds.

  • Collect fractions and monitor by TLC to identify those containing your pure product.

Protocol 2: Method Development for Mixed-Mode Chromatography (RP/Cation-Exchange)

This is a powerful HPLC/prep-HPLC technique for challenging separations of polar, ionizable oxazolopyridines.[6][7]

1. Column and Solvent Selection:

  • Column: Select a mixed-mode column with both reversed-phase (e.g., C18) and strong or weak cation-exchange functionality.

  • Mobile Phase A (Aqueous): 10-20 mM ammonium formate or ammonium acetate buffer. Adjust pH to 3.0 with formic acid or acetic acid. A low pH ensures your basic pyridine is protonated and can engage in cation exchange.

  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

2. Analytical Method Development:

  • Initial Gradient: Run a fast scouting gradient, for example, 5% to 95% B over 10 minutes. This will show where your compound elutes.

  • Optimize Retention:

    • Too little retention? Decrease the buffer pH further (if possible) or decrease the buffer concentration (e.g., from 20 mM to 10 mM). Lower ionic strength increases retention in ion-exchange mode.[8]

    • Too much retention? Increase the buffer concentration (ionic strength) to elute the compound earlier.

  • Optimize Selectivity: Once you have adequate retention, adjust the gradient slope around the elution point of your compound to separate it from impurities. For example, if your compound elutes at 60% B, try a shallower gradient from 45% to 75% B over 20 minutes.

3. Scale-Up to Preparative Chromatography:

  • Once the analytical method is optimized, scale it up to your preparative HPLC system.

  • Ensure you calculate the new flow rate and gradient times based on the column dimensions.

  • Dissolve the sample in the initial mobile phase if possible, or in a solvent with a small amount of DMSO or DMF if necessary.

Data Summary Tables

Table 1: Comparison of Chromatographic Modes for Polar Oxazolopyridines

TechniqueStationary Phase (Polarity)Mobile Phase (Polarity)Primary Retention MechanismBest For...Key Disadvantage
Normal Phase Polar (Silica, Alumina)Non-polarAdsorptionLess polar derivatives, fast screening with basic modifiers.Severe peak tailing and irreversible adsorption without modifiers.[1]
Reversed Phase Non-polar (C18, C8)PolarHydrophobic PartitioningDerivatives with sufficient hydrophobic character.Poor retention for highly polar analogs.[12]
HILIC Polar (Silica, Amide, Diol)Polar (High Organic)Hydrophilic PartitioningHighly polar, hydrophilic derivatives that are unretained in RP.[5]Sensitive to water content in sample and mobile phase; potential solubility issues.
Mixed-Mode Mixed (e.g., C18 + SCX)PolarHydrophobic & Ion-ExchangePolar and ionizable compounds; offers the most tunable selectivity.[6][9]Method development can be more complex than standard RP.
Ion-Exchange Charged (Anionic/Cationic)Polar (Aqueous Buffer)Electrostatic InteractionCharged compounds; separating based on pKa.[13]Requires salt gradients, which are not ideal for MS detection.

Frequently Asked Questions (FAQs)

Q1: How do I choose between HILIC and Mixed-Mode Chromatography for my polar basic compound? A: Start with Mixed-Mode Chromatography (MMC). It is generally more robust and versatile. The dual retention mechanism (hydrophobic and ion-exchange) gives you two independent variables—organic solvent percentage and ionic strength/pH—to tune your separation.[8] HILIC is an excellent problem-solver when your compound is extremely polar and has very little hydrophobic character, making it difficult to retain even on MMC columns.

Q2: My compound is unstable on silica gel. What are my options? A: Compound degradation on acidic silica is a common problem. First, confirm this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears, it's degrading.[1] Your best options are:

  • Reversed-Phase HPLC: This is the go-to method as the mobile phases are typically buffered and the stationary phases are much less reactive.

  • Use a deactivated stationary phase: Try neutral alumina or a bonded phase like amino-propyl silica for flash chromatography.

  • Crystallization: If the crude material is of sufficient purity, this can be an excellent, non-destructive purification method.

Q3: After preparative RP-HPLC, my pure fractions are in a lot of water/acetonitrile. What's the best way to isolate my solid compound? A: The standard procedure is to remove the organic solvent (acetonitrile) using a rotary evaporator. Then, freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain your final compound as a fluffy solid. This avoids heating your sample, which could cause degradation. If a lyophilizer is unavailable, you can perform a liquid-liquid extraction if you can find an organic solvent (like DCM or EtOAc) that dissolves your compound but is immiscible with water, often after basifying the aqueous solution to neutralize your compound's salt form.

Q4: Can I use chiral chromatography for my oxazolopyridine derivative? A: Yes. If your molecule contains a stereocenter, chiral separation is essential. Chiral stationary phases (CSPs) are available for both normal-phase and reversed-phase conditions. Method development typically involves screening a variety of chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide selectors) under different mobile phase conditions to find one that provides enantiomeric resolution.[14]

References

Technical Support Center: Enhancing the Solubility of Oxazolo[5,4-b]pyridine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with oxazolo[5,4-b]pyridine compounds and encountering solubility challenges in biological assays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure the integrity of your experimental data.

Oxazolo[5,4-b]pyridines are a class of heterocyclic compounds with significant potential in drug discovery. However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating challenges for accurate and reproducible results in biological assays. This guide will walk you through a systematic approach to enhancing the solubility of these compounds, from initial stock solution preparation to final assay concentrations.

Troubleshooting Guide: Compound Precipitation

One of the most frequent issues encountered is the precipitation of the test compound. This can occur at various stages, from preparing the initial stock solution to adding it to the aqueous assay buffer or cell culture medium.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Question: My this compound compound dissolves perfectly in 100% DMSO, but it immediately crashes out of solution when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). What is happening and how can I fix it?

Answer: This phenomenon, often called "solvent shock" or "crashing out," is a classic sign of a hydrophobic compound that is poorly soluble in water.[1] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many nonpolar compounds, its properties are very different from the aqueous environment of your assay.[2] When you introduce the DMSO stock to the buffer, the DMSO is diluted, and the polarity of the solvent system dramatically increases. The water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[2]

Root Cause Analysis and Solutions:

  • High Final Compound Concentration: The final concentration of your compound in the aqueous buffer likely exceeds its thermodynamic solubility limit.

    • Solution: Determine the maximum aqueous solubility of your compound. This can be done by preparing a serial dilution of your compound in the assay buffer and observing the highest concentration that remains clear over time.[3][4] It is crucial to perform this under the same conditions as your experiment (e.g., temperature, pH).

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous buffer can create localized high concentrations of the compound, leading to rapid precipitation.

    • Solution: Employ a stepwise dilution strategy. Create an intermediate dilution of your stock solution in your pre-warmed (e.g., 37°C) aqueous buffer.[3] Add the compound dropwise while gently vortexing to ensure rapid and even dispersion.[3]

  • Low Temperature: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed aqueous solutions (e.g., buffer, cell culture media) when making your dilutions, especially for cell-based assays.[3]

  • High Final DMSO Concentration: While tempting to increase the DMSO concentration to aid solubility, most cell lines are sensitive to DMSO concentrations above 0.5%, and some show stress at levels as low as 0.1%.[2] High concentrations of organic solvents can also interfere with enzyme kinetics and other biological processes.

    • Solution: Aim for the lowest possible final DMSO concentration, ideally ≤0.1%, by preparing a high-concentration stock solution in 100% DMSO.[1] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) in your experiments.

Issue 2: Delayed Precipitation During Incubation

Question: My compound solution looks clear initially, but after a few hours of incubation at 37°C, I see a precipitate. What could be causing this?

Answer: Delayed precipitation can be due to several factors related to the stability of your compound in the assay medium over time.

Root Cause Analysis and Solutions:

  • Metastable Supersaturation: Initially, you may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to nucleate and precipitate out of the solution.

    • Solution: Re-evaluate the maximum soluble concentration of your compound under the exact experimental conditions and for the full duration of the assay. What appears soluble at time zero may not be stable for 24 or 48 hours.

  • pH Shift in Media: Cellular metabolism can lead to the production of acidic byproducts like lactic acid, which can lower the pH of the culture medium.[1] Since oxazolo[5,4-b]pyridines contain a basic pyridine nitrogen, their solubility can be highly dependent on pH.[5][6][7] A decrease in pH could lead to protonation and changes in solubility.

    • Solution: Monitor the pH of your cell culture medium, especially in long-term or high-density cultures. Ensure your incubator's CO₂ levels are stable to maintain the buffering capacity of bicarbonate-based media.[1] Consider using a buffer system with a stronger buffering capacity if pH shifts are significant.

  • Interaction with Media Components: Components in complex media, such as salts, amino acids, and proteins in Fetal Bovine Serum (FBS), can interact with your compound, potentially reducing its solubility.[1] For instance, proteins in FBS can sometimes bind to compounds and keep them in solution, but in other cases, they can lead to the formation of insoluble complexes.[1]

    • Solution: Test the solubility of your compound in both the base medium and the complete medium containing all supplements (e.g., FBS). If you suspect an interaction with serum, you could try reducing the serum percentage or using a serum-free medium if your cells can tolerate it.[1]

  • Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[3]

    • Solution: Ensure proper humidification in your incubator. For long-term assays, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a new this compound compound with unknown solubility?

A1: Start by attempting to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[1] This minimizes the amount of organic solvent you will need to add to your aqueous assay buffer. If the compound does not fully dissolve in DMSO, you can try gentle warming (e.g., 37°C) or brief sonication.[4] Once you have a clear stock solution, you must determine its maximum solubility in your final aqueous assay buffer using a serial dilution method as described in the troubleshooting section.

Q2: Are there alternative solvents to DMSO?

A2: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[8][9] Common alternatives include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[10][11] The choice of co-solvent will depend on the specific compound and the tolerance of the biological assay system.[11] It's important to note that different co-solvents can have varying effects on cell viability and assay performance, so proper validation and vehicle controls are essential.[12]

Q3: How can I use pH to my advantage to increase the solubility of my this compound compound?

A3: The pyridine nitrogen in the this compound scaffold is weakly basic.[13] Therefore, adjusting the pH of your buffer to be slightly acidic may increase the solubility of your compound by protonating the pyridine nitrogen, forming a more soluble salt.[11][14] However, you must consider the pH constraints of your biological assay. Most cell-based assays require a physiological pH of around 7.4.[11] Drastic changes in pH can be detrimental to cells or affect protein function. A careful balance must be struck between enhancing solubility and maintaining the biological relevance of the assay.

Q4: I've heard about using cyclodextrins. How do they work and are they suitable for my assay?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your this compound compound, within their hydrophobic core, forming an "inclusion complex."[17][18] This complex is more soluble in aqueous solutions.[18][19]

  • How they work: The hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water, effectively shuttling the hydrophobic compound into the solution.[15][16]

  • Suitability: Various modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to enhance solubility.[18] They can be a very effective tool for in vitro assays. However, it is important to test the effect of the cyclodextrin alone on your assay as a control, as they can sometimes interact with cell membranes or other assay components.[20]

Experimental Protocols and Workflows

Protocol 1: Determining Maximum Aqueous Solubility

This protocol will help you determine the highest concentration of your compound that remains soluble in your assay buffer over the duration of your experiment.

Materials:

  • High-concentration stock solution of your this compound compound in 100% DMSO (e.g., 100 mM).

  • Your final aqueous assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare a Top Concentration: Create the highest desired concentration of your compound in the aqueous buffer. For example, to make a 200 µM solution from a 100 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of buffer). This will result in a final DMSO concentration of 0.2%.

  • Serial Dilutions: Perform a series of 2-fold dilutions from this top concentration. For example, transfer 100 µL of the 200 µM solution to a new tube containing 100 µL of pre-warmed buffer to get a 100 µM solution. Repeat this process to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5 µM, etc.).

  • Incubation: Incubate these dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration that matches or exceeds your experiment's endpoint.

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film) at multiple time points (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also examine a small aliquot under a microscope to detect fine precipitates.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these specific conditions.[4]

Workflow for Preparing Working Solutions

The following workflow is a recommended best practice for preparing your final working solutions to minimize the risk of precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_validation Validation stock 1. Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) dissolve 2. Ensure Complete Dissolution (Vortex, brief sonication, or gentle warming if needed) stock->dissolve prewarm 3. Pre-warm Aqueous Buffer/Medium (e.g., to 37°C) dissolve->prewarm Use fresh, anhydrous DMSO intermediate 4. Create Intermediate Dilution (Optional) (If large dilution factor is needed) prewarm->intermediate final 5. Prepare Final Working Solution (Add stock to buffer dropwise with gentle vortexing) intermediate->final incubate 6. Incubate Under Assay Conditions final->incubate Final [DMSO] as low as possible (e.g., ≤0.1%) observe 7. Visually Inspect for Precipitation incubate->observe end Assay Ready observe->end Proceed with assay if solution is clear

Caption: Workflow for preparing working solutions to avoid precipitation.

Advanced Solubilization Strategies

If standard co-solvent and pH adjustment methods are insufficient, more advanced formulation strategies can be explored.

StrategyMechanism of ActionAdvantagesConsiderations
Co-solvency [8][9]Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[8]Simple to implement; a wide range of co-solvents are available.[10]Potential for co-solvent to interfere with the assay or cause cell toxicity.[12] Requires careful validation.
pH Adjustment [11]For ionizable compounds, adjusting the pH can lead to the formation of a more soluble salt.[14]Can significantly increase solubility for weakly acidic or basic compounds.[10]The allowable pH range is often limited by the biological system being studied.[11]
Cyclodextrin Complexation [15][16]The hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic core, forming a water-soluble inclusion complex.[17][18]Can dramatically increase aqueous solubility without using organic co-solvents.[19] Can also improve compound stability.[19]The cyclodextrin itself may have biological effects. The size of the cyclodextrin cavity must be appropriate for the compound.
Use of Surfactants [10]Above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds.Effective at low concentrations.Surfactants can be toxic to cells and may denature proteins.[8]
Lipid-Based Formulations [10]The compound is dissolved in a lipid-based carrier system, such as an emulsion or liposome.[10][21]Can be effective for highly lipophilic compounds.More complex to prepare and may not be suitable for all assay formats.
Particle Size Reduction [11][21]Reducing the particle size of the solid compound (e.g., micronization or nanonization) increases the surface area, which can lead to a faster dissolution rate.[11]Can improve the dissolution rate of suspended solids.Primarily useful for improving the rate of dissolution, not necessarily the equilibrium solubility. May not be practical for in vitro assay preparation.
Decision Tree for Solubility Enhancement

This decision tree provides a logical progression for tackling solubility issues with your this compound compounds.

G cluster_step1 Step 1: Initial Formulation cluster_step2 Step 2: Basic Optimization cluster_step3 Step 3: Advanced Strategies start Start: Poorly Soluble This compound Compound dmso_stock Prepare high concentration stock in 100% DMSO start->dmso_stock max_sol Determine max. aqueous solubility in assay buffer dmso_stock->max_sol is_soluble Is solubility sufficient at desired concentration with [DMSO] <= 0.5%? max_sol->is_soluble ph_adjust Try pH adjustment (if assay permits) is_soluble->ph_adjust No end_success Proceed with Assay is_soluble->end_success Yes cosolvent Test alternative co-solvents (e.g., Ethanol, PEG, PG) still_insoluble Still not soluble? ph_adjust->still_insoluble cosolvent->still_insoluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) still_insoluble->cyclodextrin Yes still_insoluble->end_success No, but a lower concentration is acceptable surfactant Use Surfactants (e.g., Polysorbate 80) (Use with caution) cyclodextrin->surfactant end_fail Consider Compound Resynthesis/Modification surfactant->end_fail

Caption: Decision tree for enhancing compound solubility.

By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with this compound compounds, leading to more reliable and reproducible data in your biological assays.

References

Technical Support Center: Addressing Low Reactivity in Nucleophilic Substitution of Halogenated Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenge of low reactivity in nucleophilic aromatic substitution (SNAr) reactions involving halogenated oxazolopyridine scaffolds. The inherent electron-rich nature of the oxazolopyridine ring system often poses a significant hurdle to classical SNAr reactions. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these synthetic challenges.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My SNAr reaction on a chloro-oxazolopyridine with an amine nucleophile is not proceeding, or the yield is very low.

Question: I've been trying to displace a chlorine atom on my oxazolopyridine core with a primary amine using standard SNAr conditions (e.g., K₂CO₃ in DMF at 80 °C), but I'm only recovering my starting material. What's going wrong?

Answer: This is a classic problem rooted in the electronic properties of the oxazolopyridine ring. Unlike heavily activated systems (e.g., those with multiple nitro groups), the fused oxazolo- and pyridine rings are electron-rich, which disfavors the formation of the negatively charged Meisenheimer intermediate required for the SNAr mechanism.[1] The lone pairs on the oxygen and nitrogen atoms of the oxazole and pyridine rings, respectively, contribute to the overall electron density of the aromatic system, making it a poor electrophile.

Troubleshooting Steps:

  • Increase Reaction Temperature: The first and simplest approach is to increase the reaction temperature. Driving the reaction at higher temperatures (e.g., 120-150 °C) in a sealed vessel can often provide the necessary activation energy.

  • Microwave Irradiation: Microwave-assisted organic synthesis is a powerful tool for accelerating slow reactions.[2][3][4][5][6] The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes and improve yields.

  • Switch to a More Reactive Halogen: If your synthesis allows, consider starting with a bromo- or iodo-oxazolopyridine. While chlorine is a common and inexpensive starting material, bromine and iodine are better leaving groups in many catalytic cross-coupling reactions that can be an alternative to SNAr.

  • Employ a Stronger Base: A stronger, non-nucleophilic base can enhance the nucleophilicity of your amine. Consider using sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF or dioxane.

  • Consider Catalysis: For unactivated or poorly activated substrates, transition metal catalysis is often the most effective solution.

Issue 2: I'm observing decomposition of my starting material at high temperatures.

Question: When I try to push the reaction by increasing the heat, my starting material seems to decompose, leading to a complex mixture of byproducts. How can I achieve the desired transformation without degrading my compound?

Answer: Decomposition at high temperatures is a common issue, especially with complex heterocyclic scaffolds. The key is to find reaction conditions that are energetic enough to promote the desired substitution but mild enough to preserve the integrity of your molecule. This is where catalysis becomes indispensable.

Recommended Catalytic Systems:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a robust and versatile method for forming C-N bonds.[7][8][9][10][11] It is often successful where traditional SNAr reactions fail.

  • Copper-Catalyzed Ullmann Condensation: This is another classic and effective method for C-N bond formation, particularly with N-heterocyclic nucleophiles.[12][13][14][15][16][17] Modern ligand systems have made this reaction much more reliable and broader in scope.

Part 2: Detailed Experimental Protocols

Here, we provide step-by-step protocols for the catalytic methods mentioned above, which are often necessary to overcome the low reactivity of halogenated oxazolopyridines.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of a halogenated oxazolopyridine.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange HNR'R'', Base Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ligand Exchange->Ar-Pd(II)(L)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Reformed Catalyst Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials:

Reagent/MaterialPurpose
Halogenated OxazolopyridineSubstrate
AmineNucleophile
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst
Xantphos or RuPhosLigand
NaOtBu or Cs₂CO₃Base
Toluene or DioxaneAnhydrous Solvent
Inert Atmosphere Glovebox or Schlenk LineTo exclude air and moisture

Procedure:

  • Preparation: In a glovebox, add the halogenated oxazolopyridine (1.0 equiv), amine (1.2 equiv), palladium precatalyst (0.02 equiv), ligand (0.04 equiv), and base (1.4 equiv) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent (to make a 0.1 M solution with respect to the limiting reagent).

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr

This protocol is for attempting a direct SNAr under microwave irradiation.

Diagram of Microwave-Assisted SNAr Workflow:

Microwave_SNAr_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Reactants: Halogenated Oxazolopyridine, Nucleophile, Base B Add High-Boiling Polar Aprotic Solvent (e.g., DMF, NMP, DMSO) A->B C Seal Microwave Vial B->C D Irradiate in Microwave Reactor (e.g., 150-200 °C, 15-60 min) C->D E Cool to Room Temperature D->E F Aqueous Workup E->F G Purify by Chromatography or Recrystallization F->G

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Oxazolopyridine Activity Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reproducible measurement of oxazolopyridine activity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioassay development and execution for this important class of compounds. Oxazolopyridines have emerged as a versatile scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of various enzymes and signaling pathways, particularly kinases involved in cancer and inflammation.[1][2][3][4][5] Consistent and accurate measurement of their biological activity is paramount for advancing promising candidates through the drug discovery pipeline.

This resource provides in-depth troubleshooting guidance and frequently asked questions in a direct question-and-answer format. We will delve into the "why" behind experimental choices, empowering you to develop self-validating and reliable bioassay protocols.

I. Frequently Asked Questions (FAQs)

Q1: My oxazolopyridine compound shows high variability in IC50/EC50 values between experiments. What are the most likely causes?

High variability in potency measurements is a common challenge in bioassays.[6] For oxazolopyridine compounds, which are often kinase inhibitors, several factors can contribute to this issue:

  • Compound Solubility and Stability: Oxazolopyridines, like many small molecules, can have limited aqueous solubility.[7] Precipitation of the compound in your assay medium will lead to an underestimation of its true potency. Additionally, the stability of the compound in the assay buffer over the incubation period can affect the results.[8] It is crucial to ensure your compound remains in solution at the tested concentrations.

  • Cell Health and Density: Cell-based assays are highly dependent on the physiological state of the cells.[9] Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment. Inconsistent cell seeding density is a major source of variability in plate-based assays.[10]

  • Reagent Quality and Consistency: The quality and lot-to-lot consistency of critical reagents such as cell culture media, serum, and detection reagents can introduce variability.[9]

  • Assay Protocol Execution: Minor deviations in incubation times, temperature, or pipetting techniques can lead to significant differences in results, especially in multi-well plate formats.[11][12]

Expert Tip: Always perform a solubility test for your oxazolopyridine derivative in the final assay buffer before conducting the full experiment. Visual inspection for precipitation and, if possible, quantitative analysis of the compound concentration can save significant time and resources.

Q2: I am not observing any activity with my synthesized oxazolopyridine derivative, even though it is predicted to be a kinase inhibitor. What should I check?

There are several potential reasons for a lack of expected biological activity:

  • Incorrect Assay Format: The chosen assay may not be suitable for detecting the specific activity of your compound. For example, if your oxazolopyridine is an allosteric inhibitor, a simple ATP-competitive in vitro kinase assay might not be appropriate. Cell-based assays that measure downstream signaling events are often more physiologically relevant.[13][14]

  • Compound Inactivity or Off-Target Effects: While computational models are valuable, they are predictive. The synthesized compound may genuinely be inactive against the intended target. It's also possible the compound has off-target effects that mask the intended activity or cause cytotoxicity.[15]

  • Cellular Permeability: In cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lack of activity, even if the compound is potent in a biochemical assay.

  • Inappropriate Controls: Ensure you have included appropriate positive and negative controls in your experiment. A known inhibitor of the target kinase should be used as a positive control to validate the assay's performance.

Expert Tip: When screening novel oxazolopyridines, it is beneficial to employ orthogonal assay formats. For instance, combining a biochemical kinase activity assay with a cell-based phosphorylation assay can provide a more comprehensive picture of your compound's activity.[16]

Q3: How do I choose the most appropriate cell line for my oxazolopyridine bioassay?

The choice of cell line is critical for obtaining meaningful data.[10] Consider the following:

  • Target Expression: The cell line should express the target of interest at a physiologically relevant level. For kinase inhibitors, this would be the specific kinase you are targeting.

  • Disease Relevance: Whenever possible, use a cell line derived from the disease context you are studying (e.g., a cancer cell line for an anti-cancer drug). This provides a more relevant biological system.[17]

  • Assay Window and Robustness: The cell line should provide a sufficient assay window (the difference in signal between the positive and negative controls) and be robust enough for reproducible results.

  • Growth Characteristics: The doubling time and growth characteristics of the cell line should be compatible with your assay format and timeline.

Expert Tip: Before committing to a specific cell line, perform a pilot experiment with a small set of compounds and controls to ensure it meets the requirements of your assay.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during oxazolopyridine bioassays.

Problem 1: Poor Signal-to-Background Ratio or Low Assay Window
Potential Cause Troubleshooting Step
Suboptimal Antibody Concentration (for ELISA/Western Blot-based assays) Perform an antibody titration to determine the optimal concentration that provides the best signal-to-background ratio.
Low Kinase Activity in Cell Lysate Optimize cell lysis conditions to ensure efficient protein extraction and preservation of kinase activity. Consider using freshly prepared lysates.
Insufficient Substrate Concentration Ensure the substrate concentration is not limiting in your kinase assay. Titrate the substrate to determine the optimal concentration.
High Background from Detection Reagents Check for expired or improperly stored detection reagents. Run a control with reagents only to assess background levels.
Problem 2: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step
Compound Precipitation at High Concentrations Visually inspect the wells with the highest compound concentrations for any signs of precipitation. Reduce the highest concentration tested if necessary. Consider using a different solvent or formulation strategy.[7]
"Edge Effects" in Microplates To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or water instead.[11]
Inaccurate Serial Dilutions Calibrate pipettes regularly and use fresh tips for each dilution to prevent carryover. Prepare a fresh dilution series for each experiment.[11]
Assay Drift Over Time If processing multiple plates, ensure that the incubation times for each plate are consistent. Consider a plate layout that allows for monitoring of drift.[18]
Problem 3: Compound-Induced Cytotoxicity Masking Specific Activity
Potential Cause Troubleshooting Step
General Cellular Toxicity Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration range where the compound is not cytotoxic.[19]
Off-Target Effects Leading to Cell Death If cytotoxicity is observed at concentrations where you expect specific target engagement, it may indicate off-target effects. Consider profiling your compound against a panel of kinases or other relevant targets.[15]

III. Standardized Protocols

To ensure consistency, it is crucial to follow well-defined and validated protocols. Below are example protocols for common assays used to evaluate oxazolopyridine activity.

Protocol 1: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

This protocol is designed to measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream substrate in a cellular context.

Materials:

  • Selected cell line expressing the target kinase

  • Complete cell culture medium

  • Oxazolopyridine compound stock solution (in DMSO)

  • Positive control inhibitor

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies

  • Coated 96-well plates

  • Detection reagents (e.g., HRP-conjugated secondary antibody, TMB substrate)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the oxazolopyridine compound and the positive control in a complete medium. Add the diluted compounds to the cells and incubate for the desired time.

  • Cell Lysis: After incubation, remove the medium and lyse the cells with lysis buffer.

  • ELISA:

    • Coat a 96-well plate with a capture antibody for the total substrate protein.

    • Add the cell lysates to the coated plate and incubate.

    • Wash the plate and add the phospho-specific primary antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Activity Assay (e.g., for VEGFR-2)

This protocol measures the direct inhibitory effect of an oxazolopyridine on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Oxazolopyridine compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Tivozanib)[20]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the oxazolopyridine compound and positive control in the kinase assay buffer.

  • Assay Reaction:

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add the VEGFR-2 kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specified time.

  • Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

IV. Data Presentation and Visualization

Clear presentation of data is essential for accurate interpretation and comparison of results.

Table 1: Example Data for Oxazolopyridine Derivatives against HT29 Cell Line
Compound IDSubstituent at Position XCC50 (µM)[19]
3g 3-(N,N-dimethylamino)propyl58.4
Reference 1 5-Fluorouracil381.2
Reference 2 Cisplatin47.2

CC50: 50% cytotoxic concentration

Diagram 1: General Workflow for Oxazolopyridine Bioassay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Solubilization, Dilution) Treatment Cell Treatment Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding, Maintenance) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis (for endpoint assays) Incubation->Lysis Detection Signal Detection Lysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting IC50_Determination IC50/EC50 Determination Curve_Fitting->IC50_Determination

Caption: A generalized workflow for conducting a cell-based bioassay with oxazolopyridine compounds.

Diagram 2: Simplified Kinase Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Kinase Target Kinase Substrate Substrate Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response Oxazolopyridine Oxazolopyridine Inhibitor Oxazolopyridine->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by an oxazolopyridine compound.

V. References

  • Profacgen. Cell-based Kinase Assays. --INVALID-LINK--

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. --INVALID-LINK--

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  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. --INVALID-LINK--

  • DePaoli, A. (2019). Essentials in Bioassay Development. BioPharm International. --INVALID-LINK--

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  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. --INVALID-LINK--

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  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. --INVALID-LINK--

  • ResearchGate. (2023). Selected oxazolo[5,4-d]pyrimidines showing biological activity. --INVALID-LINK--

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. --INVALID-LINK--

  • Gwarda, R., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry. --INVALID-LINK--

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  • Siddiqui, N., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting inconsistent results in Oxasetin bioassays. --INVALID-LINK--

  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. --INVALID-LINK--

  • BioAssay Systems. Troubleshooting. --INVALID-LINK--

  • ResearchGate. (2024). Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. --INVALID-LINK--

  • Bundgaard, C., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Amith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. --INVALID-LINK--

  • Beijnen, J. H., et al. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer Chemotherapy and Pharmacology. --INVALID-LINK--

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  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 1,3-Thiazine Derivatives in Bioassays. --INVALID-LINK--

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References

Technical Support Center: Computational Modeling for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for computational modeling in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to predict and overcome synthetic challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide for Retrosynthesis Prediction

Computer-aided synthesis planning (CASP) has revolutionized how chemists design synthetic routes.[1] Tools leveraging artificial intelligence and machine learning can rapidly propose novel pathways to a target molecule.[2][3] However, the output of these tools requires careful interpretation and sometimes troubleshooting.

Issue 1.1: The predicted retrosynthetic route is chemically unfeasible or impractical.

Symptoms:

  • The model suggests a reaction known to have very low yields for the given substrate.

  • A proposed intermediate is highly unstable.

  • The suggested starting materials are exotic or prohibitively expensive.

Causality and Troubleshooting Steps:

  • Understand the Model's Knowledge Base: Retrosynthesis models are often trained on vast databases of known reactions, such as those from patent literature.[4] The model's suggestions are therefore biased towards reactions present in its training data. A chemically sound but novel reaction may not be proposed.

  • Refine Search Parameters and Constraints:

    • Set Price Limits for Starting Materials: Most commercial software allows you to filter starting materials based on cost.

    • Exclude Undesired Precursors or Reaction Classes: If you know certain functional groups or reaction types are problematic for your target, explicitly exclude them from the search.

    • Favor "Greener" Pathways: Some tools, like SYNTHIA™, incorporate sustainability information, allowing you to prioritize more environmentally friendly routes.[2]

  • Perform a Forward Prediction on Critical Steps: Use a forward reaction prediction tool to evaluate the likelihood of success for questionable steps in the proposed synthesis.[5] This can help identify steps that are likely to fail before you head to the lab.

  • Manual Curation and Expert Review: Computational tools are powerful assistants, but they do not replace the expertise of a trained chemist.[4] Always critically evaluate the proposed routes based on your own knowledge and the primary literature.

Section 2: Troubleshooting Guide for Forward Reaction Prediction (Outcome & Yield)

Predicting the outcome of a chemical reaction, including the major product, potential byproducts, and yield, is a primary application of machine learning in chemistry.[6][7][8] However, the accuracy of these predictions can be influenced by several factors.

Issue 2.1: The model predicts the wrong major product or an unrealistic yield.

Symptoms:

  • The predicted major product is a minor product observed experimentally.

  • The model predicts a high yield for a reaction that is known to be low-yielding.

  • The model fails to predict the formation of a significant byproduct.

Causality and Troubleshooting Steps:

  • Evaluate the Training Data: The performance of a machine learning model is highly dependent on the quality and scope of its training data.[9] A model trained primarily on high-yield reactions from patent data may be overly optimistic in its yield predictions.[5]

  • Consider the "Domain" of the Model: A model may perform well for a specific class of reactions but poorly for others. For instance, a model trained on polar reactions may not be suitable for predicting the outcomes of radical reactions.

  • Input Representation is Crucial: Ensure that the input molecules and reaction conditions are represented correctly. Small errors in the input SMILES strings or reaction parameters can lead to significant prediction errors.

  • Employ Ensemble Models: Some platforms use an ensemble of models to make predictions.[6] This can improve accuracy and provide a measure of confidence in the prediction. If a single model gives a questionable result, try another model if available.

  • Validate with Quantum Mechanical Calculations: For critical reactions, consider using more computationally expensive but often more accurate methods like Density Functional Theory (DFT) to calculate reaction energetics and transition states.[10] This can provide a more fundamental understanding of the reaction pathway.

Experimental Protocol: Validating a Computationally Predicted Reaction Outcome
  • Small-Scale Test Reaction: Before committing to a large-scale synthesis, perform a small-scale test reaction under the computationally predicted conditions.

  • Thorough Product Analysis: Use techniques like NMR, LC-MS, and GC-MS to identify all products and byproducts, not just the expected major product.

  • Systematic Condition Optimization: If the initial result is poor, systematically vary the reaction conditions (temperature, solvent, catalyst) around the predicted values.

  • Feedback to the Model (if applicable): Some advanced in-house systems allow for the integration of experimental results to retrain and improve the predictive model.

Section 3: FAQs for Computational Model Selection and Application

Q1: What is the difference between quantum mechanics (QM), molecular mechanics (MM), and machine learning (ML) approaches?

A1:

  • Quantum Mechanics (QM): These methods, including DFT, solve the Schrödinger equation to describe the electronic structure of molecules.[10] They are generally the most accurate but also the most computationally expensive. QM is well-suited for studying reaction mechanisms, transition states, and electronic properties.[11]

  • Molecular Mechanics (MM): MM methods use classical physics (a force field) to model molecules.[12] They are much faster than QM methods but do not explicitly model electrons. MM is ideal for studying large systems like proteins and for conformational analysis.

  • Machine Learning (ML): ML models learn patterns from large datasets of chemical reactions to make predictions.[8] They are very fast once trained and can be surprisingly accurate for problems within their training domain.[6][7]

MethodStrengthsWeaknessesBest For
Quantum Mechanics (QM) High accuracy, provides electronic detailsComputationally expensive, limited to smaller systemsReaction mechanisms, transition state analysis
Molecular Mechanics (MM) Very fast, can handle large systemsDoes not model electronic effects, relies on parameterizationConformational searching, protein-ligand docking
Machine Learning (ML) Extremely fast predictions, can learn complex patternsRequires large, high-quality training data, can be a "black box"High-throughput screening, reaction outcome prediction

Q2: My geometry optimization or frequency calculation fails to converge. What should I do?

A2: Convergence failure is a common issue in QM calculations.[13]

  • Improve the Initial Geometry: Start with a more reasonable initial structure. You can obtain this from a faster, lower-level calculation (like semi-empirical or a small basis set DFT) or from an MM optimization.

  • Use a More Robust Optimization Algorithm: Most software packages offer several optimization algorithms. If the default fails, try a different one (e.g., switch from a quasi-Newton method to a steepest descent or conjugate gradient method for a few cycles to get out of a difficult region of the potential energy surface).

  • Check the Electronic Structure: For difficult molecules (e.g., those with multi-reference character), the single-reference methods like Hartree-Fock or standard DFT may be inappropriate. You may need to investigate the stability of your wavefunction.

  • Increase the Maximum Number of Cycles: Sometimes the optimization simply needs more steps to reach convergence.

Q3: How can I trust the predictions of a "black-box" machine learning model?

A3: This is a significant challenge.[9]

  • Extensive Validation: The model should be validated on a diverse, independent test set of reactions that were not used in training. Look for performance metrics like accuracy, precision, and recall.

  • Uncertainty Quantification: A good model should provide an estimate of its own uncertainty for a given prediction. High uncertainty may indicate that the model is extrapolating beyond its training data.

  • Interpretability Methods: Researchers are developing methods to "look inside" the black box, such as SHAP (SHapley Additive exPlanations) values, which can help to understand which parts of the input molecules are most important for the prediction.

  • Experimental Verification: Ultimately, the most reliable way to build trust is through experimental validation of the model's predictions.[14]

Section 4: Visualizing Computational Workflows

Diagram 1: A Typical Retrosynthesis and Forward Prediction Workflow

G cluster_0 Retrosynthesis Planning cluster_1 Route Evaluation & Validation cluster_2 Experimental Execution Target Target Molecule Retro_Tool Retrosynthesis Tool (e.g., SYNTHIA™, ChemAIRS®) Target->Retro_Tool Proposed_Routes Proposed Routes Retro_Tool->Proposed_Routes Manual_Review Expert Manual Review Proposed_Routes->Manual_Review Forward_Pred Forward Prediction (Outcome & Yield) Manual_Review->Forward_Pred Feasible_Route Most Feasible Route Forward_Pred->Feasible_Route Lab_Synthesis Laboratory Synthesis Feasible_Route->Lab_Synthesis Final_Product Final Product Lab_Synthesis->Final_Product

Caption: A workflow for computer-aided synthesis design.

Diagram 2: Troubleshooting a Failed Reaction Prediction

G cluster_troubleshooting Troubleshooting Steps Start Computational Model Predicts Outcome X Mismatch Prediction-Experiment Mismatch Start->Mismatch Experiment Experiment Yields Outcome Y Experiment->Mismatch Check_Input 1. Verify Input Structures & Conditions Mismatch->Check_Input Check_Domain 2. Is Reaction in Model's Applicability Domain? Check_Input->Check_Domain Check_Data 3. Review Model's Training Data Bias Check_Domain->Check_Data Higher_Theory 4. Re-evaluate with Higher-Level Theory (e.g., DFT) Check_Data->Higher_Theory Resolution Refined Understanding or New Synthetic Hypothesis Higher_Theory->Resolution

Caption: A logical flow for troubleshooting inaccurate reaction predictions.

References

Validation & Comparative

Validating the anti-proliferative effects of oxazolo[5,4-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

<-4> ## A Comparative Guide for Validating the Anti-proliferative Effects of Oxazolo[5,4-b]pyridine Analogs

A Technical Brief for Drug Discovery Researchers

The relentless progression of cancer underscores the critical need for novel therapeutic agents that can effectively halt aberrant cell proliferation. Among the diverse scaffolds explored in medicinal chemistry, this compound derivatives have garnered significant attention for their potent anti-proliferative activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative efficacy of these analogs, ensuring robust and reproducible data for advancing promising candidates.

The Rationale: Targeting the Engines of Cell Growth

At its core, cancer is a disease of uncontrolled cell division. The therapeutic potential of this compound analogs often lies in their ability to interfere with the fundamental machinery of cell proliferation.[3][4] While the precise mechanisms can vary, these compounds frequently target key regulators of the cell cycle and other signaling pathways critical for cancer cell survival and growth.[2][3] A thorough validation process, therefore, necessitates a multi-assay approach to build a comprehensive profile of a compound's anti-proliferative capabilities.

A Strategic Workflow for Validation

A systematic and logical experimental workflow is essential for the efficient and accurate assessment of anti-proliferative agents. The following diagram outlines a recommended strategy, progressing from broad initial screening to more detailed mechanistic and comparative analyses.

G cluster_screening Initial Screening cluster_validation Biological Validation cluster_mechanistic Mechanistic Studies cluster_comparison Comparative Analysis s1 Library of this compound Analogs s2 MTT/MTS Assay (Metabolic Activity) s1->s2 s3 IC50 Determination s2->s3 v1 BrdU Incorporation Assay (DNA Synthesis) s3->v1 Lead Analogs v2 Colony Formation Assay (Clonogenic Survival) v1->v2 m1 Cell Cycle Analysis v2->m1 m2 Apoptosis Assays m1->m2 c1 Standard Chemotherapeutic (e.g., Doxorubicin, Cisplatin) m2->c1 c2 Selectivity Profiling (Cancer vs. Normal Cells) c1->c2

Figure 1. A structured workflow for the comprehensive validation of the anti-proliferative effects of this compound analogs.

Foundational Experimental Protocols

The following section details the step-by-step methodologies for the core assays essential for validating anti-proliferative activity. Each protocol is accompanied by an explanation of the scientific principles and the rationale behind key experimental choices.

MTT Assay: A First Look at Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] It is a high-throughput and cost-effective technique for initial screening and for determining the half-maximal inhibitory concentration (IC50) of a compound.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Introduce serial dilutions of the this compound analogs and a reference drug to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compounds for a period of 24 to 72 hours, depending on the cell line's doubling time.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

BrdU Incorporation Assay: Measuring DNA Synthesis

The BrdU (Bromodeoxyuridine) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow the initial steps of the MTT assay.

  • BrdU Labeling: Add a BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell line's proliferation rate.[11][12]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13][14]

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

  • Substrate Reaction and Measurement: Add a TMB substrate and measure the absorbance to quantify the level of BrdU incorporation.[13]

Colony Formation Assay: Assessing Long-Term Survival

The colony formation assay, or clonogenic assay, is the gold standard for evaluating the long-term effects of a cytotoxic agent on cell survival and reproductive integrity.[15][16] It measures the ability of a single cell to proliferate and form a colony.[16][17]

Protocol:

  • Cell Seeding: Plate a low density of cells in a 6-well plate.

  • Compound Treatment: Treat the cells with the this compound analogs for a defined period.

  • Recovery and Colony Growth: Replace the treatment medium with fresh medium and incubate for 10-14 days to allow for colony formation.[18]

  • Fixing and Staining: Fix the colonies with a solution like paraformaldehyde and stain with crystal violet.[17]

  • Colony Counting: Count the number of colonies, typically defined as clusters of 50 or more cells.[16]

Comparative Analysis and Data Presentation

For a meaningful evaluation, the anti-proliferative activity of the this compound analogs should be compared with that of standard chemotherapeutic agents.[19][20][21] The results should be presented in a clear and concise tabular format.

Table 1: Comparative IC50 Values (µM) of this compound Analogs

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HT29 (Colon Cancer)
Analog X8.25.112.5
Analog Y1.50.92.3
Doxorubicin0.80.51.1
Cisplatin5.23.87.6

Table 2: Clonogenic Survival of HT29 Cells Treated with Test Compounds

Treatment (at IC50)Surviving Fraction
Vehicle Control1.00
Analog Y0.25
Doxorubicin0.18
Cisplatin0.35

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which these analogs exert their anti-proliferative effects is crucial for their development as therapeutic agents. Many oxazolo[5,4-b]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell signaling and proliferation, such as VEGFR-2.[3][4][22]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibition

Figure 2. A simplified diagram illustrating the potential inhibition of the VEGFR-2 signaling pathway by this compound analogs, leading to a reduction in cell proliferation and angiogenesis.

Conclusion

The validation of the anti-proliferative effects of this compound analogs requires a meticulous and multi-faceted experimental approach. By employing the assays outlined in this guide, researchers can generate a robust and comprehensive dataset that will not only confirm the anti-proliferative activity of their compounds but also provide valuable insights into their mechanism of action. This rigorous evaluation is a critical step in the journey of translating promising chemical entities into effective cancer therapeutics.

References

A Comparative Guide to the Bioactivities of Oxazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bioisosterism in Drug Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic properties. A cornerstone of this strategy is the principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to elicit a similar biological response. The oxazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds are classic examples of this principle. As structural isosteres of purine bases like adenine and guanine, they are recognized as "privileged structures" capable of interacting with a wide array of biological targets.[1] The replacement of the oxazole ring's oxygen with a sulfur atom to form the thiazolo-analogue can significantly alter electronic distribution, bond angles, lipophilicity, and hydrogen-bonding capacity, leading to distinct biological activity profiles. This guide provides a comparative analysis of these two important heterocyclic systems, synthesizing data from various studies to illuminate their respective strengths and therapeutic potential in oncology, infectious diseases, and beyond.

Caption: Core structures of this compound and Thiazolo[5,4-b]pyridine.

Comparative Bioactivities: A Tale of Two Scaffolds

While both scaffolds exhibit a broad range of biological activities, the available literature points towards distinct areas of therapeutic promise. The thiazolo[5,4-b]pyridine core has been extensively explored as a potent kinase inhibitor, whereas the this compound scaffold has demonstrated a more varied, albeit less focused, profile including antimicrobial and anti-inflammatory effects.

Anticancer Activity

Both heterocycles have been investigated for their antiproliferative effects against various cancer cell lines. However, the depth of research and the elucidated mechanisms of action differ significantly.

Thiazolo[5,4-b]pyridine derivatives have emerged as particularly potent anticancer agents, often by targeting specific kinases that drive tumor growth.[2] A notable study identified derivatives capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) by potently inhibiting c-KIT kinase mutants.[3][4] For instance, compound 6r from this study showed significantly higher enzymatic inhibitory activity and anti-proliferative effects on HMC1.2 cells (which harbor c-KIT mutations) compared to imatinib.[3] Other studies have demonstrated the cytotoxicity of this scaffold against liver, breast, colon, and prostate cancer cell lines.[5]

This compound derivatives (and its isomers) also show anticancer potential, though the targets are often less defined. Studies have reported cytotoxic activity against breast cancer (MCF7) and colon cancer (HT29) cell lines.[6][7][8] Some derivatives of the related oxazolo[4,5-b]pyridine scaffold have been synthesized and shown to exhibit promising activity against prostate, lung, and breast cancer cell lines, with molecular docking studies suggesting human dihydroorotate dehydrogenase (hDHODH) as a potential target.[9]

Table 1: Comparative Anticancer Activity (Selected Derivatives)

Scaffold Derivative Cancer Cell Line Reported Activity (IC₅₀ / GI₅₀) Reference
Thiazolo[5,4-b]pyridine Compound 6r HMC1.2 (Mast Cell Leukemia) GI₅₀ = 1.15 µM [3][4]
Thiazolo[5,4-b]pyridine Compound 6r GIST-T1 (Gastrointestinal) GI₅₀ < 0.02 µM [4]
Thiazolo[5,4-b]pyridine Unspecified HCT-116 (Colorectal) IC₅₀ = 15.87 ± 1.3 µg/ml [5]
Thiazolo[5,4-b]pyridine Unspecified MCF-7 (Breast) IC₅₀ = 20.17 ± 1.6 µg/ml [5]
Isthis compound* Compound 2 MCF-7 (Breast) IC₅₀ = 152.56 µg/mL [6][10]
Isthis compound* Compound 5 MCF-7 (Breast) IC₅₀ = 161.08 µg/mL [6][10]
Oxazolo[5,4-d]pyrimidine** Compound 3g HT29 (Colorectal) CC₅₀ = 58.4 µM [8]

| Isothiazolo[5,4-b]pyridine*** | Unspecified | Various | GI₅₀ ≈ 20 µM |[11] |

*Note: Data for Isthis compound, a constitutional isomer of this compound, is included for contextual comparison. **Note: Data for Oxazolo[5,4-d]pyrimidine, a related scaffold, shows potent activity. ***Note: Data for Isothiazolo[5,4-b]pyridine, another isomer, is included for context.

Enzyme Inhibition: A Focus on Kinases

The most striking difference between the two scaffolds lies in their application as enzyme inhibitors, particularly against kinases involved in cell signaling.

The thiazolo[5,4-b]pyridine scaffold is a well-established "hinge-binding" motif for various kinases.[3] Extensive research has validated its utility in designing potent inhibitors for:

  • c-KIT: As mentioned, derivatives have shown remarkable activity against both wild-type and drug-resistant mutants of c-KIT.[3]

  • Phosphoinositide 3-Kinase (PI3K): A series of novel thiazolo[5,4-b]pyridines demonstrated potent, nanomolar-level inhibition of PI3K isoforms (α, γ, δ), which are critical nodes in cell growth and survival pathways.[2][12] The representative compound 19a had an IC₅₀ of 3.6 nM against PI3Kα.[2][12]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors against ITK, BCR-ABL, RAF, and VEGFR2.[3]

Conversely, while This compound derivatives are expected to have enzyme inhibitory activity, the research is less mature. Studies on the related oxazolo[4,5-b]pyridine scaffold have identified potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in inflammation.[13] This suggests that the oxazolo-scaffold may be more suited for targeting different classes of enzymes compared to its thiazolo counterpart. A study also noted that replacing an oxazolo[5,4-d]pyrimidine core with this compound enhanced Janus kinase 1 (JAK1) inhibitory activity, indicating its potential in this area.[14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivatives Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt pathway inhibited by Thiazolo[5,4-b]pyridine derivatives.

Antimicrobial Activity

Both scaffolds have been explored as potential antimicrobial agents, leveraging their structural similarity to nucleic acids to potentially interfere with microbial DNA synthesis.[15]

Derivatives of oxazolo[4,5-b]pyridine (an isomer) have shown promising activity against drug-resistant bacterial strains.[15] For example, compounds P6 and P7 in one study showed activity against E. coli and P. aeruginosa that was better than or equivalent to gentamicin.[15] It is hypothesized that their mechanism could involve the inhibition of DNA gyrase.[15][16]

For the thiazolo[5,4-b]pyridine scaffold, reports also indicate antibacterial and antifungal properties.[17][18] One study on thiazolo[4,5-b]pyridin-5-ones showed moderate antibacterial activity, with molecular docking suggesting inhibition of the E. coli MurB enzyme as a possible mechanism.[19]

Table 2: Comparative Antimicrobial Activity (Selected Derivatives)

Scaffold Derivative Microorganism Reported Activity (MIC) Reference
Oxazolo[4,5-b]pyridine* Compound P7 E. coli isolate 8 µg/mL [15]
Oxazolo[4,5-b]pyridine* Compound P7 P. aeruginosa 8 µg/mL [15]
Isthis compound** Compound 2 P. aeruginosa Active at 125, 250, 500 µg [6][10]
Isthis compound** Compound 5 E. coli Active at 125, 250, 500 µg [6][10]
Thiazolo[4,5-b]pyridine* Compound 4p Various bacteria 0.12 - 0.47 mg/mL [17]

| Thiazolo[4,5-b]pyridine* | Compound 4i | Various fungi | 0.12 - 0.47 mg/mL |[19] |

*Note: Data is for the related isomer, oxazolo[4,5-b]pyridine or thiazolo[4,5-b]pyridine. **Note: Data is for the constitutional isomer, isthis compound.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity claims, standardized protocols are essential. The following are representative, detailed methodologies for assessing the activities discussed in this guide.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Syn Scaffold Synthesis & Derivative Library PriScreen Primary Screen (e.g., MTT Assay) Syn->PriScreen SecScreen Secondary Screen (e.g., Kinase Assay) PriScreen->SecScreen AntiMicro Antimicrobial (MIC Assay) PriScreen->AntiMicro SAR SAR Analysis SecScreen->SAR AntiMicro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Syn Iterative Design

Caption: General workflow for discovery and evaluation of bioactive compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (GI₅₀).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. The 24-hour period allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Example: PI3Kα)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Rationale: The PI3K Kinase Assay utilizes a fluorescence-based method. The assay measures the amount of ADP produced from the kinase's ATP consumption, which is then converted to a fluorescent signal. A lower signal indicates higher inhibition of the kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PI3Kα enzyme, substrate (e.g., PIP2), and ATP solution.

  • Compound Plating: In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known PI3K inhibitor like Wortmannin) and a negative control (DMSO).

  • Kinase Reaction: Add the PI3Kα enzyme to the wells, followed by the addition of the PIP2 substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). The incubation time is critical and must be within the linear range of the reaction.

  • Detection: Stop the reaction and add the ADP detection reagent (part of a commercial kit like ADP-Glo™). This reagent depletes the remaining ATP.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the ADP produced.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The comparative analysis of this compound and thiazolo[5,4-b]pyridine scaffolds reveals a compelling story of bioisosteric diversification. The thiazolo[5,4-b]pyridine core has been rigorously validated as a premier scaffold for developing potent and selective kinase inhibitors, with significant achievements in overcoming clinical drug resistance.[3] Its future lies in the exploration of novel kinase targets and the refinement of pharmacokinetic properties for in vivo efficacy.

The this compound scaffold, while less explored, presents a landscape of untapped potential. The existing data points towards promising antimicrobial and anti-inflammatory activities, suggesting it may engage with different target classes than its sulfur-containing counterpart.[13][15]

The path forward requires direct, head-to-head comparative studies where libraries of both scaffolds are tested against the same panels of cell lines and enzyme targets under identical conditions. Such studies would provide definitive insights into the precise influence of the oxygen-versus-sulfur substitution. Furthermore, exploring under-researched areas, such as the antiviral and neuroprotective potential of these scaffolds, could open new avenues for therapeutic development. The continued application of rational design, guided by the principles of bioisosterism, will undoubtedly unlock the full potential of these versatile heterocyclic systems.

References

A Comparative Guide to the Structure-Activity Relationship of 2,7-Disubstituted Oxazolopyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,7-disubstituted oxazolopyridines, with a particular focus on their promising role as kinase inhibitors. By synthesizing data from key research, we will explore how substitutions at the C2 and C7 positions influence their potency and selectivity, offering valuable insights for the rational design of novel therapeutics.

The Oxazolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The fusion of an oxazole ring to a pyridine ring gives rise to two main isomers: oxazolo[5,4-b]pyridine and oxazolo[4,5-b]pyridine. These structures are of significant interest due to their ability to mimic the purine core of ATP, the ubiquitous substrate for kinases. This structural analogy allows oxazolopyridine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.

The strategic placement of substituents at the C2 and C7 positions of the oxazolopyridine ring system allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. The C2 position often accommodates substituents that can interact with the hinge region of the kinase, a crucial interaction for potent inhibition. The C7 position, on the other hand, can be modified to project into the solvent-exposed region or other pockets of the ATP-binding site, influencing potency, selectivity, and physicochemical properties.

Caption: General scaffold of 2,7-disubstituted oxazolopyridines.

Structure-Activity Relationship of 2,7-Disubstituted Oxazolo[4,5-b]pyridines as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to inflammatory diseases. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity.[1] The general structure of these compounds features a variable substituent at the C2 position, introduced via a piperazine linker, and a hydrogen at the C7 position.

The SAR studies revealed that the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitory potency against GSK-3β.

CompoundRIC50 (µM) for GSK-3β
7c 4-Fluorophenyl0.53
7d 2,4-Dichlorophenyl0.34
7e 4-Chlorophenyl0.39
7g 4-Nitrophenyl0.47

Data synthesized from Arch. Pharm. (Weinheim) 2017, 350, e1700022.[1]

From this data, we can derive the following SAR insights:

  • Aromatic Substituents are Favorable: The presence of an aromatic ring on the piperazine moiety is a common feature among the most active compounds.

  • Electron-Withdrawing Groups Enhance Potency: The most potent compound, 7d , bears a 2,4-dichlorophenyl group, suggesting that electron-withdrawing substituents on the aromatic ring are beneficial for activity. This is further supported by the high potency of compounds with 4-chloro (7e ), 4-nitro (7g ), and 4-fluoro (7c ) substituents.

  • Positional Isomerism is Important: The superior activity of the 2,4-disubstituted analog (7d ) compared to the 4-monosubstituted analogs suggests that the substitution pattern on the phenyl ring influences the binding affinity.

These findings suggest that the substituted phenyl ring at the end of the C2-piperazine chain likely interacts with a specific hydrophobic pocket in the GSK-3β active site, and the electronic nature of these substituents modulates the strength of this interaction.

The Potential of Oxazolopyridines as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibitors have therapeutic potential in a range of diseases. While extensive SAR studies on 2,7-disubstituted oxazolopyridines as p38 inhibitors are not yet widely published, the oxazole scaffold itself has been identified as a promising starting point for the development of potent p38α inhibitors.[2]

By analogy with other heterocyclic p38 inhibitors, such as the well-known pyridinylimidazoles, a 2,7-disubstituted oxazolopyridine could be designed where:

  • The substituent at the C2 position is an aromatic ring, such as a phenyl or pyridyl group, which can occupy a hydrophobic pocket in the kinase's active site.

  • The substituent at the C7 position could be varied to modulate potency, selectivity, and pharmacokinetic properties. For instance, an amino group at C7 could form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

cluster_workflow SAR Workflow Start Lead Compound (Oxazolopyridine Core) Synthesis Synthesize Analogs (Vary R¹ and R²) Start->Synthesis Design Screening In Vitro Kinase Assay (e.g., p38 MAP Kinase) Synthesis->Screening Test Data Determine IC50 Values Screening->Data Measure SAR Analyze Structure-Activity Relationships Data->SAR Interpret Optimization Optimize Lead Compound SAR->Optimization Refine Optimization->Synthesis End Candidate Drug Optimization->End Select

Caption: A typical workflow for a structure-activity relationship study.

Experimental Protocols

Synthesis of a Representative 2,7-Disubstituted Oxazolo[4,5-b]pyridine

This protocol describes a general method for the synthesis of 2-substituted-7-chloro-oxazolo[4,5-b]pyridines, which can then be further modified at the C7 position.

Step 1: Synthesis of 2-Amino-3-hydroxy-6-chloropyridine

  • To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Substituted-7-chloro-oxazolo[4,5-b]pyridine

  • To a mixture of 2-amino-3-hydroxy-6-chloropyridine and a substituted carboxylic acid in a high-boiling solvent such as polyphosphoric acid (PPA), heat the reaction at a high temperature (e.g., 180-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

In Vitro p38α MAP Kinase Assay (Non-Radioactive)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[3]

Materials:

  • p38α kinase

  • p38α kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • Substrate (e.g., ATF-2)

  • ATP

  • Test compounds (2,7-disubstituted oxazolopyridines) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in p38α kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound solution or 5% DMSO (for control).

  • Add 2 µl of p38α enzyme solution.

  • Add 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_pathway p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Substrates (e.g., ATF-2, MAPKAPK2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: A simplified diagram of the p38 MAP kinase signaling pathway.

Conclusion

The 2,7-disubstituted oxazolopyridine scaffold represents a promising platform for the development of novel kinase inhibitors. The available structure-activity relationship data for GSK-3β inhibitors demonstrates that strategic substitution at the C2 position can lead to potent compounds. While further research is needed to fully elucidate the SAR for other kinase targets such as p38 MAP kinase, the existing knowledge on related heterocyclic inhibitors provides a strong foundation for the rational design of new and effective therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel 2,7-disubstituted oxazolopyridine derivatives.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Oxazolo[5,4-b]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this process is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo performance of a promising class of heterocyclic compounds: oxazolo[5,4-b]pyridine-based drug candidates. Drawing upon established experimental data, we will delve into the nuances of experimental design, data interpretation, and the critical factors that influence the correlation between the petri dish and preclinical models.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their structural similarity to purine bases allows them to interact with key biological targets such as protein kinases, making them attractive candidates for targeted therapies.[2][3] This guide will focus primarily on their application in oncology, a field where the disconnect between in vitro potency and in vivo success is a well-documented hurdle.

Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment

The initial evaluation of any new drug candidate begins with a battery of in vitro assays designed to determine its biological activity, potency, and mechanism of action in a controlled, cellular, or acellular environment. These assays offer the advantages of being high-throughput, cost-effective, and providing a clear, quantitative measure of a compound's effect on a specific biological target or cellular process.[4]

Key In Vitro Assays for this compound Candidates

1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[5][6] It provides a quantitative measure of how a drug candidate affects cell viability and proliferation.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Significance: This assay provides the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), a key metric for comparing the potency of different compounds. For instance, novel oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, with CC50 values ranging from 58.44 to 224.32 µM against the HT29 colorectal adenocarcinoma line.[7]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7, HT29) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds and a reference drug (e.g., cisplatin, 5-fluorouracil) in a complete culture medium.[7] Replace the existing medium with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 24-72 hours.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] During this time, viable cells will form purple formazan crystals.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50/CC50 value.

2. Target-Based Assays (e.g., Kinase Inhibition Assays)

For drug candidates with a known molecular target, such as a protein kinase, target-based assays are essential to confirm their mechanism of action and determine their potency and selectivity. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for anticancer therapies, including some oxazolo[5,4-d]pyrimidine derivatives.[7][9]

  • Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation.[10]

  • Significance: These assays provide a direct measure of a compound's potency against its intended target (biochemical IC50). For example, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and found to have potent inhibitory activity against VEGFR-2, with compound 9n showing an IC50 of 0.33 µM.[9]

Detailed Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

  • Reagent Preparation: Prepare a master mix containing 5x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu:Tyr, 4:1)).[10][11]

  • Plate Setup: Add the master mix to the wells of a white 96-well plate.[10]

  • Inhibitor Addition: Add serial dilutions of the this compound test compound to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[10]

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[10]

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Luminescence Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP consumed. The luminescent signal is inversely proportional to the kinase activity.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vitro Data Summary
Compound ClassTarget/Cell LineIn Vitro Efficacy (IC50/CC50)Reference
Oxazolo[5,4-d]pyrimidinesHT29 (colorectal cancer)58.44 - 224.32 µM (CC50)[7]
2,5,7-trisubstituted Oxazolo[5,4-d]pyrimidinesVEGFR-2 Kinase0.33 µM (IC50 for compound 9n)[9]
2,5,7-trisubstituted Oxazolo[5,4-d]pyrimidinesHUVEC (endothelial cells)0.29 µM (IC50 for compound 9n)[9]
Thiazolo[5,4-b]pyridine derivative 6hc-KIT Kinase9.87 µM (IC50)[12]

Part 2: The Proving Ground: In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, the complex biological environment of a living organism presents a much greater challenge. In vivo studies in animal models are essential to evaluate a drug candidate's therapeutic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity profile.[13]

The Murine Xenograft Model: A Preclinical Workhorse

The most common in vivo model for anticancer drug testing is the human tumor xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[4][14]

  • Principle: This model allows for the evaluation of a drug's effect on a human tumor in a living system.[15]

  • Significance: Xenograft studies provide crucial data on a compound's ability to inhibit tumor growth in a more physiologically relevant setting, taking into account factors like drug absorption, distribution, metabolism, and excretion (ADME).

Detailed Protocol: Subcutaneous Xenograft Mouse Model

  • Cell Culture and Preparation: Culture the chosen human cancer cell line (e.g., HT29, A549) and harvest the cells during their exponential growth phase. Prepare a sterile cell suspension in a suitable medium, potentially mixed with Matrigel to enhance tumor growth.[4]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice) to prevent rejection of the human tumor cells.[4]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., 2-3 times per week) using calipers and calculate the tumor volume.[4]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4] Administer the this compound drug candidate (formulated in an appropriate vehicle) and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predefined dosing schedule.

  • Data Collection: Continue to monitor tumor volume and the body weight of the animals throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Pharmacokinetic (PK) Analysis

Understanding a drug's pharmacokinetic profile is crucial for interpreting in vivo efficacy data and for dose selection in further studies.

  • Principle: PK studies involve measuring the concentration of the drug in the plasma and/or tissues of the animal over time after administration.[16]

  • Significance: Key PK parameters such as half-life, bioavailability, and clearance provide insights into how the drug is absorbed, distributed, metabolized, and eliminated by the body.[16]

Workflow for In Vivo Efficacy and PK/PD Studies

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_lead Lead this compound Candidate Identified animal_model Select & Prepare Animal Model (e.g., Nude Mice) invitro_lead->animal_model Transition to Preclinical Testing tumor_implantation Implant Human Tumor Cells (Xenograft) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Drug Candidate & Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring pk_sampling Collect Blood/Tissue for PK/PD Analysis treatment->pk_sampling endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint pk_sampling->endpoint G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Oxazolo_pyridine This compound Inhibitor Oxazolo_pyridine->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Oxazolo[5,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4] However, the high degree of structural similarity among the ATP-binding sites of over 500 human kinases presents a significant challenge: ensuring inhibitor selectivity.[5]

A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[6] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical component of the drug discovery process. It informs lead optimization, predicts potential toxicities, and elucidates the mechanism of action.[4]

This guide provides an in-depth comparison of methodologies to profile the cross-reactivity of this compound kinase inhibitors, supported by established experimental protocols and data interpretation strategies.

The Kinase Selectivity Paradigm: From Single Target to Kinome-Wide View

Historically, kinase inhibitor discovery was a target-centric, linear process.[7] An inhibitor was developed for a specific kinase, and its selectivity was assessed later. The modern approach is more "compound-centric," seeking to understand the full spectrum of a compound's interactions across the kinome from the outset.[7] This is crucial because even highly potent inhibitors can have unexpected off-targets that may only become apparent in complex biological systems.

The concept of selectivity is not binary. An inhibitor can be:

  • Highly Selective: Interacts with only one or a very small number of kinases.

  • Multi-targeted: Designed to interact with a specific, limited set of desired kinases.

  • Promiscuous: Interacts with a wide range of kinases across different families.[5]

Understanding where an this compound derivative falls on this spectrum is paramount for its development as either a precision therapeutic or a tool compound for research.

cluster_0 Inhibitor Selectivity Spectrum cluster_1 Implications High_Selectivity Highly Selective (e.g., targets only Kinase A) Precision_Medicine Precision Medicine Reduced Off-Target Toxicity High_Selectivity->Precision_Medicine Leads to Multi_Targeted Multi-Targeted (e.g., targets Kinases A, B, C) Polypharmacology Polypharmacology (Efficacy vs. Side Effects) Multi_Targeted->Polypharmacology Can result in Promiscuous Promiscuous (e.g., targets many kinases) Tool_Compound_Issues Poor Tool Compound Confounded Biological Data Promiscuous->Tool_Compound_Issues Leads to

Caption: Logical flow from inhibitor selectivity to therapeutic implications.

A Multi-Faceted Approach to Profiling

No single assay can provide a complete picture of an inhibitor's selectivity. A robust profiling strategy integrates biochemical, binding, and cell-based assays to build a comprehensive and physiologically relevant dataset. This tiered approach allows for high-throughput screening initially, followed by more complex, lower-throughput validation in a cellular context.

Start This compound Lead Compound Biochemical Tier 1: Biochemical Assays (e.g., ADP-Glo™) High-Throughput IC50 Panel Start->Biochemical Initial Potency Binding Tier 2: Competition Binding Assays (e.g., KINOMEscan®) Broad Kinome Panel (Kd) Biochemical->Binding Broaden Scope Cellular Tier 3: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Confirm Intracellular Activity Binding->Cellular Validate in situ Conclusion Comprehensive Selectivity Profile Cellular->Conclusion Final Profile

Caption: Tiered experimental workflow for kinase inhibitor profiling.

Comparative Data Analysis

To illustrate the importance of comprehensive profiling, the following table presents hypothetical but realistic data for two this compound inhibitors, OXP-A (a highly selective inhibitor) and OXP-B (a multi-targeted inhibitor), compared against a known promiscuous inhibitor, Staurosporine. Data is represented as the dissociation constant (Kd in nM), where a lower value indicates stronger binding.

Kinase TargetOXP-A (Kd, nM)OXP-B (Kd, nM)Staurosporine (Kd, nM)Primary Cellular Process
VEGFR2 5.2 15.8 8.5Angiogenesis, cell proliferation[1]
c-KIT >10,00025.1 12.0Hematopoiesis, cell survival[8]
PI3Kα >10,00040.5 250Cell growth, metabolism[9]
EGFR 8,5001,20020.3Cell proliferation, survival[1]
SRC >10,0008506.4Cell adhesion, migration
CDK2 >10,0003,5003.1Cell cycle progression

Analysis:

  • OXP-A demonstrates high selectivity for VEGFR2, making it an excellent candidate for targeted anti-angiogenic therapy with a potentially clean safety profile.

  • OXP-B shows a multi-targeted profile, potently inhibiting VEGFR2, c-KIT, and PI3Kα. This could be advantageous in cancers where these pathways are co-activated, but also carries a higher risk of off-target effects.

  • Staurosporine confirms its role as a pan-kinase inhibitor, binding to a wide array of kinases with high affinity, making it a useful research tool but unsuitable for therapy due to toxicity.[10]

Key Experimental Methodologies & Protocols

A trustworthy protocol is a self-validating one. The following sections detail the causality behind key experimental choices and provide step-by-step protocols for cornerstone assays.

KINOMEscan®: The Gold Standard for Binding Affinity

This technology provides a broad, unbiased view of a compound's binding profile across hundreds of kinases.[11][12] It is an active site-directed competition binding assay that is highly quantitative and reproducible.[13]

Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the active site of a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Experimental Protocol (Simplified):

  • Preparation: A panel of human kinases, individually tagged with a unique DNA identifier, is used. The test compound (e.g., OXP-A) is prepared in DMSO and then diluted.

  • Binding Reaction: The test compound is incubated with the kinase and an immobilized, active-site directed ligand in a multi-well plate.

  • Washing: Unbound kinase is washed away.

  • Elution & Quantification: The remaining bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. Results are often reported as a percentage of control, where a lower percentage signifies a stronger interaction.[14] For full characterization, an 11-point dose-response curve is generated to calculate the dissociation constant (Kd).[12]

ADP-Glo™: Measuring Catalytic Inhibition

While binding assays are powerful, they do not measure the inhibition of the kinase's catalytic activity. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[15][16]

Principle: The assay is performed in two steps. First, after the kinase reaction is stopped, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.[16]

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the specific kinase, its substrate, ATP, and varying concentrations of the inhibitor (e.g., OXP-B). Incubate at room temperature for 1 hour.[17]

  • Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[16][18]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. An ATP-to-ADP conversion curve should be included for quantitative analysis.[18]

NanoBRET™ Target Engagement: Confirming Intracellular Activity

Biochemical and binding assays use purified components. To confirm that an inhibitor can engage its target in the complex environment of a living cell, target engagement assays are essential.[19] The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in intact cells.[20][21]

Principle: The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (energy acceptor). When the tracer binds to the NanoLuc®-kinase fusion, energy transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will compete with and displace the tracer, leading to a dose-dependent loss of the BRET signal.[22][23]

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein. Incubate for 18-24 hours to allow for protein expression.[24]

  • Assay Preparation: Harvest the transfected cells and resuspend them in an appropriate medium like Opti-MEM.[24]

  • Compound and Tracer Addition: In a white 384-well plate, add the test compound (e.g., OXP-A) at various concentrations, followed by a fixed concentration of the fluorescent NanoBRET™ tracer. Finally, add the cell suspension.[20]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compounds to enter the cells and reach binding equilibrium.[24]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate solution, which also contains an extracellular inhibitor to block any signal from lysed cells.[22] Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm for the donor and >600 nm for the acceptor).[24]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Alternative

CETSA® is a powerful biophysical method for verifying drug-target engagement in cells and even tissues.[25] It relies on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[10]

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The aggregated, denatured proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[26]

Experimental Protocol (Western Blot Readout):

  • Cell Treatment: Treat cultured cells with the test compound (e.g., OXP-A) or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 64°C gradient) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Pellet the precipitated proteins by ultracentrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.[25][27] An isothermal dose-response experiment can be performed at a single, optimized temperature to determine an IC50 for target engagement.[26]

Conclusion

The development of selective this compound kinase inhibitors requires a sophisticated, multi-tiered profiling strategy. Starting with broad, high-throughput biochemical and binding assays like ADP-Glo™ and KINOMEscan® allows for the efficient characterization of potency and kinome-wide selectivity. These in vitro findings must then be validated in a physiologically relevant context using cell-based target engagement assays such as NanoBRET™ or CETSA®. This integrated approach provides the critical data needed to understand a compound's true mechanism of action, predict its therapeutic window, and ultimately drive the successful development of novel, targeted therapies.

References

A Senior Application Scientist's Guide to Oxazolo[5,4-b]pyridine Fluorophores: A Comparative Analysis of Photophysical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and cellular imaging, the selection of a fluorophore is a critical decision. The ideal candidate must not only exhibit robust brightness and photostability but also possess photophysical properties finely tuned to the specific experimental conditions. Within the diverse landscape of fluorescent probes, the oxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel fluorophores with tunable emission characteristics. This guide provides an in-depth comparison of the photophysical properties of various this compound derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their applications.

The this compound Core: A Foundation for Brightness and Versatility

The this compound core is a rigid, planar heterocyclic system that provides a foundation for strong fluorescence. The fusion of the oxazole and pyridine rings creates an extended π-conjugated system, which is fundamental for efficient light absorption and emission. The nitrogen and oxygen atoms within the core can also participate in non-bonding interactions, influencing the electronic distribution and, consequently, the photophysical behavior of the molecule. The true power of this scaffold, however, lies in its amenability to chemical modification. By strategically introducing various substituents at different positions of the pyridine and oxazole rings, we can rationally design fluorophores with tailored absorption and emission profiles, quantum yields, and environmental sensitivity.

Comparative Analysis of Photophysical Properties

The utility of a fluorophore is defined by a set of key photophysical parameters. In this section, we compare these properties across a range of substituted this compound derivatives, with a focus on how different structural modifications influence their performance. The data presented here is a synthesis of findings from multiple studies and is intended to provide a comparative overview.[1][2][3][4][5][6]

Key Photophysical Parameters:
  • Absorption Maximum (λabs): The wavelength at which a fluorophore absorbs light most efficiently.

  • Emission Maximum (λem): The wavelength at which the fluorophore emits light most intensely after excitation.

  • Stokes Shift (Δν): The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratios.

  • Fluorescence Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore.

Table 1: Photophysical Properties of Representative this compound Derivatives

Compound/DerivativeSubstituentsSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
2,2'-bis(this compound) 4a5,5',7,7'-tetramethylAcetonitrile2994001010.82[3]
2,2'-bis(this compound) 4b5,5'-dimethyl-7,7'-diphenylAcetonitrile333416830.70[3]
2,2'-bis(this compound) 4c5,5'-dimethyl-7,7'-di(thiophen-2-yl)Acetonitrile3174451280.78[3]
bis-oxazolo[5,4-b]pyridine 4a5,7-dimethylChloroform323385620.84[2]
bis-oxazolo[5,4-b]pyridine 4b5-methyl-7-phenylChloroform347405580.32[2]
bis-oxazolo[5,4-b]pyridine 4c5-methyl-7-(thiophen-2-yl)Chloroform351415640.55[2]
Oxazolo[5,4-b]quinoline derivative6,8-dimethoxyChloroform--ModerateHigh[7]
Oxazolo[5,4-b]quinoline derivative5,8-dimethoxyChloroform-Long wavelengthLarge-[7]
Oxazolopyridine-coumarin conjugate 1a-THF---0.86[8]

Analysis of Structure-Property Relationships:

The data in Table 1 clearly demonstrates the profound impact of substitution on the photophysical properties of the this compound core.

  • Effect of Aryl Substituents: The introduction of phenyl and thiophenyl groups at the 7-position generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[2][3] This is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the diphenyl-substituted derivative 4b shows a significant red shift compared to the tetramethyl-substituted 4a .[3]

  • Symmetry and Quantum Yield: Symmetrical derivatives, such as the 2,2'-bis(oxazolo[5,4-b]pyridines), often exhibit high quantum yields.[3][4] For example, compounds 4a-c display quantum yields ranging from 0.70 to 0.82, which are comparable to or even higher than the well-known standard quinine sulfate (Φf ≈ 0.55).[3][4]

  • Heteroaromatic Substituents: The incorporation of a thiophene ring, as in compound 4c , can lead to a larger Stokes shift, which is beneficial for minimizing spectral overlap in multiplex imaging applications.[3]

  • Fused Ring Systems: Extending the conjugation through fusion with other aromatic systems, as in the oxazolo[5,4-b]quinolines, can further tune the emission to longer wavelengths.[7] The position of substituents on the quinoline ring, such as methoxy groups, plays a critical role in optimizing the quantum yield and Stokes shift.[7]

Environmental Effects on Fluorescence

The fluorescence of this compound derivatives can be sensitive to the surrounding environment, a property that can be exploited for sensing applications.

Solvatochromism: The Influence of Solvent Polarity

Many this compound fluorophores exhibit solvatochromism, where their absorption and emission spectra shift in response to changes in solvent polarity. This phenomenon arises from the difference in the dipole moment of the fluorophore in its ground and excited states. Generally, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This property is crucial for understanding how a fluorophore will behave in different cellular microenvironments.

pH Sensitivity

The nitrogen atoms in the pyridine ring of the this compound scaffold can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the fluorophore, leading to changes in its absorption and emission properties.[9][10] While specific data for a wide range of oxazolo[5,4-b]pyridines is still emerging, studies on related heterocyclic systems suggest that protonation can lead to either fluorescence quenching or enhancement, depending on the specific substitution pattern.[11] This pH sensitivity opens up possibilities for developing ratiometric fluorescent probes for measuring intracellular pH.

Experimental Protocols for Photophysical Characterization

To ensure the trustworthiness and reproducibility of the comparative data, it is essential to follow standardized experimental protocols for measuring the photophysical properties of fluorophores.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent. The concentration should be low enough to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectrum:

    • Use a UV-Visible spectrophotometer.

    • Record the absorbance of the solution over a range of wavelengths to identify the absorption maximum (λabs).

  • Emission Spectrum:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λabs).

    • Record the fluorescence emission spectrum over a range of wavelengths to identify the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To measure the efficiency of fluorescence.

Causality: The relative method compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield. By measuring under identical conditions and correcting for differences in absorbance and solvent refractive index, the quantum yield of the sample can be accurately determined.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.55) is a common standard for the blue-violet region.[3][4]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear fit is the gradient (Grad).

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)

      where Φr is the quantum yield of the reference, Grads and Gradr are the gradients for the sample and reference, and ηs and ηr are the refractive indices of the solvents used for the sample and reference, respectively.

Experimental Workflow Diagrams

G Workflow for Photophysical Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Quantum Yield Determination (Relative Method) prep Prepare Dilute Fluorophore Solution abs_spec Measure Absorption Spectrum (UV-Vis) prep->abs_spec em_spec Measure Emission Spectrum (Fluorometer) abs_spec->em_spec prep_std Prepare Sample & Standard Solutions (Abs < 0.1) measure_abs_qy Measure Absorbance at Excitation Wavelength prep_std->measure_abs_qy measure_em_qy Measure Integrated Emission Intensity measure_abs_qy->measure_em_qy plot Plot Integrated Intensity vs. Absorbance measure_em_qy->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the characterization of photophysical properties.

Synthesis of this compound Derivatives

The synthesis of this compound fluorophores typically involves the cyclization of a 3-aminopyridin-2(1H)-one precursor.[1][3][5] A common synthetic route involves the aminolysis of diethyl oxalate with a substituted 3-aminopyridin-2(1H)-one, followed by intramolecular cyclization using a dehydrating agent such as phosphorus oxychloride.[1][3] The substituents on the final fluorophore are introduced through the appropriate choice of the starting 3-aminopyridin-2(1H)-one.

G General Synthetic Scheme for Oxazolo[5,4-b]pyridines start Substituted 3-Aminopyridin-2(1H)-one intermediate Oxalic Acid Diamide Intermediate start->intermediate Aminolysis reagent1 Diethyl Oxalate reagent1->intermediate product Substituted this compound intermediate->product Intramolecular Cyclization reagent2 Phosphorus Oxychloride reagent2->product

References

A Head-to-Head Comparison of Oxazolo[5,4-b]pyridine and Benzoxazole Derivatives as Antitumor Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the privileged scaffolds of oxazolo[5,4-b]pyridine and benzoxazole have emerged as fertile ground for the development of novel therapeutic agents. Both heterocyclic systems offer unique structural and electronic properties that enable them to interact with a variety of biological targets implicated in cancer progression. This in-depth technical guide provides a head-to-head comparison of these two scaffolds, offering experimental data and field-proven insights to inform the strategic design and development of next-generation antitumor agents.

Introduction: Two Scaffolds, Shared Promise

The benzoxazole moiety, a fusion of benzene and oxazole rings, is a well-established pharmacophore found in numerous biologically active compounds.[1] Its structural similarity to natural purine bases allows for interactions with various enzymes and receptors.[1] The this compound core, a bioisostere of benzoxazole where a benzene ring is replaced by a pyridine ring, has also garnered significant attention for its potential to modulate key signaling pathways in cancer. This guide will dissect the nuances of their synthesis, compare their cytotoxic profiles, and delve into their mechanisms of action to provide a comprehensive understanding of their relative merits as anticancer scaffolds.

Synthetic Strategies: A Comparative Overview

The accessibility of a chemical scaffold is a critical consideration in drug development. Both oxazolo[5,4-b]pyridines and benzoxazoles can be synthesized through several established routes, each with its own advantages and limitations.

Synthesis of Benzoxazole Derivatives:

A prevalent method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with a substituted benzoic acid or its corresponding aldehyde or acid chloride. One common approach is the reaction of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

Synthesis of this compound Derivatives:

The synthesis of the this compound core often starts from appropriately substituted 2-aminopyridin-3-ols. Similar to benzoxazole synthesis, these intermediates can be cyclized with various reagents to introduce diversity at the 2-position.

Head-to-Head Cytotoxicity: A Data-Driven Comparison

The ultimate measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells. While a direct, comprehensive comparative study of a wide range of derivatives from both classes is limited in the literature, we can draw valuable insights from studies that have evaluated their cytotoxicity against common cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole 5-nitro-2-(4-butylphenyl)benzoxazoleTopo IIα Inhibition2[2]
Compound 11b (p-fluorophenyl derivative)MCF-7 (Breast)4.30[1]
Compound 11b (p-fluorophenyl derivative)A549 (Lung)6.68[1]
Oxazolo[4,5-b]pyridine 2-(4-butylphenyl)oxazolo[4,5-b]pyridineTopo IIα Inhibition2[2]
Compound 18aMCF-7 (Breast)-[3]
Compound 18aA549 (Lung)-[3]

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data from the topoisomerase IIα inhibition study provides a direct comparison.

From the available data, both scaffolds have demonstrated potent anticancer activity in the low micromolar range. Notably, in a direct comparison of their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication, both a benzoxazole derivative and an oxazolo[4,5-b]pyridine derivative exhibited identical potency with an IC50 of 2 µM.[2] This suggests that, for certain targets, the choice between the two scaffolds may be nuanced and depend on other factors such as synthetic accessibility and pharmacokinetic properties.

Mechanism of Action: Unraveling the Molecular Pathways

The antitumor effects of this compound and benzoxazole derivatives are often attributed to their ability to interfere with critical cellular processes such as DNA replication, cell cycle progression, and signal transduction.

Common Molecular Targets:

Both classes of compounds have been reported to target several key proteins involved in cancer:

  • Topoisomerase IIα: As demonstrated in a comparative study, both scaffolds can effectively inhibit this enzyme, leading to DNA damage and apoptosis.[2]

  • VEGFR-2: Inhibition of this receptor tyrosine kinase, a key mediator of angiogenesis, is a common mechanism for both oxazolo[5,4-d]pyrimidine and benzoxazole derivatives.[1][4][5] This disrupts the formation of new blood vessels that tumors need to grow.

  • c-Met: This receptor tyrosine kinase is another important target, particularly for benzoxazole derivatives, and its inhibition can block tumor growth and metastasis.[1][6]

Signaling Pathway Diagrams:

To visualize the points of intervention for these compounds, the following diagrams illustrate the simplified signaling pathways of VEGFR-2 and the role of Topoisomerase IIα in DNA replication.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound & Benzoxazole Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound and benzoxazole derivatives.

TopoII_Workflow DNA Supercoiled DNA TopoII Topoisomerase IIα DNA->TopoII Cleavage DNA Cleavage & Strand Passage TopoII->Cleavage Apoptosis Apoptosis TopoII->Apoptosis Religation DNA Religation Cleavage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor This compound & Benzoxazole Derivatives Inhibitor->TopoII Inhibits Religation

Caption: The catalytic cycle of Topoisomerase IIα and the inhibitory action of this compound and benzoxazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the antitumor activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a desired period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 4: Topoisomerase IIα Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IIα.

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, kinetoplast DNA (kDNA), and the test compound.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate as a distinct band, and inhibition will result in a decrease in this band.

Conclusion: Guiding Future Drug Discovery

Both this compound and benzoxazole scaffolds represent highly promising starting points for the development of novel anticancer agents. The choice between these two heterocyclic systems is not straightforward and should be guided by a multifaceted analysis of synthetic feasibility, target-specific activity, and overall drug-like properties. While benzoxazoles are more extensively studied, the emerging data on oxazolo[5,4-b]pyridines suggest they are a worthy and potentially advantageous alternative. This guide provides a foundational framework for researchers to make informed decisions in their quest to develop more effective and selective cancer therapies. The provided experimental protocols and mechanistic insights are intended to empower researchers to rigorously evaluate their novel compounds and contribute to the advancement of oncology drug discovery.

References

A Comparative Guide to the Synthesis of Oxazolo[5,4-b]pyridines: Validation of a Novel Palladium-Catalyzed C-H Functionalization Route

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison between a classical, multi-step condensation method and a novel, palladium-catalyzed direct C-H bond functionalization for the synthesis of the oxazolo[5,4-b]pyridine scaffold. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in molecules targeting a range of biological pathways, including IκB kinase and sphingomyelin synthase inhibition.[1][2] The objective is to present a clear, data-driven validation of the novel route, highlighting its advantages in efficiency, versatility, and alignment with modern synthetic principles.

Introduction: The Significance of the this compound Core

The this compound framework is a privileged heterocyclic system in drug discovery.[3][4] Its structural resemblance to natural purines allows it to interact with a variety of enzymes and receptors, making it a valuable scaffold for developing novel therapeutics.[4][5] Compounds bearing this core have shown potential as anticancer agents, anti-inflammatory molecules, and probes for neuroimaging.[1][3][6]

Historically, the synthesis of these molecules has relied on classical condensation reactions.[7][8] These methods, while effective, often necessitate harsh reaction conditions, multiple steps, and offer limited substrate scope. Modern drug development programs demand more efficient, flexible, and sustainable synthetic strategies. This guide introduces and validates a novel approach using palladium-catalyzed C-H bond functionalization, a cutting-edge technique that offers a more direct and atom-economical route to this important scaffold.[9]

Comparative Analysis: Classical vs. Novel Synthetic Routes

The fundamental difference between the two approaches lies in the bond-forming strategy. The classical method typically involves a two-step process: formation of an amide bond followed by a harsh, acid-catalyzed cyclodehydration. The novel method achieves the core synthesis via an intramolecular C-H activation/C-O bond formation, followed by a subsequent intermolecular C-H functionalization to introduce diversity.

Workflow Comparison

The following diagram illustrates the streamlined nature of the novel, palladium-catalyzed approach compared to the traditional condensation method.

Caption: Comparative workflow of classical vs. novel synthesis.

Quantitative Performance Metrics

The advantages of the novel route become evident when comparing key performance indicators. The data below is representative of typical outcomes for the synthesis of a 2-phenylthis compound derivative.

MetricClassical Condensation RouteNovel Pd-Catalyzed RouteJustification & Field Insight
Overall Yield 40-70%75-90%The novel route's higher efficiency stems from fewer purification steps and milder conditions that minimize side-product formation.
Number of Steps 2 (Amidation, Cyclization)1 (Intramolecular Oxazolation)A one-pot or single-step synthesis significantly reduces operational time, solvent waste, and potential for material loss.
Reaction Temperature >150 °C (Cyclization)80-110 °CLower temperatures enhance functional group tolerance, allowing for the synthesis of more complex and sensitive molecules.
Reagent Stoichiometry Often requires excess acidCatalytic (1-5 mol% Pd)Using a catalyst drastically improves atom economy and reduces waste associated with stoichiometric, harsh reagents like PPA or POCl3.[2]
Substrate Scope Limited by harsh acidBroad (Tolerates various functional groups)The mildness of the Pd-catalyzed reaction allows for late-stage functionalization, a key advantage in drug discovery programs.[9][10]
Safety/Handling Corrosive acids (PPA, POCl3)Air-stable catalysts, common solventsEliminates the need for handling highly corrosive and water-sensitive reagents, improving overall lab safety.

Experimental Validation: Step-by-Step Protocols

To provide a tangible comparison, detailed protocols for both a representative classical method and the novel palladium-catalyzed route are provided.

Protocol 1: Classical Synthesis via Condensation

This protocol describes the synthesis of 2-phenylthis compound from 2-amino-3-hydroxypyridine and benzoic acid.

Step A: Amide Formation

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) in dry pyridine (20 mL), add benzoyl chloride (1.47 g, 10.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice-water (100 mL) and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(3-hydroxypyridin-2-yl)benzamide.

Step B: Cyclodehydration

  • Add the crude amide from Step A to polyphosphoric acid (PPA, 20 g).

  • Heat the mixture to 180 °C and maintain for 4 hours with mechanical stirring.

  • Cool the mixture to ~80 °C and carefully pour it onto crushed ice (200 g).

  • Neutralize the aqueous solution with concentrated ammonium hydroxide until pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product.

Protocol 2: Novel Synthesis via Intramolecular C-H Functionalization

This protocol outlines the direct synthesis of the this compound core, which can then be further functionalized.[9]

One-Pot Synthesis of the this compound Core:

  • To an oven-dried Schlenk tube, add N-(pyridin-3-yl)pivalamide (0.178 g, 1 mmol), Pd(OAc)2 (0.0056 g, 0.025 mmol, 2.5 mol%), and Ag2CO3 (0.413 g, 1.5 mmol).

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add anhydrous 1,2-dichloroethane (DCE, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the 2-tert-butylthis compound. The tert-butyl group can be considered a placeholder for subsequent functionalization if desired, or other starting amides can be used.

Mechanistic Considerations & Authoritative Grounding

The classical method proceeds via a standard nucleophilic acyl substitution to form the amide, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the protonated carbonyl carbon under harsh acidic conditions.

The novel palladium-catalyzed reaction follows a more sophisticated pathway. It is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the pyridine nitrogen and facilitates the activation of the C-H bond at the C-2 position. This is followed by reductive elimination to form the C-O bond and regenerate the active catalyst. This type of direct C-H functionalization represents a paradigm shift in heterocyclic synthesis, avoiding the need for pre-functionalized starting materials.[10]

The diagram below outlines the key advantages stemming from this modern synthetic approach.

Advantages center_node Novel Pd-Catalyzed Route advantage1 Higher Yields center_node->advantage1 advantage2 Fewer Steps center_node->advantage2 advantage3 Milder Conditions center_node->advantage3 advantage4 Broader Scope center_node->advantage4 advantage5 Improved Safety center_node->advantage5 advantage6 Atom Economy center_node->advantage6 outcome1 Reduced Waste & Cost advantage1->outcome1 outcome2 Increased Throughput advantage2->outcome2 outcome3 Greater Functional Group Tolerance advantage3->outcome3 outcome4 Facilitates Late-Stage Functionalization for SAR advantage4->outcome4 advantage6->outcome1

Caption: Key advantages of the novel synthetic methodology.

Conclusion and Future Outlook

The validation data and experimental protocols clearly demonstrate the superiority of the novel palladium-catalyzed C-H functionalization route for the synthesis of oxazolo[5,4-b]pyridines. It surpasses the classical condensation method in terms of yield, efficiency, safety, and versatility. For researchers in drug development, this translates to faster access to diverse libraries of compounds for structure-activity relationship (SAR) studies and a more sustainable manufacturing process. The adoption of such modern synthetic techniques is crucial for accelerating the discovery of next-generation therapeutics.

References

Comparative Analysis of the Binding Modes of Oxazolo[5,4-b]pyridine Analogs in Target Proteins: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure, serving as a cornerstone in the design of a multitude of biologically active agents. As structural isosteres of purines, these compounds are adept at interacting with a wide array of biological targets, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1] A deep understanding of how subtle modifications to this core structure influence its binding mode within a protein's active site is paramount for the rational design of potent and selective therapeutics.

This guide provides a comparative analysis of the binding modes of this compound analogs and related isosteric scaffolds, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines. We will dissect the key molecular interactions that govern their affinity and selectivity for various protein targets, supported by experimental data and computational insights. The narrative is designed to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative research.

The Landscape of Target Proteins: A Focus on Kinases

Protein kinases are a major class of targets for this compound-based inhibitors due to their critical role in cell signaling pathways. The fused heterocyclic system is well-suited to occupy the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. However, the precise binding mode can vary significantly depending on both the specific analog and the target kinase.

A related scaffold, thiazolo[5,4-b]pyridine, has been extensively studied, providing valuable insights. For instance, its derivatives have been shown to target a variety of kinases including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, with distinct binding modes for each.[2] The 4-nitrogen of the thiazolo[5,4-b]pyridine can act as a hinge-binding motif for PI3K inhibitors, while for ITK, the 1-nitrogen and a 2-amino group are crucial for hinge interaction.[2]

Phosphoinositide 3-Kinases (PI3Ks)

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been identified as potent PI3K inhibitors.[3][4] Molecular docking studies of a representative compound, 19a , revealed that its thiazolo[5,4-b]pyridine core fits snugly into the ATP binding pocket of PI3Kα.[3]

Key Binding Interactions:

  • Hinge Region: A critical hydrogen bond is formed between the pyridyl nitrogen of the scaffold and the backbone NH of Val851 in the hinge region.[3]

  • Water-Mediated Interactions: A water bridge further stabilizes the complex by connecting the inhibitor to residues Tyr836 and Asp810.[3]

Structure-activity relationship (SAR) studies highlighted the importance of a sulfonamide group for PI3Kα inhibitory activity.[3][4] Furthermore, replacing the 2-pyridyl moiety with a phenyl group led to a significant drop in potency, underscoring the necessity of the pyridyl nitrogen for the key hinge interaction.[3][4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

While direct binding data for oxazolo[5,4-b]pyridines in VEGFR2 is sparse in the provided literature, studies on the closely related oxazolo[5,4-d]pyrimidine scaffold offer compelling comparative insights. One of the most effective inhibitors from a studied series, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated potent VEGFR2 inhibition with an IC50 of 0.33 µM.[5]

In Silico Binding Mode Analysis:

  • ATP Pocket Positioning: The oxazolo[5,4-d]pyrimidine core is positioned in the ATP binding site.[5]

  • Key Hydrogen Bonds: The inhibitor forms two crucial hydrogen bonds with the backbone NH of Lys-868 and the NH group of Asp-1046 in the DFG motif region.[5] This interaction with Asp-1046 is characteristic of type II inhibitors, which bind to the 'DFG-out' conformation of the kinase.

This comparison suggests that the nitrogen atoms within the fused pyrimidine ring system are critical for anchoring the molecule in the kinase hinge region, a principle that can be extrapolated to the design of this compound-based VEGFR2 inhibitors.

p38 MAP Kinase

The p38 MAP kinase is a key regulator of inflammatory responses, making it a prime target for therapeutic intervention.[6][7] The pyridinylimidazole class of compounds were among the first potent inhibitors identified for this kinase.[6] Crystallographic data of the inhibitor SB 203580 shows its pyridine nitrogen forming a hydrogen bond with the backbone NH of Met109 in the hinge region.[8] This interaction is a cornerstone of inhibitor binding for many p38 MAP kinase inhibitors and provides a blueprint for designing this compound analogs. The scaffold's own pyridine nitrogen is well-positioned to mimic this critical interaction.

Comparative Summary of Kinase Binding Modes

The following table summarizes the key binding interactions and inhibitory activities of this compound analogs and related heterocyclic scaffolds against various protein kinases.

ScaffoldTarget KinaseKey Interacting ResiduesBinding Mode HighlightsIC50 / Ki ValueReference
Thiazolo[5,4-b]pyridinePI3KαVal851, Tyr836, Asp810H-bond with hinge residue Val851; Water-mediated H-bonds.3.6 nM (for cpd 19a)[3][4]
Oxazolo[5,4-d]pyrimidineVEGFR2Lys-868, Asp-1046Two H-bonds, including one with the DFG motif (Asp-1046), suggesting a Type II mode.0.33 µM (for cpd 5)[5]
Pyridinylimidazolep38α MAP KinaseMet109H-bond between pyridine nitrogen and the hinge backbone NH of Met109.Not Specified[8]
Thiazolo[5,4-b]pyridinec-KITNot SpecifiedFunctionalization at the 5-position targets the ATP-binding site.Not Specified[2]

Beyond Kinases: Diverse Binding Modes in Other Targets

The versatility of the this compound scaffold extends to non-kinase targets, where it can adopt entirely different binding modes.

DNA Intercalation

A novel thiazolo[5,4-b]pyridine derivative was designed and evaluated for its DNA binding activity.[9] Unlike the specific pocket-binding seen in kinases, this compound was found to interact with calf thymus DNA via intercalation.[9]

Evidence for Intercalation:

  • UV-Vis Absorption Titration: Changes in the absorption spectra upon addition of DNA are indicative of binding.

  • Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of the compound is a hallmark of an intercalative binding mode.

  • Molecular Docking: Computational studies with a B-DNA dodecamer (PDB ID: 1BNA) supported the intercalative model, showing strong interaction within the DNA duplex.[9] The binding energy for the lead compound was calculated to be -5.02 Kcal/mol.[9]

This highlights the scaffold's ability to engage in π-stacking interactions, a fundamentally different binding mechanism compared to kinase inhibition.

Human Dihydroorotate Dehydrogenase (hDHODH)

A series of oxazolo[4,5-b]pyridine-based triazoles were synthesized and evaluated as potential anticancer agents.[10] Molecular docking studies identified human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, as a potential target.[10] The study indicated that these compounds could efficiently inhibit hDHODH, suggesting a binding mode within the enzyme's active site, though specific interacting residues were not detailed in the abstract.[10]

Visualizing the Path to Binding Mode Elucidation

The process of identifying and characterizing the binding mode of a novel compound is a multi-step endeavor that integrates computational and experimental techniques.

G cluster_0 Computational Design cluster_1 Synthesis & In Vitro Validation cluster_2 Structural Biology a Scaffold Selection (this compound) b In Silico Screening & Virtual Analog Synthesis a->b c Molecular Docking (Predict Binding Pose) b->c d Chemical Synthesis of Analogs c->d Guide Synthesis e Biochemical Assays (e.g., Kinase Inhibition) d->e f SAR Analysis e->f f->c Refine Models h Co-crystallization Trials f->h Prioritize for Crystallography g Protein Expression & Purification g->h i X-ray Diffraction & Structure Solution h->i i->f Confirm Binding Mode

Caption: Experimental workflow for binding mode analysis.

Methodologies for Binding Mode Determination

To ensure scientific integrity, computational predictions must be validated by robust experimental data. Below are detailed protocols for key workflows.

Protocol 1: Molecular Docking Study

This protocol provides a generalized workflow for predicting the binding pose of an this compound analog in a target protein. The choice of docking software (e.g., AutoDock, DOCK 6) is crucial, as different programs may yield varying results.[11][12]

Objective: To generate a predictive model of the ligand-protein complex and identify key putative interactions.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand.

    • Prepare the protein using software like Chimera or Maestro: remove water molecules, add hydrogen atoms, assign protonation states, and repair any missing side chains or loops.

    • Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or catalytically important residues.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound analog.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Execution:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[11] The algorithm will explore various conformations and orientations of the ligand within the defined binding site.

    • The software will score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis and Validation:

    • Analyze the top-scoring poses. Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and protein residues.

    • Self-Validation (Redocking): As a crucial control, extract the native ligand from the crystal structure and dock it back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å to validate the docking protocol.[12]

    • Compare the predicted interactions with known SAR data and binding modes of similar compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to quantify the inhibitory potency of a compound against a specific protein kinase, providing the IC50 value.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]

    • Enzyme and Substrate: Dilute the active kinase enzyme and its specific substrate (e.g., a peptide or protein like ATF2 for p38α) to their final desired concentrations in the kinase buffer.[7]

    • ATP Solution: Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.

    • Inhibitor Stock: Prepare a high-concentration stock solution of the this compound analog in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Assay Execution (in a 96- or 384-well plate):

    • Add the kinase buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (positive control, 0% inhibition) and "no enzyme" (negative control, 100% inhibition) wells.

    • Add the kinase enzyme to all wells except the negative control.

    • Add the substrate to all wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection and Data Analysis:

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or antibody-based methods (e.g., HTRF, ELISA).

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data relative to the positive control (0% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the development of targeted therapeutics. This guide demonstrates that while it shares common interaction principles with related heterocycles, particularly in kinase hinge-binding, its ultimate binding mode is a nuanced interplay between the scaffold itself, its substituents, and the unique topology of the target's active site. A comparative approach, leveraging data from isosteric systems like thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, is invaluable for building predictive models. The integration of computational docking with rigorous experimental validation through biochemical assays and structural biology remains the gold standard for elucidating these binding modes, paving the way for the design of next-generation inhibitors with enhanced potency and selectivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Oxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Oxazolo[5,4-b]pyridine. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical handling and waste management.

Core Principle: Hazard-Aware Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent risks. This compound, as a nitrogen-containing heterocyclic compound, requires careful handling. While specific toxicity data for this exact molecule is limited, data from structurally related oxazolopyridines necessitates treating it as a hazardous substance. The primary hazards are summarized below.

Table 1: Hazard Profile of Related Oxazolopyridines

Hazard Classification Description Rationale & Causality Recommended Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrogen and oxygen atoms in the heterocyclic rings can interact with biological systems, potentially disrupting cellular processes. Avoid direct contact, ingestion, and inhalation by using appropriate PPE and engineering controls.
Skin Corrosion/Irritation Causes skin irritation.[1][2] Aromatic heterocyclic structures can be irritants upon contact with dermal tissue. Wear chemically resistant gloves and a lab coat. Wash hands thoroughly after handling.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact with eye tissue can cause significant irritation or damage. Wear chemical safety goggles or a face shield.[3]

| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Inhalation of dust or vapors can irritate the respiratory tract. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] |

Given this profile, this compound waste must never be disposed of via standard trash or sewer systems.[4] It is classified as hazardous chemical waste and is subject to stringent regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[4][5]

Pre-Disposal Checklist: Engineering Controls and PPE

Before handling any this compound waste, ensure the following safety measures are in place. This creates a self-validating system of protection.

  • Engineering Controls : All handling of solid or dissolved this compound waste must occur within a properly functioning and certified laboratory chemical fume hood. This minimizes the risk of inhalation.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.

    • Hand Protection : Chemically resistant gloves (e.g., Butyl rubber or nitrile). Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A fully buttoned, long-sleeved lab coat.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by certified hazardous waste personnel.

Step 1: Container Selection and Preparation

The integrity of the waste containment system is paramount.

  • Select a Compatible Container : Use a leak-proof container with a secure, screw-top lid that is chemically compatible with this compound and any solvents it may be mixed with.[4][6] High-density polyethylene (HDPE) carboys are suitable for many liquid waste streams.

  • Ensure Container is Clean : If reusing a reagent bottle, ensure it is completely empty and triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

  • Deface Original Labels : If reusing a container, completely remove or deface the original manufacturer's label to prevent confusion.[6]

Step 2: Waste Segregation

Never mix incompatible waste streams. This is a critical safety step to prevent dangerous reactions.

  • Isolate this compound Waste : Collect waste containing this compound in its own dedicated container.

  • Avoid Incompatibles : Do not mix this waste with strong oxidizing agents or strong acids. While specific reactivity data is sparse, this is a prudent general practice for nitrogenous organic compounds to prevent uncontrolled exothermic reactions.[7]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for safe handling.[8][9] As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". List all other constituents, including solvents, by percentage.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The name of the principal investigator and the laboratory location (building and room number).[8]

  • The date on which waste was first added to the container (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), which have specific regulatory requirements.[8][9]

  • Location : Store the waste container at or near the point of generation (i.e., in the lab where the waste was produced).[4][6]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[3][8]

  • Volume Limits : Do not exceed 55 gallons of total hazardous waste in the SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4]

Step 5: Arranging for Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Monitor Fill Level : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[6]

  • Request Pickup : Once the container is full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS office.

  • Regulatory Time Limit : A full container must be removed from the SAA within three days.[8] Partially filled containers can remain for up to one year.[8]

Emergency Procedures for Spills

Accidents require immediate and correct responses.

  • For Small Spills (contained within the fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Wipe the area with a suitable solvent and collect the wipes as hazardous waste.

  • For Large Spills (outside of a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is large.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS emergency line from a safe location and provide details of the spill.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this compound waste from generation to disposal.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated get_container Select & Prepare Chemically Compatible Container start->get_container check_compat Is waste stream mixed with other chemicals? get_container->check_compat segregate Segregate from Incompatibles (e.g., Strong Oxidizers, Acids) check_compat->segregate Yes label_container Affix 'Hazardous Waste' Label & List ALL Constituents check_compat->label_container No segregate->label_container store_saa Store in Designated SAA (At/Near Point of Generation) label_container->store_saa keep_closed Keep Container Securely Closed Use Secondary Containment store_saa->keep_closed check_full Is container full? keep_closed->check_full check_full->keep_closed No request_pickup Submit Waste Pickup Request to EHS Office check_full->request_pickup Yes ehs_collect EHS Collects for Final Disposal via Licensed Vendor request_pickup->ehs_collect

References

Navigating the Safe Handling of Oxazolo[5,4-B]pyridine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Oxazolo[5,4-B]pyridine are pivotal. As a fused heterocyclic aromatic compound, its unique structure holds promise in various therapeutic areas. However, this novelty also necessitates a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel handling this compound.

The following protocols and recommendations are built upon the foundational principles of chemical safety, drawing parallels from the known hazards of its parent structure, pyridine, and available data on similar oxazolopyridine derivatives.

Understanding the Risks: A Proactive Stance

While a comprehensive toxicological profile for this compound may be limited, the hazards associated with pyridine and its derivatives are well-documented. Pyridine is a flammable, toxic liquid known for its pungent, fish-like odor.[1] Exposure can lead to skin and respiratory irritation, and it is a potential carcinogen.[1] Symptoms of pyridine exposure can include dizziness, headache, nausea, and lung irritation.[1] Structurally similar compounds, such as Oxazolo[4,5-b]pyridine-2(3H)-one, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a cautious approach that assumes similar or greater hazards for this compound is warranted.

Key potential hazards to consider when handling this compound include:

  • Dermal Contact: May cause skin irritation or be absorbed through the skin, leading to systemic toxicity.[3]

  • Ocular Contact: Potential for serious eye irritation or damage.[2][4]

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[2][4]

  • Flammability: As a pyridine derivative, it may be flammable.[1][4][5]

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe laboratory practice. It serves as the primary barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (e.g., nitrile or neoprene)Fully buttoned lab coatIn a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is recommended.
Solution Preparation Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coat or apronIn a certified chemical fume hood.
Running Reactions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coatIn a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coat or apronIn a certified chemical fume hood.
Handling Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved respirator with an organic vapor cartridge and particulate filter.
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during solution preparation or spill cleanup.[7][8]

  • Hand Protection: Not all gloves are created equal. For handling pyridine and its derivatives, nitrile or neoprene gloves are recommended over latex, as they offer better chemical resistance.[1][6] Always check the glove manufacturer's compatibility chart for the specific chemicals and solvents being used.

  • Body Protection: A standard lab coat protects personal clothing from minor splashes. For procedures with a higher risk of significant exposure, a chemical-resistant lab coat or apron provides an additional layer of protection.[7]

  • Respiratory Protection: Due to the potential for harmful dust or vapors, all handling of this compound should ideally be conducted within a certified chemical fume hood.[1][6] This provides the primary means of engineering control to minimize inhalation exposure. If a fume hood is not available or during a significant spill, a properly fitted NIOSH-approved respirator is essential.[7][9]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound AssessOperation Assess the Operation (e.g., weighing, solution prep, reaction) Start->AssessOperation AssessQuantity Assess the Quantity (small vs. large scale) AssessOperation->AssessQuantity FaceShield Add Face Shield AssessOperation->FaceShield High Splash Risk? ChemResistantCoat Upgrade to Chemical- Resistant Lab Coat/Apron AssessOperation->ChemResistantCoat High Exposure Risk? BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat AssessQuantity->BasePPE FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood Respirator Use NIOSH-Approved Respirator FumeHood->Respirator Fume Hood Unavailable or Spill Occurs SpillSuit Full Chemical-Resistant Suit Respirator->SpillSuit Large Spill

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning, Doffing, and Disposal

Donning PPE (Putting On):

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles. If needed, place a face shield over the goggles.

  • Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair over the first, ensuring the cuff of the outer glove is over the sleeve of the lab coat.

Doffing PPE (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body. Hang it in a designated area or dispose of it if it is heavily contaminated.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5][10]

Disposal Plan: A Critical Final Step

All materials contaminated with this compound must be treated as hazardous waste.[7]

  • Solid Waste: This includes used gloves, weighing papers, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Never pour chemical waste down the drain.[7]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[7]

By adhering to these stringent PPE protocols and disposal procedures, researchers can confidently and safely unlock the scientific potential of this compound while prioritizing their personal health and the integrity of their laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.